5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Description
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Properties
IUPAC Name |
5-methyl-2-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10;/h4-5,7,10,12H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGXNTYKVKBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671492 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185308-63-7 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block for researchers, scientists, and drug development professionals. The guide details the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target compound.
Introduction and Rationale
This compound belongs to a class of chemical compounds that are of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in numerous biologically active molecules, and its combination with a substituted pyridine ring through an ether linkage creates a versatile template for exploring new chemical space in drug discovery. The synthesis of this specific molecule is driven by the need for novel intermediates in the development of therapeutics targeting a range of biological targets. This guide provides a scientifically sound and reproducible methodology for its preparation and characterization.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is best approached through a convergent strategy. The core of this strategy is the formation of the ether bond, which can be reliably achieved via a Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide on an electrophilic alkyl halide or a suitable equivalent.
Our retrosynthetic analysis deconstructs the target molecule into two key starting materials: 2-fluoro-5-methylpyridine and 3-hydroxypiperidine. To prevent unwanted side reactions at the piperidine nitrogen, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine of 3-hydroxypiperidine due to its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.
The overall synthetic workflow can be visualized as follows:
Caption: Retrosynthetic approach and overall synthetic workflow.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra should be recorded on an FT-IR spectrometer.
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
The synthesis of N-Boc-3-hydroxypiperidine can be achieved from commercially available 3-hydroxypyridine through a two-step process involving hydrogenation followed by Boc protection. A detailed procedure for the synthesis of 3-hydroxypiperidine from 3-hydroxypyridine is described in the patent literature[1].
Protocol for Boc Protection:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate as a crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
This step involves the crucial Williamson ether synthesis to couple the protected piperidine fragment with the pyridine ring. The use of a strong, non-nucleophilic base like sodium hydride is essential for the deprotonation of the secondary alcohol.
Caption: Experimental workflow for the Williamson ether synthesis step.
Protocol:
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2-fluoro-5-methylpyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.
Step 3: Synthesis of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. Trifluoroacetic acid (TFA) or ethereal HCl are commonly used for Boc deprotection. The hydrochloride salt is then formed by treating the free base with a solution of HCl in a suitable solvent.
Protocol:
-
Dissolve the purified tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the pure this compound salt.
Characterization of this compound
Thorough characterization of the final compound is crucial to confirm its identity, purity, and structure. The following are the expected analytical data based on the analysis of structurally similar compounds.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol [2] |
Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the title compound. These predictions are based on known chemical shifts and fragmentation patterns of similar pyridine and piperidine derivatives.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 8.0-8.2 (d, 1H, pyridine H6), 7.5-7.7 (dd, 1H, pyridine H4), 6.7-6.9 (d, 1H, pyridine H3), 5.2-5.4 (m, 1H, piperidine H3), 3.0-3.5 (m, 4H, piperidine H2, H6), 2.3 (s, 3H, CH₃), 1.8-2.2 (m, 4H, piperidine H4, H5), NH protons may be broad and exchangeable. |
| ¹³C NMR | δ (ppm): ~163 (C2-pyridine), ~148 (C6-pyridine), ~138 (C4-pyridine), ~125 (C5-pyridine), ~110 (C3-pyridine), ~75 (C3-piperidine), ~45-50 (C2, C6-piperidine), ~25-30 (C4, C5-piperidine), ~18 (CH₃). |
| Mass Spec (ESI+) | m/z: 193.14 [M+H]⁺ (for the free base) |
| FT-IR | ν (cm⁻¹): ~3400 (N-H stretch), ~2950 (C-H stretch), ~1600, 1480 (C=C, C=N stretch of pyridine ring), ~1240 (C-O-C stretch) |
Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described Williamson ether synthesis, coupled with a standard protection/deprotection strategy, provides a high-yielding and scalable method for accessing this valuable chemical intermediate. The provided characterization data, while predictive, offers a solid framework for the analytical confirmation of the synthesized compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the exploration of novel compounds based on this versatile scaffold.
References
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Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
ChemWhat. (n.d.). This compound, 98+% C11H17ClN2O, MW. Retrieved from [Link]
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
-
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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MDPI. (2018). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
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ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
MySkinRecipes. (n.d.). 2-(Piperidin-3-yloxy)-pyridine hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (C₁₁H₁₇ClN₂O). As a novel or sparsely documented compound, direct experimental data is limited in publicly accessible literature.[1] Therefore, this document serves as both a predictive overview and a methodological guide, outlining the essential experimental protocols required to rigorously define its chemical and physical properties. We will delve into the structural elucidation, solubility profiling, thermal analysis, and acidity constant determination, grounding our approach in established analytical chemistry principles. This guide is designed to equip researchers with the necessary tools and theoretical understanding to fully characterize this and similar molecules, ensuring data integrity and supporting drug development endeavors.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a methyl-substituted pyridine ring linked via an ether bond to a piperidine ring. The hydrochloride salt form suggests a basic nitrogen atom, likely the piperidine nitrogen, has been protonated to enhance solubility and stability. The structure combines the aromatic, electron-withdrawing nature of the pyridine ring with the flexible, alicyclic, and basic character of the piperidine moiety. Understanding the interplay of these functional groups is critical to predicting the molecule's behavior in various chemical and biological environments.
Molecular Structure:
-
IUPAC Name: 5-methyl-2-(piperidin-3-yloxy)pyridine;hydrochloride
-
Molecular Formula: C₁₁H₁₇ClN₂O
-
Core Components:
-
5-Methylpyridine: An aromatic heterocycle. The methyl group is a weak electron-donating group, while the ring nitrogen is electron-withdrawing.
-
Piperidine: A saturated heterocyclic amine, conferring basicity and conformational flexibility.
-
Ether Linkage: Connects the two ring systems.
-
Hydrochloride Salt: Improves aqueous solubility and handling properties.
-
Structural Elucidation and Verification
Confirming the chemical identity and structure of the compound is the foundational step in its characterization. A combination of spectroscopic techniques is essential for unambiguous verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[2] For this compound, both ¹H and ¹³C NMR are required.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons on the pyridine ring.
-
A singlet corresponding to the methyl group protons.
-
A complex set of multiplets for the piperidine ring protons, due to their diastereotopic nature and coupling.
-
A signal for the proton on the ether-linked carbon of the piperidine ring.
-
A broad signal for the N-H proton of the protonated piperidine.
-
-
¹³C NMR:
-
Distinct signals for each of the carbon atoms in the pyridine and piperidine rings.
-
A signal for the methyl carbon.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns.[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is well-suited for pre-charged molecules like hydrochloride salts.
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, where M is the free base).
-
Verification: Compare the measured exact mass to the calculated theoretical mass of C₁₁H₁₆N₂O to confirm the elemental composition. The expected mass will be for the free base, as the HCl is not covalently bonded.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of specific functional groups based on their vibrational frequencies.
Expected Vibrational Bands:
-
N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of a secondary amine salt.
-
C-H stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.
-
C=N and C=C stretches: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O stretch: An ether C-O stretch, typically in the 1050-1250 cm⁻¹ range.
Physicochemical Properties: Measurement and Predicted Values
The physical properties of a compound are critical for its formulation and delivery. As a hydrochloride salt, its properties will be significantly influenced by pH.
Solubility
The aqueous solubility of a hydrochloride salt is typically pH-dependent. The salt form is expected to be more soluble in acidic to neutral media compared to the free base.
Experimental Protocol: pH-Solubility Profile
-
Media Preparation: Prepare a series of aqueous buffers at different pH values (e.g., from pH 1 to 9).
-
Equilibration: Add an excess of the compound to each buffer in separate vials. Agitate the suspensions at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours). This is known as the shake-flask method.[3]
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Profile Generation: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.[4][5]
Predicted Behavior:
-
High Solubility at Low pH: In acidic conditions, the compound will be fully protonated, leading to high aqueous solubility.
-
Decreasing Solubility with Increasing pH: As the pH increases towards the pKa of the piperidine nitrogen, the equilibrium will shift towards the less soluble free base, causing a drop in solubility.
Melting Point
The melting point is a key indicator of purity and is used for material characterization.[6][7] Pure crystalline solids typically have a sharp melting range.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.[8]
-
Measurement: Use a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]
-
Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.[8]
Predicted Value: While the exact melting point is unknown, hydrochloride salts of similar organic molecules often have melting points in the range of 150-250 °C. For comparison, piperidine hydrochloride itself melts at 245-248 °C.[9] Impurities will typically lower and broaden the melting range.[7]
Acidity Constant (pKa)
The pKa value is the pH at which the protonated and unprotonated forms of an ionizable group are present in equal concentrations. For this molecule, two pKa values are relevant: one for the pyridinium ion (acidic) and one for the protonated piperidine nitrogen (basic).
-
Pyridine pKa: The pKa of the pyridinium ion is approximately 5.2.[10][11] Substituents will alter this value. The 5-methyl group is weakly electron-donating, which might slightly increase the basicity (raise the pKa) of the pyridine nitrogen. The 2-ether group's effect is more complex.
-
Piperidine pKa: The pKa of the piperidinium ion is around 11.2. This is the primary basic center of the molecule and will be protonated in the hydrochloride salt.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system if necessary.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) on the titration curve.
Predicted pKa Values: Based on the structures of pyridine and piperidine, we can predict the approximate pKa values. Computational methods can also provide accurate predictions.[12][13]
| Ionizable Group | Predicted pKa Range | Significance |
| Pyridinium-H⁺ | 5.0 - 6.0 | Influences charge state in acidic conditions. |
| Piperidinium-H⁺ | 10.5 - 11.5 | Primary basic center; determines salt formation and solubility at physiological pH. |
Conclusion
References
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]
-
de la Vega, J. M. G., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]
-
Casasnovas, R., et al. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Organic chemistry. Wikipedia. Available at: [Link]
-
Serajuddin, A. T. M. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
-
He, Y., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]
-
Sanchez-Brosseau, S., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. National Institutes of Health. Available at: [Link]
-
Pund, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
-
ChemWhat. (n.d.). This compound. ChemWhat. Available at: [Link]
-
Ali, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. ResolveMass Laboratories Inc.. Available at: [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available at: [Link]
-
University of Calgary. (n.d.). Melting point determination. University of Calgary. Available at: [Link]
-
NCBI Bookshelf. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Analytical Testing Labs. Available at: [Link]
-
PubMed. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. Available at: [Link]
-
Kyte, C. T., et al. (1960). Physical properties and chemical constitution. Part XXVIII. Pyridine derivatives. Journal of the Chemical Society. Available at: [Link]
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Amanote Research. (n.d.). (PDF) Physicochemical Characterization of the. Amanote Research. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. Available at: [Link]
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An In-Depth Technical Guide to 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (CAS: 1185308-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety through an ether bond. This structural motif is of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutics targeting the central nervous system. The presence of both a pyridine ring, a common scaffold in pharmacologically active molecules, and a piperidine ring, which can influence solubility, lipophilicity, and receptor interactions, makes this compound a valuable building block and research tool. This guide provides a comprehensive overview of its properties, potential applications, and relevant technical information for laboratory use.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 1185308-63-7 | [1] |
| Molecular Formula | C₁₁H₁₇ClN₂O | [1] |
| Molecular Weight | 228.72 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room temperature, keep dry and cool |
Biological Activity and Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors
While specific biological data for this compound is limited in publicly accessible literature, the structural class of piperidine-pyridine ethers strongly suggests its potential as a modulator of nicotinic acetylcholine receptors (nAChRs).[2] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their modulation is a key strategy in the development of treatments for a range of neurological and psychiatric disorders.
The general structure of this compound, combining a hydrogen bond acceptor (the pyridine nitrogen) and a cationic center (the protonated piperidine nitrogen), aligns with the pharmacophore model for nAChR ligands. It is hypothesized that the pyridine nitrogen can interact with the receptor's active site, while the piperidine moiety can influence subtype selectivity and pharmacokinetic properties.
A related compound, 5-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride, is utilized in the synthesis of nAChR modulators for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. This suggests that this compound likely shares a similar biological target.
Hypothesized Mechanism of Action:
The following diagram illustrates a potential mechanism of action at the nAChR, where the compound could act as either an agonist, antagonist, or allosteric modulator.
Caption: Potential interaction of this compound with a nicotinic acetylcholine receptor.
Synthesis and Characterization
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route is outlined below.
Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of the target compound.
Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Protocols
While a specific validated analytical method for this compound is not publicly available, a general HPLC method for purity determination of related pyridine derivatives can be adapted.[3][4]
General HPLC Method for Purity Analysis:
-
Objective: To determine the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV-Vis spectroscopy (a wavelength around 260-270 nm is a reasonable starting point for pyridine-containing compounds).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample solution and analyze the resulting chromatogram for the main peak and any impurities.
-
General ¹H NMR Sample Preparation:
-
Objective: To obtain a proton NMR spectrum for structural confirmation.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Safety and Handling
Based on safety data for related pyridine hydrochloride compounds, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Conclusion and Future Directions
This compound is a compound with significant potential for research in medicinal chemistry and neuropharmacology. Its structural similarity to known nAChR modulators makes it a prime candidate for investigation in this area. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to determine its specific activity at different nAChR subtypes and to elucidate its precise mechanism of action.
-
Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its potential development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in optimizing its potency, selectivity, and pharmacokinetic profile.
This technical guide provides a foundational understanding of this compound based on available data and logical scientific inference. Further experimental investigation is required to fully characterize this promising compound.
References
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ChemWhat. This compound, 98+% C11H17ClN2O, MW. Available from: [Link].
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MySkinRecipes. 5-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride. Available from: [Link].
- Paw, B., Jasińska, J., & Pawełczyk, A. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 67(1), 33-39.
- Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., ... & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966–3983.
- Rao, D. D., Chakravarthy, I. E., & Kumar, T. P. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 70, 592–597.
- Thorat, S., Padmane, S., Tajne, M., & Ittadwar, A. (2016). Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. International Journal of Pharmaceutical Sciences and Research, 7(8), 3465-3471.
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An In-depth Technical Guide to 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document delves into its molecular structure, chemical formula, and physicochemical properties. It further outlines a plausible synthetic pathway and standard protocols for its characterization, drawing upon established methodologies for analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Core Molecular Attributes
This compound is a small molecule featuring a pyridine ring linked to a piperidine ring through an ether bond. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical development.
Molecular Structure and Formula
The chemical structure of this compound is depicted below:
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Step 1: Synthesis of N-Boc-5-Methyl-2-(piperidin-3-yloxy)pyridine
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-methylpyridine (1.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified N-Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for the target molecule is not available, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings, as well as the methyl group. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the upfield region (typically δ 1.5-3.5 ppm), and the methyl protons will appear as a singlet around δ 2.0-2.5 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The pyridine carbons will resonate at lower field (δ 120-160 ppm), while the piperidine and methyl carbons will be at a higher field (δ 20-60 ppm).
A generalized protocol for NMR data acquisition is provided below. [1] Protocol for NMR Data Acquisition:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 193.13.
Protocol for Mass Spectrometry Data Acquisition:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include C-O-C stretching for the ether linkage, C-N stretching for the pyridine and piperidine rings, and N-H bending for the secondary amine in the piperidine ring.
Protocol for IR Spectroscopy Data Acquisition:
-
Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Potential Applications in Drug Discovery
The 2-(piperidin-3-yloxy)pyridine scaffold is a recognized pharmacophore in medicinal chemistry. [2]Derivatives of this scaffold have been investigated for their potential to modulate various biological targets, particularly within the central nervous system (CNS). The presence of the piperidine ring can improve the pharmacokinetic properties of a molecule, such as its ability to cross the blood-brain barrier. [2] The 5-methyl substitution on the pyridine ring can influence the molecule's electronic properties and its interaction with biological targets. Further research into the biological activity of this compound could uncover its potential as a lead compound for the development of new therapies for neurological or other disorders.
Conclusion
This technical guide provides a detailed overview of the molecular structure, formula, and proposed synthesis of this compound. While a definitive, published experimental protocol for its synthesis and complete spectral characterization is currently lacking, this document offers a scientifically grounded framework for its preparation and analysis based on established chemical principles and data from closely related compounds. As a molecule incorporating a privileged scaffold in medicinal chemistry, this compound represents a compound of interest for further investigation in the field of drug discovery and development.
References
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The Pyridine Scaffold: A Versatile Key to Unlocking CNS Disorder Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridine Ring in CNS Drug Discovery
The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, impart favorable pharmacokinetic characteristics such as improved metabolic stability, permeability, and target binding affinity.[1] This versatility has rendered the pyridine nucleus a "privileged scaffold," forming the core of approximately 7,000 existing drug candidates and a significant portion of FDA-approved medicines.[1][2] In the realm of central nervous system (CNS) disorders, where the blood-brain barrier presents a formidable challenge, the physicochemical attributes of pyridine derivatives have proven particularly advantageous.[1][3]
This in-depth technical guide provides a comprehensive overview of the potential mechanisms of action of pyridine derivatives across a spectrum of CNS disorders. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between chemical structure and biological activity, explore the key molecular targets, and provide detailed, field-proven experimental protocols for investigating these mechanisms. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel pyridine-based therapeutics for neurological and psychiatric conditions.
A Multimodal Approach: Key Molecular Targets of Pyridine Derivatives in the CNS
The therapeutic potential of pyridine derivatives in the CNS is not confined to a single mechanism but rather spans a wide array of molecular targets. This multimodal action is a key reason for their broad applicability in diverse and complex disorders. The primary mechanisms can be broadly categorized into modulation of neurotransmitter systems, enzyme inhibition, and neuroprotection.
Modulation of Neurotransmitter Systems
Pyridine derivatives frequently exert their effects by interacting with the receptors and transporters that govern neurotransmission. This modulation can be agonistic, antagonistic, or allosteric, leading to a fine-tuning of neuronal signaling.
-
GABAergic System Enhancement: A prominent mechanism, particularly for anticonvulsant and anxiolytic pyridine derivatives, is the positive allosteric modulation of GABA-A receptors.[4][5] By binding to an allosteric site on the receptor complex, these compounds enhance the inhibitory effects of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4][6]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: The structural similarity of the pyridine ring to the pyridinic element of nicotine makes it a natural scaffold for targeting nAChRs. Pyridine-based agonists, particularly those selective for the α7 and α4β2 subtypes, are under investigation for their potential to improve cognitive deficits in schizophrenia and Alzheimer's disease.[7][8][9]
-
Serotonin 5-HT2A Receptor Agonism: Certain aminoalkyl-pyridine derivatives act as agonists at the 5-HT2A receptor.[10][11] This mechanism is of significant interest for the development of novel therapeutics for psychiatric disorders, including depression and psychosis, leveraging the therapeutic potential of psychedelics with improved safety profiles.[10][12]
Enzyme Inhibition
The pyridine scaffold is a common feature in a multitude of enzyme inhibitors, targeting key players in the pathophysiology of various CNS disorders.
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy. Pyridine-containing compounds have been designed as potent inhibitors of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[13][14]
-
Monoamine Oxidase (MAO) Inhibition: Selective inhibition of MAO-B is a validated approach for the treatment of Parkinson's disease, as it prevents the degradation of dopamine in the brain.[12] Pyridine derivatives have been developed as potent and selective MAO-B inhibitors, offering a neuroprotective and symptomatic benefit.[1][15]
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine and 6-amino pyridine derivatives have emerged as potent inhibitors of GSK-3β, representing a promising disease-modifying strategy.[10][16][17]
Neuroprotection and Disease Modification
Beyond symptomatic relief, many pyridine derivatives exhibit neuroprotective properties, shielding neurons from damage and potentially slowing disease progression.
-
Modulation of Ion Channels: The inhibition of voltage-gated sodium and calcium channels is a key mechanism for the anticonvulsant effects of some pyridine derivatives.[4] Dihydropyridine derivatives, in particular, are known to block L-type calcium channels, which can be neuroprotective in the context of ischemic brain injury.[18]
-
Inhibition of Amyloid-β Aggregation: A critical pathological event in Alzheimer's disease is the aggregation of the amyloid-β (Aβ) peptide. Certain pyridine derivatives have been shown to inhibit this process, representing a direct intervention in the disease cascade.[4][19]
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common underlying factors in many neurodegenerative diseases. Some pyridine derivatives possess the ability to scavenge reactive oxygen species and modulate inflammatory pathways, contributing to their overall neuroprotective profile.[20]
Disease-Specific Mechanisms of Action
The multimodal nature of pyridine derivatives allows for their application in a range of CNS disorders, often with overlapping yet distinct mechanisms.
Alzheimer's Disease
In Alzheimer's disease, pyridine derivatives are being explored as multi-target-directed ligands. A single molecule can be designed to inhibit both cholinesterases and Aβ aggregation, and in some cases, also inhibit GSK-3β.[4][14][16] For instance, certain carbamate derivatives of pyridine have demonstrated potent inhibition of both human AChE (hAChE) and Aβ42 self-aggregation.[4] A novel pyrrolo[2,3-b]pyridine derivative, S01, was found to inhibit GSK-3β with an impressive IC50 of 0.35 nM.[10]
Parkinson's Disease
The primary strategy for pyridine derivatives in Parkinson's disease is the selective inhibition of MAO-B.[12] This action increases the availability of dopamine in the striatum, alleviating motor symptoms. Furthermore, by reducing the oxidative stress associated with dopamine metabolism by MAO-B, these inhibitors may also exert a neuroprotective effect.[1] For example, novel coumarin-pyridazine hybrids have been developed as highly selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[15][21]
Epilepsy
The anticonvulsant properties of pyridine derivatives are primarily attributed to their ability to enhance GABAergic inhibition and modulate voltage-gated ion channels.[4] By binding to GABA-A receptors, they increase the seizure threshold.[5] Additionally, the blockade of sodium and calcium channels can prevent the spread of seizure activity.[4]
Depression
For depressive disorders, pyridine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] By blocking the reuptake of these neurotransmitters, they increase their synaptic concentrations, leading to an antidepressant effect. Some pyridine derivatives also exhibit antagonist activity at certain serotonin receptors, which can contribute to their therapeutic profile.[4]
Schizophrenia
In schizophrenia, the focus is largely on modulating nicotinic acetylcholine receptors, particularly the α7 subtype.[7][8] Agonists and positive allosteric modulators of α7 nAChRs are being investigated for their potential to improve the cognitive deficits and negative symptoms associated with the disorder, which are poorly addressed by current antipsychotics.[7][9] For example, the pyridine derivative DMXB-A has shown promise in clinical trials for enhancing cognitive function in patients with schizophrenia.[7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative pyridine derivatives against various CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships and therapeutic potential of this compound class.
| Compound Class/Example | Target | Assay | Potency (IC50/Ki) | Reference |
| Cholinesterase Inhibitors | ||||
| Pyridine Carbamate (Compound 8) | hAChE | Ellman's Method | IC50 = 0.153 µM | [4] |
| Pyridine Carbamate (Compound 11) | hBChE | Ellman's Method | IC50 = 0.828 µM | [4] |
| Pyridine Amine (Compound 22) | eqBChE | Ellman's Method | Ki = 0.099 µM | [13] |
| AAZ8 (Zinc Complex) | AChE | Ellman's Method | IC50 = 14 µg/mL | [14] |
| AAZ8 (Zinc Complex) | BChE | Ellman's Method | IC50 = 18 µg/mL | [14] |
| MAO-B Inhibitors | ||||
| Coumarin-Pyridazine (Compound 18c) | MAO-B | Fluorometric Assay | IC50 = 60 nM | [15][21] |
| Pyridazinone (Compound TR16) | MAO-B | Fluorometric Assay | IC50 = 0.17 µM | [1] |
| GSK-3β Inhibitors | ||||
| 6-Amino Pyridine (Compound 8d) | GSK-3β | Kinase Assay | IC50 = 0.77 µM | [16] |
| Pyrrolo[2,3-b]pyridine (S01) | GSK-3β | LANCE Ultra Assay | IC50 = 0.35 nM | [10] |
| Aβ Aggregation Inhibitors | ||||
| Pyridine Carbamate (Compound 8) | Aβ42 Self-Aggregation | Thioflavin T Assay | 45.3% Inhibition @ 100 µM | [4] |
| Bis-styrylpyridine Derivative | Aβ42 Fibril Formation | Thioflavin T Assay | IC50 = 0.1–2.7 µM | [22] |
| 5-HT2A Receptor Agonists | ||||
| 2,5-Dimethoxyphenylpiperidine (LPH-5) | 5-HT2A | Ca2+ Flux Assay | EC50 = 2.1 nM | [23][24] |
| Compound Class/Example | Animal Model | Test | Efficacy (ED50) | Reference |
| Anticonvulsants | ||||
| Phenylacetamide Derivative (5j) | Mouse | MES Test | 21.3 mg/kg | [25] |
| Phenylacetamide Derivative (5j) | Mouse | scPTZ Test | 10.9 mg/kg | [25] |
| PRAX-628 | Mouse | MES Test | 0.42 mg/kg | [26] |
| Antidepressants | ||||
| Imipramine (Reference) | Swiss Mice | Forced Swim Test | 16 mg/kg | [27][28] |
| Bupropion (Reference) | C57BL/6J Rj Mice | Forced Swim Test | 2-4 mg/kg | [27] |
| Neuroprotectants | ||||
| T-006 | Rat Cortical Neurons | Glutamate Toxicity | Neuroprotective at 0.01-1 µM | [29] |
| NP-2376 | Rat Cortical Neurons | Glutamate Toxicity | Neuroprotective at 0.1-10 µM | [30] |
Experimental Protocols
A critical component of drug discovery is the use of robust and validated assays to characterize the activity of novel compounds. The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments used to elucidate the mechanisms of action of pyridine derivatives in the context of CNS disorders.
In Vitro Assays
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, from the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in the assay buffer to a final concentration of 0.1-0.25 U/mL.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh daily).
-
Test Compound/Positive Control (e.g., Donepezil) Stock Solutions: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in assay buffer to achieve desired final concentrations. The final DMSO concentration in the assay should be <1%.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate test compound dilution or vehicle to the corresponding wells.
-
Add 10 µL of the AChE working solution to all wells except the blank (add 10 µL of assay buffer to the blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATChI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes, using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Principle: This fluorometric assay measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a dye reagent to produce a fluorescent product, which is measured at an excitation of ~530 nm and an emission of ~585 nm.
Protocol:
-
Reagent Preparation (based on commercially available kits):
-
Assay Buffer (e.g., pH 7.4).
-
MAO-A or MAO-B enzyme preparation.
-
Substrate (e.g., p-tyramine).
-
Dye Reagent and HRP Enzyme.
-
Positive Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B).
-
Test Compound Stock Solutions: Prepare as described for the AChE assay.
-
-
Assay Procedure (96-well plate format):
-
Add 45 µL of the MAO enzyme preparation to each well.
-
Add 5 µL of the appropriate test compound dilution or vehicle to the corresponding wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Prepare a Master Reaction Mix containing the assay buffer, substrate, HRP, and dye reagent according to the kit manufacturer's instructions.
-
Add 50 µL of the Master Reaction Mix to each well to start the reaction.
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value as described for the AChE assay.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ peptide aggregation by measuring the increase in ThT fluorescence over time.
Protocol:
-
Reagent Preparation:
-
Aβ Peptide (e.g., Aβ42) Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., 10 mM NaOH) to a concentration of ~1 mg/mL.
-
Assay Buffer: 50 mM Tris buffer, pH 7.4.
-
ThT Stock Solution: 1 mM ThT in water.
-
Test Compound Stock Solutions: Prepare as previously described.
-
-
Assay Procedure (96-well plate format, black with clear bottom):
-
In each well, combine the assay buffer, Aβ peptide solution (to a final concentration of ~10-20 µM), and the test compound at various concentrations.
-
Add ThT from the stock solution to a final concentration of ~20 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a microplate reader with shaking.
-
Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~480 nm at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The percentage of inhibition can be calculated by comparing the final fluorescence plateau of the test compound-treated samples to that of the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assays
Principle: The MES test is a model for generalized tonic-clonic seizures. An electrical stimulus is delivered to a rodent, inducing a maximal seizure. The abolition of the tonic hindlimb extension phase of the seizure is the endpoint indicating anticonvulsant activity.
Protocol:
-
Animals and Housing: Use male albino mice (20-25 g) or Wistar rats (100-150 g). Acclimate the animals for at least one week before the experiment.
-
Drug Administration:
-
Randomly assign animals to groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The test is conducted at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.
-
-
Induction of Seizure:
-
At the predetermined time point, gently restrain the animal.
-
Apply a drop of saline or electrode gel to the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) using an electroconvulsometer.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.
-
Protection is defined as the complete abolition of this phase.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection.
-
Determine the median effective dose (ED50) using probit analysis.
-
Principle: This test models clonic seizures. PTZ, a GABA-A receptor antagonist, is administered subcutaneously to induce seizures. The endpoint is the prevention of clonic convulsions.
Protocol:
-
Animals and Drug Administration: As described for the MES test.
-
Induction of Seizure:
-
At the time of peak effect of the test compound, administer PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) in the midline of the neck.
-
Immediately place the animal in an individual observation cage.
-
-
Observation and Endpoint:
-
Observe the animal for 30 minutes for the presence or absence of a generalized clonic seizure lasting at least 5 seconds.
-
An animal is considered protected if it does not exhibit this seizure.
-
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection.
-
Determine the ED50 using probit analysis.
-
Principle: The FST is a model of behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animals and Drug Administration: Use male mice. Administer the test compound or vehicle, typically for several days prior to the test.
-
Test Procedure:
-
Gently place each mouse into the cylinder.
-
The test session typically lasts for 6 minutes.
-
Record the entire session on video for later scoring.
-
-
Scoring and Endpoint:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the test compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the complex interactions and experimental processes described, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Allosteric modulation of the GABA-A receptor by a pyridine derivative.
Caption: Mechanism of acetylcholinesterase inhibition by a pyridine derivative.
Experimental Workflows
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Conclusion and Future Perspectives
The pyridine scaffold has unequivocally demonstrated its value as a versatile and highly adaptable platform for the design of novel therapeutics targeting a wide range of CNS disorders. The diverse mechanisms of action, from the fine-tuning of neurotransmitter systems to the inhibition of key pathological enzymes and the direct protection of neurons, underscore the remarkable capacity of this simple heterocycle. The ability to develop multi-target-directed ligands based on the pyridine core is particularly promising for complex, multifactorial diseases like Alzheimer's.
As our understanding of the intricate neurobiology of CNS disorders deepens, the rational design of pyridine derivatives will become increasingly sophisticated. Future research will likely focus on enhancing subtype selectivity for receptors and enzymes to minimize off-target effects and improve therapeutic indices. Furthermore, the integration of advanced computational modeling with high-throughput screening will accelerate the discovery of novel pyridine-based candidates with optimized pharmacokinetic and pharmacodynamic profiles. The continued exploration of the vast chemical space surrounding the pyridine nucleus holds immense promise for delivering the next generation of safer and more effective treatments for patients suffering from these debilitating conditions.
References
-
Bavi, R., et al. (2018). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 443-453. Available from: [Link]
-
Taverna, D., et al. (2021). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 26(21), 6483. Available from: [Link]
-
Martin, L. F., & Freedman, R. (2007). Nicotinic mechanisms in the treatment of psychotic disorders: a focus on the α7 nicotinic receptor. Psychopharmacology, 191(2), 225-236. Available from: [Link]
-
Sharma, V., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Available from: [Link]
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Kong, W., et al. (2023). Identification of Novel GABAA Receptor Positive Allosteric Modulators with Novel Scaffolds via Multistep Virtual Screening. Acta Physico-Chimica Sinica, 39(10), 2302044. Available from: [Link]
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Taverna, D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. Available from: [Link]
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Jayakar, S. S., et al. (2016). Novel positive allosteric modulators of GABAA receptors with anesthetic activity. ACS chemical neuroscience, 7(5), 654-664. Available from: [Link]
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Li, L., et al. (2013). Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models. European journal of pharmacology, 718(1-3), 54-62. Available from: [Link]
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Zaib, S., et al. (2021). Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Journal of Molecular Structure, 1234, 130172. Available from: [Link]
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Kim, D. S., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. Available from: [Link]
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Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5035. Available from: [Link]
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Kumar, P., et al. (2025). Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo). CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders). Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Introduction
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring, a common motif in pharmaceutical agents due to its ability to enhance metabolic stability, permeability, potency, and binding of drugs.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. A thorough understanding of the solubility and stability profile of this active pharmaceutical ingredient (API) is paramount for its successful development into a safe, effective, and stable drug product.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust solubility and stability studies on this compound. The methodologies described herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies. While specific experimental data for this compound is not extensively published, its structure allows for the prediction of key characteristics.
| Property | Value / Predicted Characteristic | Significance |
| Molecular Formula | C₁₁H₁₇ClN₂O | Defines the elemental composition. |
| Molecular Weight | 228.72 g/mol [4] | Essential for concentration calculations. |
| Appearance | Likely a solid crystalline powder | Influences handling and formulation. |
| pKa | Estimated based on pyridine (pKa ~5.2) and piperidine (pKa ~11.2) moieties. The pyridine nitrogen is weakly basic, while the piperidine nitrogen is a stronger base. | Governs the extent of ionization at different pH values, a critical factor for solubility and absorption. |
| LogP | Predicted to be moderately lipophilic. | Influences solubility in organic solvents and potential for membrane permeability. |
| Hygroscopicity | As a hydrochloride salt, it may exhibit hygroscopicity. | Important for handling and storage to prevent moisture-induced degradation. |
Solubility Studies
The solubility of an API is a critical determinant of its bioavailability. For oral dosage forms, dissolution in the gastrointestinal tract is a prerequisite for absorption. The following sections outline a systematic approach to characterizing the solubility of this compound.
Theoretical Considerations
The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic pyridine and piperidine nitrogen atoms. At low pH, these nitrogens will be protonated, leading to the formation of a more soluble cationic species. As the pH increases, the compound will be deprotonated, likely resulting in decreased aqueous solubility.
Experimental Workflow for Solubility Determination
Caption: A streamlined workflow for determining the equilibrium solubility of the API.
Detailed Protocol for Equilibrium Solubility
-
Preparation of Media: Prepare a range of aqueous media, including:
-
Deionized water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological conditions.
-
Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo dissolution.[5][6][7][8][9] FaSSIF has a pH of approximately 6.5, while FeSSIF has a pH around 5.0.[5]
-
-
Equilibration: Add an excess amount of this compound to each medium in sealed vials. The amount should be sufficient to ensure a solid phase remains at equilibrium. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Sampling and Analysis: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles. Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated HPLC-UV method.
Data Presentation
The results should be summarized in a clear and concise table.
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | ~7.0 | 25 | |
| 0.1 N HCl | 1.2 | 37 | |
| Acetate Buffer | 4.5 | 37 | |
| Phosphate Buffer | 6.8 | 37 | |
| Phosphate Buffer | 7.4 | 37 | |
| FaSSIF | 6.5 | 37 | |
| FeSSIF | 5.0 | 37 |
Stability Studies
Stability testing is crucial to ensure that the API maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[10][11][12][13][14]
Potential Degradation Pathways
Given the chemical structure, potential degradation pathways for this compound include:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The pyridine ring and the piperidine ring can be susceptible to oxidation, potentially forming N-oxides.[15][16][17][18]
-
Photodegradation: Aromatic systems like pyridine can be sensitive to light.
Forced Degradation (Stress Testing) Workflow
Caption: Overview of forced degradation studies under various stress conditions.
Detailed Protocols for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[19]
-
Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze.
-
Base Hydrolysis: Dissolve the API in 0.1 N NaOH and maintain at an elevated temperature (e.g., 60°C). Sample and analyze as described for acid hydrolysis.
-
Oxidative Degradation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[19] Monitor the reaction over time (e.g., up to 24 hours) and analyze the samples.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period. Periodically withdraw samples, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[20][21][22][23] Analyze the samples after exposure.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13][14] This method must be able to separate the parent API from all process-related impurities and degradation products.
Key aspects of method development include:
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all peaks.
-
Detector: A UV detector is typically used, and the wavelength should be selected to provide a good response for both the API and its impurities.[12] A photodiode array (PDA) detector is beneficial for assessing peak purity.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
A comprehensive report should be generated that includes:
-
A summary of the physicochemical properties.
-
Tabulated solubility data with graphical representations of pH-solubility profiles.
-
Chromatograms from the forced degradation studies showing the separation of the API from its degradants.
-
A summary table of the forced degradation results, including the percentage of degradation under each condition.
-
A proposed degradation pathway based on the identified degradants (if mass spectrometry data is available).
-
A detailed description of the validated stability-indicating analytical method.
This in-depth characterization of the solubility and stability of this compound will provide the necessary foundation for its successful progression through the drug development pipeline.
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Deconvoluting the Mechanism: A Guide to Identifying Biological Targets for Novel Pyridine Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and the Quest for Specificity
The pyridine ring is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," its unique electronic properties and ability to form hydrogen bonds have made it a recurring motif in a vast number of FDA-approved drugs, from kinase inhibitors in oncology to antiviral agents.[1][2][3][4] The versatility of the pyridine core allows for the generation of large, diverse chemical libraries.[1][2] However, a novel compound exhibiting a promising phenotypic effect—such as inducing cancer cell death—is merely the first chapter of a long story. The critical question that follows is: what is the specific biological target, and what is the mechanism of action?
Identifying the precise molecular target(s) of a bioactive small molecule is a pivotal and often challenging step in drug discovery.[5][6] This process, known as target deconvolution, transforms a "hit" from a phenotypic screen into a viable lead for therapeutic development.[7][8] Understanding the direct protein interactions provides the mechanistic rationale for the compound's efficacy, informs on potential off-target effects and toxicity, and enables structure-based drug design to improve potency and selectivity.[5][9]
This guide provides a comprehensive, technically-grounded framework for identifying the biological targets of novel pyridine compounds. It is designed for researchers at the front lines of drug discovery, offering not just protocols, but the strategic and causal reasoning behind each experimental choice. We will explore a multi-pronged approach, integrating classical biochemical methods with cutting-edge genetic and computational strategies to build a robust, self-validating case for target identification.
Chapter 1: The Strategic Framework for Target Deconvolution
A successful target identification campaign rarely relies on a single method. Instead, it employs a series of orthogonal approaches that, together, provide converging lines of evidence. The causality is clear: different methods have distinct strengths and weaknesses. Affinity-based methods excel at finding direct binders, while genetic approaches can reveal essential pathway components. A protein identified by multiple independent techniques is a high-confidence candidate.
Our strategy is built on a logical progression from broad, unbiased screening to specific, rigorous validation.
Caption: A multi-pronged strategy for target identification and validation.
Chapter 2: Affinity-Based Approaches - Capturing the Direct Binders
The most direct way to identify a target is to use the small molecule itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[5] Affinity-based methods are powerful because they directly identify proteins that physically interact with the compound.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a cornerstone technique in target identification.[10][11][12] The principle is elegant: the novel pyridine compound is immobilized on a solid support (like agarose beads), which is then used as a stationary phase to chromatographically separate binding proteins from the cell lysate.[5][7] These captured proteins are then eluted and identified using high-resolution mass spectrometry.[7][12]
Causality Behind the Choice: This method is chosen first when a stable, reversible interaction is suspected. It is excellent for identifying high-to-moderate affinity binders. The key to a trustworthy AC-MS experiment lies in its controls. A negative control, using beads without the compound or, ideally, beads with a structurally similar but biologically inactive analog of the pyridine compound, is non-negotiable. This control allows the researcher to distinguish true binding partners from proteins that non-specifically adhere to the matrix or the linker.[11]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
-
Probe Synthesis: Synthesize the pyridine compound with a linker (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.[10][11] The linker should terminate in a reactive group (e.g., NHS ester) for conjugation to amine-functionalized agarose beads. Synthesize an inactive analog in parallel.
-
Immobilization: Covalently attach the active compound and inactive control to separate batches of agarose beads according to the manufacturer's protocol.
-
Lysate Preparation: Grow and harvest cells of interest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Incubation: Incubate a defined amount of total protein from the clarified lysate (e.g., 5-10 mg) with the active-compound beads and control beads overnight at 4°C with gentle rotation.[5]
-
Washing: Wash the beads extensively (e.g., 5 times with 10 bed volumes of lysis buffer) to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound proteins. This can be done by competitive elution with a high concentration of the free compound (gentle) or by boiling in SDS-PAGE loading buffer (denaturing).
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE. Visualize proteins with silver or Coomassie staining. Excise bands that are present or highly enriched in the active pulldown lane compared to the control.
-
Identification: Subject the excised gel bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[12]
Photo-Affinity Labeling (PAL)
What if the compound's interaction is transient or has a low affinity? AC-MS might miss it. This is where Photo-Affinity Labeling (PAL) provides a crucial advantage.[13][14] In PAL, the pyridine compound is modified to include a photoreactive group (e.g., a diazirine or benzophenone).[13][14][15] The probe is incubated with the biological sample, and upon exposure to a specific wavelength of UV light, the photoreactive group becomes activated and forms a highly reactive species that covalently crosslinks to any protein in its immediate vicinity—ideally, the specific binding target.[13][14]
Causality Behind the Choice: PAL is chosen to capture interactions that are not robust enough for traditional affinity chromatography. The covalent bond "traps" the interaction, allowing for more stringent purification conditions to remove non-specific binders. A reporter tag, like biotin, is also typically included on the probe to facilitate enrichment of the crosslinked proteins using streptavidin beads.[14]
Caption: The principle of Photo-Affinity Labeling (PAL).
Chapter 3: In-Cell Target Engagement and Phenotypic Approaches
While affinity methods are powerful, they are typically performed on cell lysates, which may not perfectly replicate the cellular environment. It's crucial to use methods that confirm a compound engages its target within intact cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is an innovative label-free method based on the principle of ligand-induced thermal stabilization.[16][17] When a protein binds to a small molecule, it generally becomes more stable and resistant to heat-induced denaturation.[17][18] In a CETSA experiment, intact cells are treated with the pyridine compound, then heated across a temperature gradient. The cells are lysed, and the amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[19] A positive interaction is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[16][18]
Causality Behind the Choice: CETSA is a gold-standard method for verifying target engagement in a physiological context.[17][19] It requires no modification of the compound, avoiding potential artifacts introduced by linkers or tags.[20] It provides direct evidence that the compound can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm.
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with the pyridine compound at a relevant concentration (e.g., 10x EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.
-
Quantification: Collect the supernatant. Measure the protein concentration and normalize all samples. Analyze the amount of the specific candidate protein in each sample by SDS-PAGE and Western blotting using a validated antibody.
-
Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to the right for the compound-treated samples indicates target engagement.[16]
Genetic Approaches: CRISPR/Cas9 Screens
Genetic methods provide an orthogonal line of evidence by asking a different question: which genes are essential for the compound's activity? CRISPR-based screening is a powerful tool for this purpose.[21][][23][24] A genome-wide library of single-guide RNAs (sgRNAs) can be used to create a population of cells where each cell has a different gene knocked out.[][24]
Causality Behind the Choice: If a compound kills cells by inhibiting a specific protein, then cells where that protein's gene has been knocked out should be resistant to the compound. By treating the knockout library with a lethal dose of the pyridine compound, resistant cells will survive and become enriched in the population.[25] Sequencing the sgRNAs in these surviving cells reveals the genes whose loss confers resistance—the top hit is very likely to be the compound's direct target.[21][25] This approach is unbiased and can uncover not only the direct target but also other critical pathway components or resistance mechanisms.[23]
Chapter 4: Computational Prediction and Target Validation
In silico and biochemical validation methods are essential final steps to narrow down candidates and confirm direct, high-affinity interactions.
Computational Target Prediction
Computational approaches can accelerate target identification by predicting likely candidates based on the compound's structure.[26][27][28][29] Methods like molecular docking simulate the binding of the pyridine compound into the crystal structures of thousands of known proteins. Pharmacophore modeling and similarity searching compare the compound's features to databases of molecules with known targets.[28]
Causality Behind the Choice: These methods are not definitive but are excellent for hypothesis generation and candidate prioritization.[27][30] If AC-MS yields a list of 50 proteins, and computational docking predicts a high-affinity interaction for only one of them, that protein becomes a top priority for validation.
Biophysical Validation: Surface Plasmon Resonance (SPR)
Once high-confidence candidates are identified, it is essential to validate the direct binding interaction using a purified system. Surface Plasmon Resonance (SPR) is a label-free, real-time technique for quantifying binding kinetics.[31][32][33] In a typical SPR experiment, the purified candidate protein is immobilized on a sensor chip. The pyridine compound is then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[32][33]
Causality Behind the Choice: SPR provides quantitative, unambiguous proof of a direct interaction.[34] It allows for the precise determination of key kinetic parameters: the association rate (k_a), the dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. This data is critical for lead optimization and establishing a quantitative structure-activity relationship.
| Parameter | Description | Typical Range for a Lead Compound |
| k_a (on-rate) | The rate at which the compound binds to the target. | 10^4 - 10^6 M⁻¹s⁻¹ |
| k_d (off-rate) | The rate at which the compound dissociates from the target. | 10⁻² - 10⁻⁴ s⁻¹ |
| K_D (affinity) | The equilibrium dissociation constant (k_d / k_a). Lower is stronger. | 1 µM - 1 nM |
Table 1: Key kinetic parameters determined by Surface Plasmon Resonance (SPR).
Conclusion: Synthesizing the Evidence
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"5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" purity and analytical standards
An In-Depth Technical Guide to the Purity and Analytical Standards of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Foreword: The Critical Role of Analytical Diligence in Pharmaceutical Development
In the landscape of modern drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous scientific scrutiny. The compound at the heart of this guide, this compound, represents a class of heterocyclic structures that are frequently investigated as key intermediates or active pharmaceutical ingredients (APIs). The ultimate success of any such candidate is inextricably linked to a profound understanding of its purity and the establishment of robust analytical standards. This document is crafted not as a mere collection of protocols, but as a comprehensive guide for the discerning researcher and drug development professional. It aims to elucidate the causality behind analytical choices, establish self-validating systems for quality control, and ground these practices in the authoritative standards that govern our industry.
Compound Profile: Physicochemical Characteristics
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters are essential for developing appropriate analytical methods, understanding potential stability issues, and ensuring correct identification.
| Property | Value |
| IUPAC Name | 5-methyl-2-(piperidin-3-yloxy)pyridine;hydrochloride |
| Molecular Formula | C₁₁H₁₇ClN₂O |
| Molecular Weight | 228.72 g/mol |
| CAS Number | 1779126-53-2 |
| Appearance | Typically a solid, ranging from off-white to tan powder[1] |
| Purity (Typical) | Commercial grades are often available at ≥95% purity |
The Imperative of Purity: Adherence to Global Regulatory Standards
The purity of a pharmaceutical compound is not a negotiable parameter; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances and products.[2]
The primary guidelines, ICH Q3A(R2) and Q3B(R2), compel developers to identify, report, and qualify impurities based on established thresholds.[3][4] This "qualification" process involves acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at a specified level.[4]
Impurities in a substance like this compound can be broadly categorized as:
-
Organic Impurities: These are the most common and structurally diverse, including starting materials, by-products from side reactions, intermediates, and degradation products formed during manufacturing or storage.[2]
-
Inorganic Impurities: These can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[4]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process. Their control is specifically governed by ICH Q3C guidelines.
A systematic approach to impurity management is therefore not just good practice but a regulatory necessity.
Core Analytical Workflow for Quality Control
A robust quality control (QC) strategy employs an orthogonal set of analytical techniques to build a comprehensive profile of the compound. Each method provides a unique piece of information, and together they ensure the identity, purity, and quality of the material.
Sources
The Ether Linkage: A Comprehensive Technical Guide to the Synthesis of Substituted Piperidine-Pyridine Ethers
Introduction: The Privileged Piperidine-Pyridine Ether Scaffold in Medicinal Chemistry
The confluence of a piperidine ring and a pyridine ring through an ether linkage creates a molecular scaffold of significant interest in modern drug discovery. Piperidine moieties, ubiquitous in pharmaceuticals and natural products, offer a three-dimensional architecture that allows for precise spatial positioning of substituents, crucial for optimizing interactions with biological targets.[1][2] The pyridine ring, a common bioisostere for a phenyl group, introduces unique electronic properties and hydrogen bonding capabilities that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[3][4] The ether bond, while seemingly simple, provides a flexible yet stable connection, influencing the overall conformation and physicochemical properties of the molecule. This unique combination of features has established the substituted piperidine-pyridine ether as a privileged scaffold in the development of novel therapeutics targeting a wide range of diseases.[5][6]
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to access this important class of molecules. As a senior application scientist, this document moves beyond a simple recitation of reactions to provide a critical analysis of each methodology, offering insights into the mechanistic underpinnings, practical considerations, and the rationale behind experimental design. Detailed, step-by-step protocols for key transformations are provided, alongside visual aids and data-rich tables to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Triumvirate of Ether Bond Formation
The construction of the central ether linkage between a piperidine and a pyridine nucleus is the cornerstone of synthesizing these target molecules. Three primary strategies have emerged as the most robust and versatile: the classical Williamson ether synthesis, the copper-catalyzed Ullmann condensation, and the palladium-catalyzed Buchwald-Hartwig C-O coupling. The choice of method is dictated by the specific substitution patterns of the coupling partners, desired reaction conditions, and functional group tolerance.
The Williamson Ether Synthesis: A Classic Approach for Aliphatic-Aromatic Etherification
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly effective method for forming the piperidine-pyridine ether linkage, particularly when the piperidine alcohol acts as the nucleophile and the pyridine carries a suitable leaving group.[3][7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the piperidinol, attacks an electrophilic carbon on the pyridine ring.[9]
Mechanism and Rationale:
The reaction is typically initiated by deprotonating the hydroxyl group of a substituted piperidinol using a strong base to form a more potent nucleophile, the piperidin-alkoxide. This alkoxide then attacks a halopyridine, displacing the halide in a concerted SN2 fashion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride anion and generates hydrogen gas as the only byproduct, which can be easily removed.[8]
Visualizing the Williamson Ether Synthesis Workflow:
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Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Introduction: Unveiling the Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Modulators
The compound 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride belongs to a chemical class with demonstrated activity at nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for various physiological processes.[1] Specifically, the structural motifs suggest a potential interaction with the α7 subtype of nAChRs. The α7 nAChR is a key player in cognitive functions, inflammation, and neuroprotection, making it a high-value target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][3][4]
Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) represent a more nuanced therapeutic strategy.[5][6] PAMs bind to a site distinct from the acetylcholine binding site, enhancing the receptor's response to its endogenous agonist.[2][4] This mode of action offers the potential for greater therapeutic windows and a reduced side-effect profile compared to direct agonists.
This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously characterize the pharmacological profile of this compound, with a primary focus on its potential role as an α7 nAChR positive allosteric modulator. Furthermore, we will address the critical consideration of the human-specific gene product, CHRFAM7A, which is known to modulate α7 nAChR function and can significantly impact the translational relevance of in vitro findings.[7][8][9]
Section 1: Foundational Assays for Characterizing α7 nAChR Activity
The initial characterization of a novel compound necessitates a multi-faceted approach, combining functional assays to determine its effect on receptor activity with binding assays to ascertain its affinity for the target.
Functional Characterization: Calcium Flux Assay
The activation of α7 nAChRs, being cation-permeable channels, leads to an influx of calcium. This change in intracellular calcium concentration can be readily measured using fluorescent calcium indicators, providing a robust and high-throughput method for assessing receptor function.
Principle: This assay measures changes in intracellular calcium levels in a cell line stably expressing the human α7 nAChR upon application of an agonist, in the presence and absence of the test compound. A PAM will potentiate the agonist-induced calcium influx.
Experimental Workflow:
Figure 1: Calcium Flux Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture a stable cell line expressing the human α7 nAChR (e.g., GH4C1 or HEK293 cells) in appropriate media and conditions. Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion. Aspirate the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Prepare a dilution series of this compound in assay buffer. After the dye-loading incubation, wash the cells with assay buffer and then add the compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Prepare a solution of a specific α7 nAChR agonist (e.g., PNU-282987) at a concentration that elicits a sub-maximal response (EC20). Using a fluorescence plate reader equipped with an automated injection system, add the agonist to the wells and immediately begin recording the fluorescence signal.
-
Data Analysis: For each concentration of the test compound, calculate the peak fluorescence response. Plot the response as a function of the test compound concentration to generate a dose-response curve and determine the EC50 for potentiation and the maximum potentiation effect.
Data Presentation:
| Parameter | Description |
| EC50 (Potentiation) | The concentration of the test compound that produces 50% of the maximal potentiation of the agonist response. |
| Emax (Potentiation) | The maximum potentiation of the agonist response achievable with the test compound. |
| Agonist EC50 Shift | The fold-shift in the agonist's EC50 in the presence of the test compound. |
Electrophysiological Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
For a more detailed understanding of the compound's effect on receptor ion channel properties, TEVC in Xenopus oocytes is the gold standard.[10] This technique allows for the direct measurement of ion currents through the receptor in a controlled voltage environment.
Principle: Xenopus oocytes are injected with cRNA encoding the α7 nAChR. The oocytes are then voltage-clamped, and the currents elicited by an agonist in the presence and absence of the test compound are recorded. This allows for a detailed analysis of the compound's effect on channel gating, kinetics, and pharmacology.
Experimental Workflow:
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Application Notes and Protocols: Cell-Based Assays for Characterizing the Activity of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Introduction
The discovery and development of novel therapeutic agents often begin with the characterization of small molecules with promising structural motifs. The compound 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride contains both piperidine and pyridine rings, scaffolds known to be present in a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Given the prevalence of these structures in compounds acting on cholinergic systems, this guide provides a comprehensive framework for characterizing the activity of this novel compound using a suite of cell-based assays. We will focus on assays designed to interrogate the function of nicotinic acetylcholine receptors (nAChRs), a critical family of ligand-gated ion channels involved in numerous physiological and pathological processes.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the scientific rationale behind the experimental design, enabling users to adapt these methods to their specific research questions. We will proceed with the hypothesis that this compound may act as a modulator of nAChRs, a prominent target for therapeutic intervention in neurological and inflammatory diseases.[4][5]
I. Primary Screening: Identifying Functional Activity using High-Throughput Calcium Flux Assays
The initial step in characterizing a novel compound is to determine if it elicits a functional response in a relevant biological system. For nAChRs, particularly the α7 subtype, activation leads to an influx of cations, including a significant calcium component.[6][7] This change in intracellular calcium concentration can be readily detected using fluorescent calcium indicators, making it an ideal readout for high-throughput screening (HTS).[8]
Scientific Rationale
The α7 nAChR is an attractive target due to its high permeability to calcium and its involvement in cognitive function and inflammatory pathways.[6][9][10] However, α7 nAChRs are characterized by rapid activation and desensitization, which can make the detection of agonist-induced calcium signals challenging in conventional assays.[11] To overcome this, we will employ a positive allosteric modulator (PAM) to potentiate the receptor's response to an agonist.[11][12] This approach enhances the signal window and allows for the sensitive detection of both agonists and antagonists.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the primary calcium flux screening assay.
Detailed Protocol: Calcium Flux Assay for α7 nAChR Activity
Materials:
-
Cell Line: SH-EP1 cells stably expressing the human α7 nAChR.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Agonist: Acetylcholine (ACh) or a selective α7 agonist like PNU-282987.
-
Positive Allosteric Modulator (PAM): PNU-120596.
-
Antagonist Control: Methyllycaconitine (MLA), a selective α7 nAChR antagonist.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Plate Reader: Equipped with appropriate filters for the chosen calcium indicator.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the SH-EP1-α7 cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound, positive controls (agonist and antagonist), and vehicle control in assay buffer.
-
After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the diluted compounds to the appropriate wells of the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist/PAM Addition and Fluorescence Measurement:
-
Prepare a solution of the α7 nAChR agonist (at its EC20 concentration) and the PAM (at its EC50 concentration for potentiation) in assay buffer.
-
Place the assay plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, add the agonist/PAM solution to all wells.
-
Continue to record the fluorescence intensity for a set period (e.g., 2-5 minutes) to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the response to the positive control agonist.
-
Generate dose-response curves by plotting the normalized response against the log of the test compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves using a suitable non-linear regression model.
-
Expected Outcomes and Interpretation:
| Scenario | Observed Effect of Test Compound | Interpretation |
| Agonist Activity | Increased fluorescence in the absence of the control agonist. | The compound directly activates the α7 nAChR. |
| Antagonist Activity | Decreased fluorescence response to the control agonist in a dose-dependent manner. | The compound inhibits the activation of the α7 nAChR. |
| Positive Allosteric Modulator (PAM) Activity | Potentiation of the fluorescence response to a sub-maximal concentration of the control agonist. | The compound enhances the function of the α7 nAChR in the presence of an agonist. |
| Negative Allosteric Modulator (NAM) Activity | Reduction of the maximal response to the control agonist without a rightward shift in the EC50. | The compound reduces the efficacy of the α7 nAChR agonist. |
II. Secondary Assays: Characterizing the Mechanism of Action
Once a functional activity is identified in the primary screen, secondary assays are employed to further elucidate the compound's mechanism of action. These assays provide more detailed information about the compound's interaction with the target receptor.
A. Membrane Potential Assays
Scientific Rationale:
Activation of ligand-gated ion channels like nAChRs leads to a change in the cell's membrane potential.[13] Membrane potential assays using voltage-sensitive dyes provide a direct measure of ion channel activity and can be used to confirm the findings from the calcium flux assay.[14][15] These assays are particularly useful for distinguishing between direct channel activation and downstream effects on intracellular calcium stores.
Experimental Workflow: Membrane Potential Assay
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- 12. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in Rodent Models
Introduction: Characterizing a Novel CNS Candidate
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a novel chemical entity whose specific biological functions and mechanism of action are not yet characterized in publicly available literature. However, its molecular structure, incorporating both pyridine and piperidine rings, is a hallmark of many compounds with significant activity in the central nervous system (CNS). The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of clinically approved drugs targeting CNS diseases.[1] Similarly, pyridine derivatives have been investigated for a variety of neuroprotective and psychoactive properties.[2] For instance, the structurally related compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a well-characterized antagonist of the metabotropic glutamate receptor 5 (mGluR5) and has demonstrated antidepressant-like effects in rodent models.[3][4]
Given this structural rationale, it is plausible to hypothesize that this compound may modulate neurotransmitter systems, making it a candidate for treating psychiatric or neurological disorders. This document provides a comprehensive framework for the initial preclinical evaluation of this compound. It outlines a logical, tiered approach, beginning with broad behavioral phenotyping to identify potential therapeutic effects (e.g., anxiolytic, antidepressant, pro-cognitive) and progressing to more invasive, mechanistic studies to understand how it may be acting. The protocols herein are established, validated methods for assessing CNS-related behaviors in rodent models.[5]
Section 1: A Systematic Approach to Preclinical Evaluation
A successful preclinical evaluation workflow begins with broad, high-throughput behavioral screens to identify a potential therapeutic window, followed by more complex, targeted studies to elucidate the mechanism of action. This tiered approach ensures that resources are used efficiently while building a comprehensive profile of the test compound.
Caption: A tiered workflow for characterizing a novel CNS compound.
Section 2: Tier 1 Behavioral Screening Protocols
The following protocols are foundational assays for screening compounds for potential anxiolytic, antidepressant, and cognitive-enhancing effects. It is critical that researchers are blinded to the treatment groups to prevent experimenter bias.[6]
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used and validated assay for assessing anxiety-like behavior in rodents.[7][8] The test is based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze, elevated 50-55 cm from the floor, with two opposing open arms and two opposing closed arms (with 15 cm high walls).[9][10] The material should be non-reflective and easy to clean.
-
Acclimation: Habituate animals to the testing room for at least 60 minutes prior to the test.[9] Handling the mice for several days before the experiment is also recommended.[6]
-
Procedure:
-
Place a single mouse onto the central platform of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.[10]
-
Record the session using an overhead video camera connected to tracking software (e.g., ANY-maze, EthoVision XT).
-
-
Data Collection: The software automatically records key parameters. An arm entry is defined as all four paws entering an arm.[10]
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between trials to eliminate olfactory cues.[6]
| Parameter Measured | Interpretation of an Increase | Interpretation of a Decrease |
| Time Spent in Open Arms (%) | Anxiolytic-like effect | Anxiogenic-like effect |
| Number of Entries into Open Arms (%) | Anxiolytic-like effect | Anxiogenic-like effect |
| Total Arm Entries (Open + Closed) | Index of general locomotor activity | Sedative effect or motor impairment |
Protocol: Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for assessing "behavioral despair" in rodents, which is considered to model a depressive-like state.[11][12] The test measures the immobility time of an animal when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[13]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water to a depth where the animal cannot touch the bottom (approx. 15 cm).[14]
-
Water Temperature: Maintain the water at a constant temperature of 24-25°C.[11][12]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.[11]
-
Procedure:
-
Post-Test Care: After the 6-minute session, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage with a heat source (e.g., a heating pad under half the cage) until fully dry to prevent hypothermia.[11]
-
Water Change: Change the water between animals to ensure consistency and hygiene.[11]
-
Scoring: The key measure is immobility , defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water.[12] The first 2 minutes of the test are often excluded from analysis as an acclimation period, with the final 4 minutes being scored.[11][14]
-
Interpretation: A statistically significant decrease in immobility time in the compound-treated group compared to the vehicle control group suggests an antidepressant-like effect. An increase in active behaviors (swimming, climbing) is also noted.
Caption: Experimental workflow for the Forced Swim Test (FST).
Protocol: Novel Object Recognition (NOR) Test for Memory
The NOR test assesses aspects of learning and recognition memory in rodents.[15][16] It leverages the innate tendency of mice to explore novel objects more than familiar ones.[17] An animal that remembers a previously encountered object will spend more time investigating a new object introduced later. This test is particularly useful as it requires no external motivation, reward, or punishment.
The test is typically conducted over 2-3 days.[17][18]
-
Apparatus: An open-field arena (e.g., 40 x 40 cm) and a set of distinct objects that are heavy enough not to be displaced by the animal and have no inherent reward value.[16]
-
Day 1: Habituation:
-
Place each mouse individually into the empty arena and allow it to explore for 5-10 minutes. This reduces novelty-induced stress during testing.[18]
-
-
Day 2: Familiarization/Training (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore for 10 minutes.[17] Record the time spent exploring each object. Exploration is defined as the nose being pointed toward the object within a 2 cm distance.
-
-
Day 3: Testing (T2):
-
After a retention interval (e.g., 1 hour for short-term or 24 hours for long-term memory), return the mouse to the arena.
-
One of the original objects is replaced with a novel object.[18]
-
Allow the mouse to explore for 10 minutes and record the time spent exploring the familiar (F) and novel (N) objects.[18]
-
-
Cleaning: Clean the arena and objects thoroughly with 70% ethanol between all trials.
-
Calculation: The primary metric is the Discrimination Index (DI) , calculated as:
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time)
-
-
Interpretation:
-
A DI significantly greater than 0 indicates that the animal remembers the familiar object and has a preference for the novel one, suggesting intact recognition memory.
-
A DI close to 0 suggests a memory deficit, as the animal explores both objects equally.[15]
-
A compound that produces a higher DI compared to a vehicle control in a memory-impaired model would be considered to have pro-cognitive or memory-enhancing effects.
-
Section 3: Tier 2 Mechanistic Investigation
If the Tier 1 behavioral screens yield a positive "hit" (e.g., a consistent anxiolytic or antidepressant-like signal), the next logical step is to investigate the underlying neurochemical mechanism. In vivo microdialysis is a powerful technique for this purpose.
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis allows for the sampling and measurement of extracellular neurotransmitter levels (e.g., dopamine, serotonin, glutamate) in specific brain regions of a freely moving animal.[19][20] This provides a direct correlate between drug administration, neurochemical changes, and observed behavior.
-
Probe Construction & Stereotaxic Surgery:
-
Construct or purchase microdialysis probes with a semipermeable membrane suitable for the analytes of interest.[19]
-
Under anesthesia, surgically implant a guide cannula stereotaxically into the target brain region (e.g., prefrontal cortex, hippocampus, or nucleus accumbens). Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the brain region.
-
Connect the probe to a syringe pump and continuously perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[20]
-
After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
-
Drug Administration & Sample Collection:
-
Collect several baseline samples to establish stable neurotransmitter levels.
-
Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples to measure drug-induced changes in neurotransmitter concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive analytical techniques, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry.[21]
-
-
Data Normalization: Results are typically expressed as a percentage change from the average baseline concentration for each animal.
-
Interpretation: A time-locked increase or decrease in the extracellular concentration of a specific neurotransmitter following compound administration provides strong evidence of target engagement. For example, if the compound shows antidepressant-like effects in the FST, a corresponding increase in serotonin or dopamine in the prefrontal cortex would suggest a mechanism related to monoamine modulation.
Caption: A hypothetical signaling pathway for the test compound.
References
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Leo, L., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
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Maze Engineers. Novel Object Recognition. Conduct Science. [Link]
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Grewal, S. S., et al. (2024). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. PMC - PubMed Central. [Link]
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Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]
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Yalcin, I., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. [Link]
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MMPC. (2024). Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]
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Leger, M., et al. (2013). Object recognition test in mice. Nature Protocols. [Link]
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ResearchGate. (2023). Elevated plus maze protocol v1. [Link]
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Tucker, L. B., & McCabe, J. T. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology. [Link]
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Unal, G., & Can, A. (2022). Rodent tests of depression and anxiety: Construct validity and translational relevance. PMC. [Link]
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DiFeliceantonio, A. G., & Berridge, K. C. (2016). Microdialysis in Rodents. PMC - PubMed Central. [Link]
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ARRP. Forced Swim Test v.3. Animal Research Review Panel. [Link]
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Greentech Bioscience. Animal Models of Anxiety & Depression. [Link]
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ResearchGate. (2024). The Novel Object Recognition Test. [Link]
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Invernizzi, R. W. (2014). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Nature Experiments. [Link]
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NSW Department of Primary Industries. The Porsolt Forced Swim Test in Rats and Mice. [Link]
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ResearchGate. (2025). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. [Link]
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Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. [Link]
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Charles River Laboratories. Anxiety and Depression Tests in Rodents. [Link]
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Li, X., et al. (2012). Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. PubMed. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. PubMed. [Link]
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Topic: A Validated Approach for the Quantification of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride using HPLC-UV and LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides comprehensive, validated methodologies for the quantitative analysis of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical development. Two robust analytical techniques are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and routine quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level quantification in complex matrices, such as those encountered in pharmacokinetic studies. The rationale behind critical methodological choices—from column and mobile phase selection to detector optimization—is thoroughly explained to provide a framework for adaptation and troubleshooting. All protocols are designed to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Introduction and Analyte Profile
Accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This compound is a polar, basic compound due to the presence of pyridine and piperidine nitrogen atoms. Its hydrochloride salt form enhances aqueous solubility. These structural features present specific analytical challenges, primarily the potential for poor peak shape on traditional silica-based HPLC columns due to interactions with residual silanol groups.[3] The methods described herein are specifically designed to mitigate these challenges and provide reliable analytical data.
This guide is structured into two main parts:
-
Part A: HPLC-UV Method for Assay and Impurity Profiling. This stability-indicating method is designed for determining the potency of the drug substance and separating it from potential degradation products.[4][5]
-
Part B: LC-MS/MS Method for High-Sensitivity Quantification. This method is tailored for applications requiring low detection limits, such as the analysis of biological samples for pharmacokinetic assessments.[6]
Part A: Stability-Indicating HPLC-UV Method
The objective of a stability-indicating method is to provide an accurate measure of the drug substance concentration, free from interference from any degradation products, process impurities, or excipients.[7][8] This is achieved by developing a method with sufficient specificity and selectivity, which is typically demonstrated through forced degradation studies.
Rationale for Method Development
The choices made during method development are critical for creating a robust and reliable assay.
-
Column Selection: The analyte is a polar basic compound. Standard C18 columns can exhibit peak tailing for such molecules due to strong ionic interactions with acidic silanol groups on the silica surface. To overcome this, a modern, high-purity, end-capped C18 column is selected. An alternative and often superior choice would be a column with an embedded polar group, which improves retention of polar compounds and shields the analyte from silanol interactions, resulting in excellent peak symmetry.[9][10]
-
Mobile Phase: A reversed-phase elution mode is chosen.
-
Aqueous Phase: To ensure consistent retention and peak shape, the pH of the mobile phase must be controlled to maintain a single ionic state for the analyte. A buffer of ammonium formate (pH ~3.5-4.5 with formic acid) is an excellent choice as it is volatile and thus compatible with potential future LC-MS work.[11] A pH in this range ensures the basic nitrogens are consistently protonated.
-
Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Elution Mode: A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted from the column, providing a comprehensive impurity profile and a shorter overall run time.[4]
-
-
UV Detection: The pyridine ring contains a chromophore suitable for UV detection. Based on the structure, a primary detection wavelength of 254 nm is chosen as a robust starting point, common for aromatic systems.[12] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength during method development.
Detailed HPLC-UV Protocol
3.1. Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) or a Polar-Embedded C18 Column.
-
Acetonitrile (HPLC grade or higher).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (Type I, 18.2 MΩ·cm).
-
This compound reference standard.
3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 4.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
| Run Time | 25 minutes |
3.3. Sample and Standard Preparation
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL using the diluent. Ensure the sample is fully dissolved; sonication may be used if necessary.[13] Filter through a 0.22 µm syringe filter before injection.
HPLC-UV Method Validation Summary (per ICH Q2(R1))
The method must be validated to demonstrate its suitability for its intended purpose.[14][15]
| Parameter | Summary of Procedure & Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidative, thermal, photolytic stress) are performed.[8] The method must resolve the main peak from all degradation products and placebo components. Peak purity analysis via PDA should show no co-elution. |
| Linearity | Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0% to 102.0%.[1] |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution. RSD should be ≤ 1.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst. RSD should be ≤ 2.0%.[16] |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[1] |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on system suitability. Results should remain within acceptance criteria. |
HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for quantification of the target analyte.
Part B: High-Sensitivity LC-MS/MS Method
For bioanalytical studies or trace impurity analysis, LC-MS/MS offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[17]
Rationale for Method Development
-
Chromatography: The HPLC method is adapted for MS compatibility. The key change is the exclusive use of volatile mobile phase components. Ammonium formate and formic acid are ideal as they are compatible with the electrospray ionization process. Non-volatile buffers like phosphate must be avoided as they will contaminate the ion source.[18] A shorter, faster gradient may be employed to increase throughput.
-
Mass Spectrometry:
-
Ionization: Given the basic nature of the analyte, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The acidic mobile phase will promote the formation of the protonated molecule, [M+H]⁺.
-
Tuning and Optimization: The instrument is optimized by infusing a standard solution of the analyte. First, a full scan (Q1 scan) is performed to identify the exact mass of the [M+H]⁺ precursor ion. Next, this precursor ion is fragmented in the collision cell, and a product ion scan (MS2) is performed to identify stable, high-intensity product ions. The fragmentation of pyridine-containing structures often involves cleavage of the rings or side chains.[19][20]
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves setting the first quadrupole (Q1) to pass only the precursor ion mass and the third quadrupole (Q3) to pass only a specific product ion mass. This highly specific transition minimizes background noise and maximizes sensitivity.[21]
-
Detailed LC-MS/MS Protocol
7.1. Equipment and Reagents
-
LC-MS/MS system (e.g., Sciex, Agilent, or Waters triple quadrupole).
-
UHPLC C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
All reagents as listed in 3.1, ensuring they are LC-MS grade.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-labeled) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
7.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 0-0.5 min: 2% B; 0.5-3.0 min: 2% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 2% B; 3.6-5.0 min: 2% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| SRM Transitions | Analyte: To be determined experimentally (e.g., [M+H]⁺ → Product 1⁺) Internal Standard: To be determined experimentally |
| MS Parameters | Capillary Voltage, Gas Flows, Collision Energy (CE) must be optimized for the specific instrument and analyte. |
7.3. Sample Preparation (for Plasma) This protocol uses protein precipitation, a simple and effective method for cleaning biological samples.[22][23]
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method Validation Summary (per FDA/ICH M10 Guidelines)
Bioanalytical method validation ensures the reliability of data from pharmacokinetic and other clinical studies.[2][24]
| Parameter | Summary of Procedure & Acceptance Criteria |
| Selectivity & Matrix Effect | Analyze blank matrix from at least six different sources. No significant interference should be observed at the retention time of the analyte or IS. Matrix effect is assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a neat solution. |
| Linearity (Calibration Curve) | A calibration curve using at least six non-zero standards is prepared by spiking blank matrix. The curve is fitted with a weighted (e.g., 1/x²) linear regression. The r² should be ≥ 0.99. |
| Accuracy & Precision | Analyzed via Quality Control (QC) samples at a minimum of four levels (LOD, Low, Mid, High) in replicate (n=6). For accuracy, the mean should be within ±15% of nominal (±20% at LLOQ). For precision, the RSD should be ≤15% (≤20% at LLOQ). |
| Recovery | Compares the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. Recovery should be consistent and precise. |
| Stability | Analyte stability is evaluated in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen). The mean concentration of stability samples must be within ±15% of nominal. |
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for bioanalysis of the target analyte.
References
- Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Pharmaceutical Sciences and Research. (2012).
- Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
- IRJPMS.
- Shabir, G.A.
- Pharmaguideline. (2024).
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
- ResolveMass Laboratories Inc. (2025).
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Hawach Scientific. (2024).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Technology Networks. (2024).
- Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
- ACCP. (2019).
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- Polymer Chemistry Characterization Lab.
- DTIC. (1981).
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- LGC Group.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. rsc.org [rsc.org]
- 7. irjpms.com [irjpms.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 16. chromatographyonline.com [chromatographyonline.com]
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- 18. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 19. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
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Application Notes & Protocols: Investigating 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride for Serotonin Receptor Modulation
Introduction: Rationale for Investigation
The serotonin (5-hydroxytryptamine, 5-HT) system, with its vast network of at least 14 receptor subtypes, is a cornerstone of modern neuropharmacology and a critical target for therapies addressing psychiatric and neurological disorders.[1] These receptors, primarily G-protein coupled receptors (GPCRs) with the exception of the 5-HT3 ligand-gated ion channel, modulate essential physiological processes including mood, cognition, and sleep.[1][2]
This document outlines a comprehensive framework for the pharmacological characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (hereafter designated 5M3PP-HCl ), a novel chemical entity. The structure of 5M3PP-HCl, featuring a methyl-substituted pyridine ring linked via an ether to a piperidine moiety, suggests potential interaction with biogenic amine receptors. Such scaffolds are prevalent in centrally active agents, making a systematic investigation of its effects on the serotonin receptor family a logical and necessary first step in understanding its potential therapeutic value or toxicological profile.
This guide provides field-proven, step-by-step protocols for determining the binding affinity and functional activity of 5M3PP-HCl at key serotonin receptor subtypes. The methodologies are designed to be self-validating and provide a robust foundation for further drug development or mechanistic studies.
Compound Details: Physicochemical Properties & Handling
A thorough understanding of the test article's properties is fundamental to reliable and safe experimentation.
Properties of 5M3PP-HCl
The following table summarizes the known and predicted properties of 5M3PP-HCl. As a hydrochloride salt, it is expected to be a water-soluble solid at room temperature.[3]
| Property | Value | Source / Notes |
| IUPAC Name | 5-methyl-2-(piperidin-3-yloxy)pyridine;hydrochloride | --- |
| Molecular Formula | C₁₁H₁₇ClN₂O | [4] |
| Molecular Weight | 228.72 g/mol | |
| Physical Form | Solid, crystalline powder (predicted) | |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Ethanol) | Predicted based on hydrochloride salt form.[3] |
| Purity | ≥95% (as specified by supplier) | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed.[5] | Hygroscopic nature is possible.[3] |
Safe Handling and Stock Solution Preparation
As with any novel chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling of the dry powder should be performed in a chemical fume hood to avoid inhalation.[6][7]
Protocol: Preparation of a 10 mM Master Stock Solution
-
Objective: To create a high-concentration, validated stock solution for serial dilutions.
-
Materials: 5M3PP-HCl powder, anhydrous Dimethyl Sulfoxide (DMSO), analytical balance, Class A volumetric flask, vortex mixer.
-
Procedure:
-
Tare a clean, dry weighing vessel on an analytical balance inside a fume hood.
-
Carefully weigh out 2.29 mg of 5M3PP-HCl (MW = 228.72).
-
Quantitatively transfer the powder to a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Vortex gently until the solid is completely dissolved.
-
Bring the final volume to the 1 mL mark with DMSO.
-
Cap the flask and invert several times to ensure homogeneity.
-
Aliquot into smaller volumes (e.g., 50 µL) in low-binding tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Tiered Pharmacological Screening Strategy
To efficiently characterize the interaction of 5M3PP-HCl with serotonin receptors, a tiered approach is recommended. This strategy begins with broad screening to identify primary targets, followed by detailed functional analysis to determine the nature of the interaction.
Tier 1: Binding Affinity Profiling
The initial step is to determine if 5M3PP-HCl physically binds to a panel of serotonin receptors. A competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of binding affinity (Kᵢ).[8]
Tier 2: Functional Activity Characterization
For any receptor where significant binding affinity is observed in Tier 1 (e.g., Kᵢ < 1 µM), functional assays are performed. These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).[9][10] The choice of assay depends on the receptor's primary signaling mechanism.[11]
Canonical Serotonin Receptor Signaling Pathways
Serotonin receptors are coupled to various G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for selecting the appropriate functional assay.[11][12]
-
5-HT₁ Family (e.g., 5-HT₁ₐ, 5-HT₁ₑ): Coupled to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11][13][14]
-
5-HT₂ Family (e.g., 5-HT₂ₐ, 5-HT₂𝒸): Coupled to Gᵩ/G₁₁ proteins, which activate phospholipase C (PLC), resulting in an increase in inositol phosphates (IP) and intracellular calcium (Ca²⁺).[11][15]
-
5-HT₄, 5-HT₆, 5-HT₇ Families: Coupled to Gₛ proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP levels.[11][15][16]
Figure 1. Major serotonin receptor G-protein signaling pathways.
Experimental Protocols
The following protocols are detailed for a single receptor subtype but are broadly applicable across the family with appropriate selection of reagents.
Protocol 1: Radioligand Competition Binding Assay (Tier 1)
This protocol determines the binding affinity (Kᵢ) of 5M3PP-HCl for a target receptor (e.g., 5-HT₁ₐ) by measuring its ability to displace a known high-affinity radioligand.
Workflow Diagram:
Figure 2. Workflow for the radioligand competition binding assay.
Step-by-Step Methodology:
-
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ).
-
Radioligand: e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[17]
-
Non-specific control: 10 µM Serotonin (5-HT).
-
96-well microplates, glass fiber filter mats (GF/B), scintillation fluid, microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 5M3PP-HCl in assay buffer (e.g., from 1 nM to 100 µM final concentration).
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membranes.
-
Non-Specific Binding (NSB) wells: 50 µL Non-specific control (10 µM 5-HT) + 50 µL Radioligand + 100 µL Membranes.
-
Test Compound wells: 50 µL 5M3PP-HCl dilution + 50 µL Radioligand + 100 µL Membranes.
-
-
The radioligand concentration should be approximately equal to its known dissociation constant (Kₔ).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[18]
-
Terminate the incubation by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[18]
-
Wash the filters three times with 300 µL of ice-cold assay buffer to minimize non-specific signal.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate Percent Inhibition for each 5M3PP-HCl concentration: 100 * (1 - (Binding_Test - NSB) / (Total Binding - NSB)).
-
Plot Percent Inhibition versus the log concentration of 5M3PP-HCl and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 5M3PP-HCl that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]
-
Protocol 2: Functional cAMP Accumulation Assay (Tier 2)
This protocol determines if 5M3PP-HCl acts as an agonist or antagonist at a Gₛ- or Gᵢ-coupled receptor (e.g., 5-HT₇ or 5-HT₁ₐ, respectively) by measuring changes in intracellular cAMP.
Step-by-Step Methodology:
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human serotonin receptor of interest.
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator, used for Gᵢ-coupled assays).
-
Reference agonist (e.g., 5-HT).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[20]
-
-
Procedure for a Gₛ-coupled receptor (e.g., 5-HT₇): [16]
-
Seed cells in a 96-well plate and grow to near confluency.[21]
-
Wash cells gently with pre-warmed stimulation buffer.
-
Agonist Mode: Add serial dilutions of 5M3PP-HCl or reference agonist to the cells.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of 5M3PP-HCl for 15-30 minutes, then add the reference agonist at its EC₈₀ concentration.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
-
Procedure for a Gᵢ-coupled receptor (e.g., 5-HT₁ₐ): [13]
-
Follow steps 1 and 2 above.
-
Agonist Mode: Add serial dilutions of 5M3PP-HCl or reference agonist, followed immediately by a fixed concentration of forskolin (e.g., 1-10 µM) to all wells. The agonist effect is measured as an inhibition of the forskolin-stimulated cAMP production.
-
Antagonist Mode: Pre-incubate with 5M3PP-HCl, then add the reference agonist (at its IC₅₀) and forskolin.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response versus the log concentration of 5M3PP-HCl. Fit to a sigmoidal curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) relative to the reference agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response versus the log concentration of 5M3PP-HCl. Fit to a sigmoidal curve to determine the antagonist potency (IC₅₀).
-
Data Presentation & Interpretation
All quantitative data should be summarized for clear interpretation. The combined results from binding and functional assays will define the pharmacological profile of 5M3PP-HCl.
Summary of Pharmacological Data (Template)
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) | Classification |
| 5-HT₁ₐ | [Insert Data] | cAMP Inhibition | [Insert Data] | [Insert Data] | [e.g., Potent Agonist] |
| 5-HT₂ₐ | [Insert Data] | Ca²⁺ Mobilization | [Insert Data] | [Insert Data] | [e.g., Weak Antagonist] |
| 5-HT₇ | [Insert Data] | cAMP Accumulation | [Insert Data] | [Insert Data] | [e.g., Inactive] |
Interpretation Guide:
-
Potent, Selective Agonist: Low Kᵢ and low EC₅₀ at a single receptor subtype with high efficacy (Eₘₐₓ > 80%).
-
Partial Agonist: Low Kᵢ and low EC₅₀, but with intermediate efficacy (Eₘₐₓ between 20-80%).
-
Potent, Selective Antagonist: Low Kᵢ and low IC₅₀ at a single receptor, with no agonist activity (Eₘₐₓ ≈ 0%).
-
Non-selective Ligand: Similar, low Kᵢ values across multiple receptor subtypes.
By following these detailed protocols and interpretive guidelines, researchers can generate a comprehensive and reliable pharmacological profile of this compound, paving the way for a deeper understanding of its potential as a modulator of the serotonin system.
References
-
Mannoury la Cour, C., et al. (2021). Novel and atypical pathways for serotonin signaling. PMC - PubMed Central. [Link]
-
Schmid, C. L., & Bohn, L. M. (2009). Serotonin receptor signaling and regulation via β-arrestins. PubMed. [Link]
-
Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Raza, H., et al. (2017). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
Sahu, U., et al. (2022). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. ResearchGate. [Link]
- Unknown Author. (n.d.).
-
QIAGEN. (n.d.). Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
-
Willars, G. B., & Challiss, R. A. J. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]
-
Ali, Z., et al. (2002). Pharmacological characterization of serotonin receptor subtypes modulating primary afferent input to deep dorsal horn neurons in the neonatal rat. PMC - PubMed Central. [Link]
-
Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]
- Unknown Author. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Source Not Specified.
-
Cunningham, M. R., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC - PubMed Central. [Link]
-
Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. PubMed. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry - NCBI Bookshelf. [Link]
-
Eurofins. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins. [Link]
-
Al-Hayali, M., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
-
Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation. [Link]
-
Cai, W., & Chen, H. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. [Link]
-
Kim, J. J., & Bridle, B. W. (2010). The Serotonin-6 Receptor as a Novel Therapeutic Target. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Hydrochloric acid. Wikipedia. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
OxyChem. (n.d.). Hydrochloric Acid Handbook. OxyChem. [Link]
-
Quora. (2019). How to store hydrochloric acid. Quora. [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. [Link]
Sources
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- 2. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in Neuropharmacology Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Neuromodulatory Agent
The compound 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride represents a novel investigational molecule for neuropharmacological research. Its chemical scaffold, featuring a substituted pyridine ring linked via an ether bridge to a piperidine moiety, is a privileged structure in medicinal chemistry, frequently associated with ligands targeting central nervous system (CNS) receptors.[1] Specifically, this structural motif bears a strong resemblance to known modulators of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for cognitive processes such as learning, memory, and attention.[2][3]
Chronic cholinergic deficits are a well-established hallmark of neurodegenerative disorders like Alzheimer's disease, while dysfunction in nicotinic signaling is implicated in the pathophysiology of schizophrenia and other neuropsychiatric conditions.[4] Consequently, the development of novel nAChR modulators is a primary focus of modern drug discovery.
These application notes provide a comprehensive framework for the systematic evaluation of this compound (herein referred to as "Test Compound"). The protocols outlined below are designed to elucidate its binding affinity, functional activity, and potential as a cognitive enhancer, guiding the researcher from initial in vitro characterization to subsequent in vivo validation.
Postulated Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors
Based on its structural characteristics, the Test Compound is hypothesized to act as a modulator of neuronal nAChRs. These receptors are pentameric ion channels that, upon binding of agonists like acetylcholine, undergo a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺).[2] The resulting influx of calcium acts as a critical second messenger, activating downstream signaling cascades that modulate neurotransmitter release and synaptic plasticity.
The diagram below illustrates the canonical signaling pathway initiated by the activation of a neuronal nAChR subtype, the presumed target of the Test Compound.
Caption: Hypothesized signaling cascade following activation of a neuronal nAChR by the Test Compound.
In Vitro Characterization: Receptor Binding and Functional Profiling
The initial phase of investigation involves quantifying the Test Compound's interaction with specific nAChR subtypes. This is crucial for determining its affinity, selectivity, and functional effect (i.e., whether it acts as an agonist, antagonist, or allosteric modulator).
Quantitative Data Summary (Hypothetical)
The following table presents a target data structure for summarizing the in vitro findings. It is populated with hypothetical, yet realistic, values to serve as a guide.
| Assay Type | nAChR Subtype | Parameter | Result | Interpretation |
| Radioligand Binding | Human α7 | Kᵢ (nM) | 15 | High affinity for the α7 subtype. |
| Radioligand Binding | Human α4β2 | Kᵢ (nM) | 250 | Moderate affinity for the α4β2 subtype. |
| Calcium Flux Assay | Human α7 | EC₅₀ (nM) | 45 | Potent agonist activity at the α7 subtype. |
| Calcium Flux Assay | Human α7 | % Efficacy | 85% (vs. Epibatidine) | High-efficacy partial agonist. |
| Calcium Flux Assay | Human α4β2 | IC₅₀ (nM) | >10,000 | No significant functional activity at α4β2. |
Experimental Workflow: From Binding to Function
The logical flow for in vitro analysis ensures that binding affinity is established before investing resources in more complex functional assays.
Caption: A streamlined workflow for the in vitro characterization of the Test Compound.
Protocol: Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Kᵢ) of the Test Compound for specific nAChR subtypes (e.g., α7 and α4β2).
Principle: This is a competitive binding assay where the Test Compound competes with a known high-affinity radioligand for binding to receptors in a membrane preparation. The concentration of Test Compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Kᵢ).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human nAChR subtype of interest.
-
Radioligand: [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7.[2]
-
Non-specific binding control: Nicotine (100 µM) or another suitable high-concentration unlabeled ligand.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in Assay Buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add in order:
-
50 µL Assay Buffer (for total binding) or 50 µL non-specific control ligand.
-
50 µL of the Test Compound dilution (or vehicle for control wells).
-
50 µL of radioligand at a final concentration near its Kₔ value.
-
50 µL of the membrane preparation (5-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the Test Compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Calcium Flux Functional Assay
Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of the Test Compound.
Principle: Many neuronal nAChRs are permeable to calcium. This assay uses a cell line expressing the target receptor and a calcium-sensitive fluorescent dye. Agonist activation of the receptor leads to calcium influx, causing a measurable increase in fluorescence.[5]
Materials:
-
TE671 or SH-SY5Y cells (endogenously expressing nAChRs) or a stably transfected cell line (e.g., CHO-hα7).[5]
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate cells in the assay plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution diluted in Assay Buffer. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.
-
Compound Preparation: Prepare a serial dilution of the Test Compound in Assay Buffer at 2x the final desired concentration.
-
Measurement:
-
Place the plate in the fluorescence reader and establish a stable baseline reading for 10-20 seconds.
-
The instrument then automatically adds 100 µL of the 2x Test Compound solution to each well.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
For agonist mode, plot the response against the log concentration of the Test Compound to determine the EC₅₀ and maximum efficacy relative to a known full agonist.
-
For antagonist mode, pre-incubate the cells with the Test Compound for 5-10 minutes before adding a known agonist at its EC₈₀ concentration. A decrease in the agonist's response indicates antagonism, from which an IC₅₀ can be calculated.
-
In Vivo Evaluation: Preclinical Models of Cognition
Following successful in vitro characterization, the next step is to assess the Test Compound's efficacy in a living system. Animal models are essential for evaluating cognitive enhancement.[4][6][7]
Experimental Workflow: In Vivo Cognitive Testing
A typical workflow involves initial pharmacokinetic and tolerability studies followed by behavioral testing in a validated cognitive paradigm.
Caption: Workflow for evaluating the Test Compound in a preclinical model of recognition memory.
Protocol: Novel Object Recognition (NOR) Test
Objective: To assess the Test Compound's effect on recognition memory in rodents.
Principle: This test leverages the innate tendency of rodents to explore a novel object more than a familiar one. A rodent that remembers the "familiar" object will spend more time investigating the "novel" one. This task is sensitive to manipulations of the cholinergic system.[8]
Materials:
-
Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
An open-field arena (e.g., 50x50x50 cm), uniformly lit.
-
Two sets of distinct objects (e.g., Set A: two identical cubes; Set B: a pyramid and a sphere). Objects should be heavy enough not to be displaced by the animals and made of non-porous material for easy cleaning.
-
Video tracking software for automated scoring.
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 10 minutes to allow it to acclimate to the new environment. This reduces anxiety-related confounds.
-
Training/Familiarization (Day 2):
-
Administer the Test Compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) 30 minutes before the session.
-
Place two identical objects (Familiarization Objects, e.g., two cubes) in opposite corners of the arena.
-
Place the animal in the arena, midway between the objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3 - after a 24h retention interval):
-
Re-administer the Test Compound or vehicle 30 minutes before the session.
-
Replace one of the familiar objects with a new one (Novel Object). The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the test phase: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates the animal remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.
-
Compare the DI between the vehicle-treated group and the Test Compound-treated group(s) using an appropriate statistical test (e.g., t-test or ANOVA). A significantly higher DI in the drug-treated group indicates cognitive enhancement.
-
Conclusion and Future Directions
These protocols provide a robust, validated pathway for the initial neuropharmacological characterization of this compound. By systematically determining its receptor binding profile, functional efficacy, and impact on cognitive behavior, researchers can build a comprehensive understanding of its therapeutic potential. Positive results from these studies would warrant further investigation into its electrophysiological effects on synaptic transmission and evaluation in more complex disease-specific animal models, such as those for Alzheimer's disease or schizophrenia.[7][9][10]
References
- The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
- Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI.
- The use of cognitive enhancers in animal models of fear extinction. PubMed.
- Cognition Models and Drug Discovery. NCBI - NIH.
- Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
- 5-Methyl-2-(piperidin-3-ylMethoxy)-pyridine hydrochloride, 9... (cas 1185308-79-5) SDS/MSDS download. Guidechem.
- A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One.
- This compound, 98+%.
- Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)
- 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride. Fluorochem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
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- 3. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" analogs for SAR studies
An Application Guide for the Synthesis of 5-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride Analogs for Structure-Activity Relationship (SAR) Studies
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound and its analogs, a molecular scaffold of significant interest in medicinal chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in generating compound libraries for Structure-Activity Relationship (SAR) studies. We delve into the strategic chemical logic, provide detailed, step-by-step experimental procedures, and explain the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Strategic Overview
The piperidine moiety is a privileged scaffold in modern drug discovery, known for enhancing druggability and improving pharmacokinetic properties.[1] When coupled with a substituted pyridine ring via an ether linkage, it forms a core structure found in numerous biologically active agents, particularly those targeting the central nervous system (CNS).[2][3] The specific analog, 5-Methyl-2-(piperidin-3-yloxy)-pyridine, serves as a valuable template for exploring SAR. By systematically modifying the pyridine and piperidine rings, researchers can probe the steric and electronic requirements of biological targets, leading to the optimization of potency, selectivity, and metabolic stability.
This guide outlines a robust and flexible two-step synthetic strategy:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the critical aryl ether bond by coupling a substituted 2-halopyridine with a protected piperidin-3-ol.
-
Deprotection and Salt Formation: Removal of the piperidine nitrogen protecting group under acidic conditions, which concurrently yields the final, often more stable and handleable, hydrochloride salt.
This approach is highly adaptable for creating a diverse library of analogs, as numerous substituted starting materials are commercially available or readily synthesized.
Retrosynthetic Strategy and Key Considerations
A sound synthetic plan begins with a logical retrosynthetic analysis. The target molecule is disconnected at the key ether and amine functionalities to reveal readily accessible starting materials.
Caption: Retrosynthetic analysis of the target compound.
Key Strategic Choices:
-
Piperidine Protection: The piperidine nitrogen must be protected to prevent it from acting as a competing nucleophile during the SNAr reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions (required for ether synthesis) and its clean, quantitative removal under acidic conditions.[4] The acidic deprotection step conveniently allows for the direct formation of the hydrochloride salt.
-
Pyridine Activation: The SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom, which activates the C2 position towards nucleophilic attack. Using a 2-halopyridine, such as 2-chloropyridine, provides a good leaving group for the substitution.
-
Chirality: Piperidin-3-ol is chiral. It is crucial to either use a racemic mixture and separate enantiomers later or, preferably, start with enantiomerically pure (R)- or (S)-N-Boc-piperidin-3-ol to investigate the stereochemical requirements of the biological target.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should adapt them based on the specific reactivity of each analog.
Protocol 1: Synthesis of tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
This procedure details the core SNAr reaction to form the aryl ether linkage.
Caption: Workflow for the SNAr ether formation reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R/S)-N-Boc-piperidin-3-ol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Causality: Cooling is necessary to control the exothermic reaction of the strong base, sodium hydride (NaH), and prevent side reactions.
-
Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (H₂ gas evolution) will be observed.
-
Expertise: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the more potent nucleophile, the alkoxide, without competing in the SNAr reaction.
-
Stir the resulting slurry at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 2-chloro-5-methylpyridine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80-90 °C.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure protected intermediate.
Protocol 2: Deprotection and Synthesis of this compound
This protocol removes the Boc protecting group and forms the final hydrochloride salt in a single, efficient step.
Comparison of Common N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Yield | Notes |
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane/Methanol | RT | 1-3 hours | Quantitative | Excellent method; the HCl salt often precipitates, simplifying isolation.[4] |
| TFA in DCM | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Very effective, but requires a separate salt formation step and neutralization work-up.[4][5] |
| Aqueous (Green) | Deionized Water | Water | 90-100 °C | <15 minutes | >90% | Environmentally friendly but requires heating; may not be suitable for all substrates.[6] |
Step-by-Step Methodology (Using HCl in Dioxane):
-
Dissolve the purified tert-butyl 3-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[4]
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Mechanism: The strong acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene, and the free amine.
-
Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[4]
-
Trustworthiness: Monitor the deprotection via TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[4]
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the final product, this compound. The product should be characterized without further purification if purity is high.
Strategy for SAR Analog Synthesis
The true power of this synthetic route lies in its adaptability for SAR studies. Modifications can be systematically introduced at three key positions.
Caption: Key diversification points for SAR studies.
A) Pyridine Ring (R1) Modification
Varying the substituents on the pyridine ring allows for probing electronic and steric effects. This is achieved by simply substituting 2-chloro-5-methylpyridine in Protocol 1 with other commercially available or synthesized 2-halopyridines.
Table of Potential Pyridine Starting Materials for Analogs
| 2-Halopyridine Starting Material | Resulting Analog Feature | SAR Question Addressed |
| 2-Chloro-5-ethyl -pyridine | Increased steric bulk at C5 | Probing size tolerance of the C5 pocket. |
| 2-Chloro-5-methoxy -pyridine | Electron-donating group (EDG) | Impact of increased electron density on the ring. |
| 2-Chloro-5-cyano -pyridine | Electron-withdrawing group (EWG) | Impact of decreased electron density. |
| 2,5-Dichloropyridine | Halogen at C5 | Investigating halogen bonding interactions. |
| 2-Chloropyridine | Unsubstituted at C5 | Establishing a baseline for C5 substitution.[2] |
B) Piperidine Ring (R2) Modification
Modifications to the piperidine ring can influence binding orientation, conformation, and solubility. This is achieved by using different substituted N-Boc-piperidin-3-ols in Protocol 1.
-
Stereochemistry: Use enantiomerically pure (R)-N-Boc-piperidin-3-ol and (S)-N-Boc-piperidin-3-ol in separate syntheses to determine if one enantiomer provides a better fit for the biological target.
-
Substitution: Employ piperidinols with additional substituents (e.g., 4-methyl-piperidin-3-ol) to explore new binding interactions or to block potential sites of metabolism.
Characterization of Final Compounds
It is imperative to confirm the identity, structure, and purity of all synthesized analogs before biological testing.
Standard Analytical Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
HPLC: To determine the purity of the final compound (target >95% for biological assays).
Example Characterization Data for the Parent Compound
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to pyridine, piperidine, and methyl protons with correct integrations and splitting patterns. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (free base) should match the observed value. |
| HPLC Purity | >95% peak area at a specific retention time. |
Conclusion
The synthetic strategy detailed in this guide provides a versatile and efficient platform for the generation of 5-Methyl-2-(piperidin-3-yloxy)-pyridine analogs. By systematically exploring the chemical space around this privileged scaffold, researchers can elucidate critical structure-activity relationships to guide the development of novel therapeutic agents. The emphasis on methodological rationale and robust analytical validation ensures the creation of high-quality compound libraries for successful drug discovery campaigns.
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. Available at: [Link]
-
Various Authors. (2025). Synthesis of pyridine derivatives using aza Diels–Alder methodology. ResearchGate. Available at: [Link]
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Reddit r/Chempros discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
NCBI Bookshelf. (2010). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
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Anonymous. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Available at: [Link]
- Anonymous. (n.d.). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
-
Salve, A. M., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship. Available at: [Link]
- American Chemical Society. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
-
Hilf, J. A., Holzwarth, M. S., & Rychnovsky, S. D. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382. Available at: [Link]
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MDPI. (n.d.). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Available at: [Link]
-
Czopek, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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ResearchGate. (2025). Synthesis of Piperidones by MCR. Available at: [Link]
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UPCommons. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols: A Researcher's Guide to the Dissolution of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Introduction: Understanding the Molecule
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic small molecule featuring a pyridine ring linked to a piperidine ring via an ether bond. The presence of the basic nitrogen atoms in both the piperidine and pyridine moieties makes the compound amenable to formation of a hydrochloride salt, a common strategy to improve aqueous solubility and stability of drug candidates.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity.[3] However, the overall solubility of such a molecule is influenced by a delicate balance between the polar hydrochloride salt and the relatively nonpolar aromatic and saturated heterocyclic ring systems.[4]
This guide provides a comprehensive, experience-driven framework for the effective dissolution of this compound for various experimental applications, from initial in vitro screening to subsequent in vivo studies. The protocols herein are designed to be a self-validating system, emphasizing empirical testing and optimization to account for batch-to-batch variability and specific experimental requirements.
Chemical and Physical Properties Overview
Before proceeding to dissolution protocols, it is crucial to understand the key chemical characteristics that govern the compound's behavior in solution.
| Property | Structural Moiety | Implication for Dissolution & Handling |
| Hydrochloride Salt | -NH·HCl | Generally enhances aqueous solubility compared to the free base.[1][2] The solution will be acidic; this may require pH adjustment for certain biological assays. |
| Piperidine Ring | Saturated Heterocycle | Contributes to the overall lipophilicity. The nitrogen atom is basic and can be protonated. The ring's conformation can influence binding to biological targets.[3][5] |
| Pyridine Ring | Aromatic Heterocycle | The nitrogen atom is weakly basic. The ring system is planar and can engage in π-stacking interactions. |
| Ether Linkage | -O- | Provides rotational flexibility to the molecule. |
| Methyl Group | -CH₃ | Increases lipophilicity. |
Stability Considerations: Piperidine-containing compounds can be susceptible to oxidation.[6] While the hydrochloride salt form enhances stability, it is recommended to store stock solutions protected from light and at low temperatures to minimize degradation.[6] For long-term storage, aliquoting into single-use vials is advisable to avoid repeated freeze-thaw cycles.
Protocol I: Preparation of High-Concentration Stock Solutions for In Vitro Assays
The most common initial step in screening and cell-based assays is the preparation of a high-concentration stock solution, typically in an organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for many poorly water-soluble compounds due to its high solvating power and miscibility with aqueous media.[7]
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Step-by-Step Methodology:
-
Pre-Dissolution Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is advisable to start with a slightly lower volume of solvent, and then add more to reach the final volume.
-
Solubilization:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but monitor for any signs of compound degradation (e.g., color change).
-
-
Sterilization (Optional but Recommended): For cell-based assays, sterile filtration of the stock solution is a critical step to prevent microbial contamination.[8] Filter the DMSO stock through a 0.22 µm syringe filter into a sterile, light-protected vial. Note that some compound may be lost due to adsorption to the filter membrane; for very small volumes, this step may be omitted if aseptic technique was strictly followed.
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C may be acceptable, but stability should be verified.
-
Troubleshooting Common Issues:
-
Precipitation in DMSO stock upon storage: This may indicate that the storage temperature is too low or the solution is supersaturated.[4] Try storing the stock at room temperature (if stability permits) or preparing a lower concentration stock.[4]
-
Precipitation upon dilution into aqueous buffer: This is a frequent challenge with lipophilic compounds.[4]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts, but high enough to maintain solubility.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in your assay buffer.[4]
-
Caption: Workflow for selecting an optimal in vivo vehicle.
Conclusion and Best Practices
The protocols outlined in this document provide a robust starting point for dissolving "this compound". Due to the absence of specific solubility data for this exact molecule, a systematic, empirical approach is paramount. Always begin with small-scale tests to determine the optimal solvent and concentration before preparing larger quantities. Meticulous record-keeping of solvent systems, concentrations, and any observed instabilities will be invaluable for ensuring experimental reproducibility.
References
- BIOSYNCE. (2025, August 25).
- Benchchem.
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
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Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.[Link]
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Kumar, S., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Benchchem. Application Notes and Protocols for Cell-Based Assays Using 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs.
-
Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule.[Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Wikipedia. Piperidine.[Link]
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Ataman Kimya. PIPERIDINE.[Link]
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NIOSH. (1994, August 15). Pyridine 1613. CDC. [Link]
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PhytoTech Labs. Preparing Stock Solutions.[Link]
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Sharma, P., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]
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Date, A. A., et al. (2019). Dissolution-Controlled Salt of Pramipexole for Parenteral Administration: In Vitro Assessment and Mathematical Modeling. AAPS PharmSciTech. [Link]
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Paulekuhn, G. S., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Chimica Oggi/Chemistry Today. [Link]
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Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. [Link]
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Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]
-
Thapa, P., et al. (2025). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. Crystal Growth & Design. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. biosynce.com [biosynce.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Enigmatic Potential of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in High-Throughput Screening
Introduction: The Promise and Challenge of a Novel Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter is paramount for identifying next-generation therapeutics. High-Throughput Screening (HTS) serves as the primary engine for this discovery, enabling the rapid evaluation of vast compound libraries against a multitude of biological targets. The structural motif of piperidine fused with a pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known to confer favorable pharmacokinetic properties and potent biological activity across various target classes, including those involved in central nervous system (CNS) disorders and oncology.
This application note addresses the compound 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (CAS No. 1185308-63-7). While its structure is suggestive of potential biological relevance, a comprehensive review of the current scientific literature, patent databases, and screening library disclosures reveals a critical knowledge gap: there is no publicly available data detailing its biological activity, specific molecular targets, or established use in any high-throughput screening campaign.
This document, therefore, deviates from a standard protocol-driven application note. Instead, it serves as a forward-looking guide for researchers and drug development professionals on how to approach the characterization and potential HTS deployment of a novel, uncharacterized compound such as this compound. We will outline a logical, step-by-step workflow for elucidating its biological potential, from initial purity assessment to the design of robust HTS assays, grounded in established principles of drug discovery.
Part 1: Foundational Characterization and Pre-Screening Preparation
Before committing a novel compound to a large-scale screening campaign, rigorous quality control and preliminary characterization are essential to ensure the reliability of any future data.
1.1 Physicochemical Properties and Quality Control
A foundational step is the verification of the compound's identity and purity. This mitigates the risk of false positives or negatives arising from contaminants or degradation.
| Parameter | Recommended Method | Purpose |
| Identity Verification | NMR (¹H, ¹³C), LC-MS/MS | Confirms the chemical structure matches this compound. |
| Purity Assessment | HPLC-UV, UPLC-MS | Quantifies the purity of the compound, ideally >95% for HTS. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the maximum soluble concentration in various buffer systems (e.g., PBS, DMSO). Essential for preparing stock solutions and avoiding compound precipitation in assays. |
| Stability | Freeze-Thaw and Room Temperature Stability Studies | Assesses the compound's stability under typical storage and handling conditions to ensure its integrity throughout the screening process. |
Protocol 1: Master Stock Solution Preparation
-
Accurately weigh 1-5 mg of this compound using an analytical balance.
-
Dissolve the compound in 100% DMSO to create a high-concentration master stock (e.g., 10 mM). The choice of solvent should be guided by the solubility data.
-
Aliquot the master stock into single-use vials to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in a desiccated environment.
Causality Note: Using DMSO is standard for primary screening stocks due to its high solubilizing power for a wide range of organic molecules. Aliquoting is critical to preserve compound integrity, as repeated temperature changes can lead to degradation or precipitation.
Part 2: A Strategic Approach to Target Identification and Assay Development
Given the absence of known targets, a logical workflow must be employed to uncover the biological activity of this compound. This can be approached through broad, phenotypic screening or hypothesis-driven, target-based screening.
Caption: Strategic workflow for characterizing a novel compound.
2.1 Unbiased, Broad Screening Approaches
If resources permit, broad screening can quickly identify potential areas of biological activity.
-
Phenotypic Screening: This involves testing the compound across a panel of diverse cell lines and observing changes in morphology, viability, or other cellular phenotypes. A significant "hit" in a particular cell line (e.g., a cancer cell line or a neuronal cell line) can guide subsequent target deconvolution efforts.
-
Broad Target Panel Screening: Many contract research organizations (CROs) offer services to screen a compound against hundreds of common drug targets (e.g., the Eurofins SafetyScreen44™ or the Reaction Biology HotSpot℠). This can rapidly identify potential protein interactions.
2.2 Hypothesis-Driven Target Selection
A more focused approach involves generating hypotheses based on the compound's structure.
-
Structural Analogy: Utilize chemical databases (e.g., SciFinder, Reaxys) to find structurally similar compounds with known biological targets. The "piperidin-3-yloxy" moiety, for instance, is found in compounds targeting various receptors and enzymes.
-
Hypothesis Generation: Based on the targets of analogous structures, hypothesize a target class for this compound. For example, many piperidine-containing compounds interact with G-protein coupled receptors (GPCRs) or ion channels in the CNS.
Protocol 2: Generic Cell Viability HTS Assay (Example)
This protocol describes a common initial screen to assess for cytotoxic or cytostatic effects.
-
Cell Plating: Using an automated liquid handler, seed a 384-well plate with a chosen cell line (e.g., HeLa for general cytotoxicity, SH-SY5Y for neuroactivity) at a pre-optimized density. Incubate for 24 hours.
-
Compound Pinning: Transfer a small volume (e.g., 50 nL) of this compound from the master stock plate to the assay plate using a pin tool or acoustic dispenser. Include positive (e.g., staurosporine) and negative (DMSO) controls.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
Lysis and Detection: Add a reagent such as CellTiter-Glo® (Promega), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition of cell viability. A Z'-factor should be calculated from the controls to assess assay quality.
Caption: A typical cell-based HTS workflow.
Conclusion and Future Directions
This compound represents a chemical entity of unknown biological potential. While its structure is reminiscent of other bioactive molecules, the absence of published data precludes the development of a specific application protocol. The true utility of this compound in high-throughput screening can only be unlocked through a systematic and logical investigative process.
We have outlined a comprehensive framework for researchers to approach such novel compounds. This includes rigorous quality control, a dual strategy of unbiased and hypothesis-driven screening, and the development of robust assays to identify and validate biological activity. By following this path, the scientific community can effectively explore the vast, uncharacterized chemical space and uncover the next generation of therapeutic agents. The journey of this compound from an unknown molecule to a potential drug discovery tool begins with the foundational science detailed herein.
References
As there is no specific literature for "this compound," this section provides general, authoritative references for the concepts and methodologies discussed.
-
High-Throughput Screening in Drug Discovery. Blay, V., Tolani, B., Ho, S. P., & Arkin, M. R. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 957-968. [Link]
-
The Piperidine Scaffold in Medicinal Chemistry. Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Journal of Medicinal Chemistry, 57(23), 10177-10197. [Link]
-
Assay Guidance Manual. Markossian, S., Sittampalam, G. S., & Grossman, A., et al. (Eds.). (2004-present). Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
-
Basics of Assay Development for High-Throughput Screening. Sittampalam, G. S., Gal-Edd, N., & Arkin, M., et al. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US).[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity and success of your work.
Introduction: The Synthetic Pathway
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1][2] The core transformation involves the coupling of a halosubstituted pyridine with 3-hydroxypiperidine, followed by salt formation.
The logical flow of this synthesis is outlined below. Understanding this pathway is the first step in diagnosing potential issues.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My LC-MS shows a major impurity with the same mass as my desired product. What is it and how do I get rid of it?
This is the most frequently encountered issue and is almost certainly due to a competing N-alkylation reaction. 3-Hydroxypiperidine is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine.[3][4] While you desire O-alkylation to form the ether linkage, the pyridine electrophile can also react with the piperidine nitrogen.
-
Desired Reaction (O-Alkylation): The alkoxide formed from 3-hydroxypiperidine attacks the pyridine ring.
-
Side Reaction (N-Alkylation): The secondary amine of 3-hydroxypiperidine attacks the pyridine ring, forming 1-(5-methylpyridin-2-yl)piperidin-3-ol.
Nitrogen is generally less electronegative and therefore more nucleophilic than oxygen, which can make this side reaction significant.[5]
Caption: Competing O- vs. N-alkylation pathways.
Solution Strategy:
-
Choice of Base: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH).[6][7] These bases irreversibly and completely deprotonate the hydroxyl group, creating a highly nucleophilic "naked" alkoxide anion. This significantly enhances the rate of O-alkylation relative to N-alkylation. Weaker bases like K₂CO₃ can leave unreacted alcohol in equilibrium, allowing the more nucleophilic nitrogen to compete more effectively.
-
Solvent Selection: Employ polar aprotic solvents such as DMF, DMSO, or THF.[6][8] These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, increasing its nucleophilicity and favoring the desired SNAr reaction.[8]
-
Temperature Control: Add the deprotonated 3-hydroxypiperidine solution slowly to the solution of 2-halo-5-methylpyridine at a controlled temperature, often starting at 0°C and slowly warming to 50-80°C.[6] This can help manage the reaction's exothermicity and improve selectivity.
-
Purification: If the N-alkylated impurity forms, it can be challenging to remove due to its similar polarity to the desired product.
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a less polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing polarity. The N-alkylated isomer, with its free hydroxyl group, is typically more polar and will elute later than the desired O-alkylated product.
-
Recrystallization: Converting the free base mixture to the hydrochloride salt and performing a fractional recrystallization from a solvent system like isopropanol/diethyl ether may also be effective.
-
Q2: My reaction yield is low, with significant amounts of unreacted starting materials remaining. How can I drive the reaction to completion?
Low conversion is typically a result of suboptimal reaction conditions or deactivation of reagents.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The alcohol must be fully converted to the alkoxide to react.
-
Solution: Ensure you are using at least 1.0-1.1 equivalents of a strong base like NaH. Ensure the NaH is fresh; it can be deactivated by moisture. When adding NaH to the 3-hydroxypiperidine solution, wait until hydrogen gas evolution ceases completely before adding the pyridine reactant. This indicates that deprotonation is complete.[8]
-
-
Insufficient Temperature or Time: SNAr reactions on electron-rich pyridine rings can be sluggish.
-
Solution: While starting at a lower temperature is good for control, the reaction may require heating to 80-100°C for several hours (4-12 h) to proceed to completion.[6] Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Poor Reagent Quality:
Q3: I observe an impurity with a higher molecular weight than my product. What could this be?
A higher molecular weight impurity could be a di-substituted product.
-
Potential Structure: The nitrogen on the piperidine ring of your desired product is still a nucleophilic secondary amine. It can react with a second molecule of 2-halo-5-methylpyridine to form a tertiary amine. This is more likely if an excess of the 2-halo-5-methylpyridine is used.
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 3-hydroxypiperidine relative to the 2-halo-5-methylpyridine to ensure the electrophile is the limiting reagent.
-
Purification: This impurity is significantly less polar than the desired product and can typically be removed via standard silica gel chromatography.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters for this synthesis?
The three most critical parameters are:
-
Base Selection: Using a strong hydride base (NaH, KH) is paramount to favor O-alkylation.[7]
-
Anhydrous Conditions: Moisture must be rigorously excluded to prevent quenching the base and hydrolyzing the starting material.
-
Solvent Choice: A polar aprotic solvent (DMF, DMSO) is essential for promoting the SNAr mechanism.[6]
FAQ 2: How can I definitively confirm my product structure and rule out the N-alkylated isomer?
While LC-MS can show two peaks with the same mass, it cannot assign the structure. 2D NMR spectroscopy is the gold standard for this.[3][4]
-
Technique: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive.
-
Expected Correlation for O-Alkylation (Desired Product): You will see a 3-bond correlation (³JCH) between the proton on the carbon bearing the oxygen in the piperidine ring (C3-H) and the carbon of the pyridine ring attached to the ether oxygen (C2).
-
Expected Correlation for N-Alkylation (Impurity): You will NOT see the above correlation. Instead, you would see correlations between the protons on the piperidine carbons adjacent to the nitrogen (C2-H and C6-H) and the C2 carbon of the pyridine ring.
FAQ 3: What is the best method for purifying the final hydrochloride salt?
After successful column chromatography of the free base, the pure product can be converted to the hydrochloride salt.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Stir the resulting slurry at room temperature or in an ice bath.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
FAQ 4: Are there any known impurities in the starting materials I should be aware of?
-
2-Halo-5-methylpyridine: Commercial sources may contain isomeric impurities (e.g., 2-halo-3-methylpyridine or 2-halo-4-methylpyridine). These will lead to isomeric final products that can be difficult to separate. Verify starting material purity by GC-MS or ¹H NMR before starting.
-
3-Hydroxypiperidine: This material can be hygroscopic and may contain residual water or solvents from its synthesis (e.g., from the reduction of 3-piperidone).[9][10][11] It's best to use a freshly opened bottle or dry the material under vacuum before use.
Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Identification & Removal |
| Unreacted Starting Materials | 2-Halo-5-methylpyridine & 3-Hydroxypiperidine | Variable | Incomplete reaction | Removed by aqueous workup and/or column chromatography. |
| N-Alkylation Isomer | 1-(5-methylpyridin-2-yl)piperidin-3-ol | 206.28 (Free Base) | Competing nucleophilic attack by piperidine nitrogen. | Same mass as product. Differentiated by 2D NMR. Removed by careful column chromatography (more polar). |
| Di-alkylation Product | 1-(5-methylpyridin-2-yl)-3-((5-methylpyridin-2-yl)oxy)piperidine | 297.39 (Free Base) | Reaction of product with a second equivalent of halo-pyridine. | Higher mass peak in LC-MS. Removed by column chromatography (less polar). |
| Hydrolysis Product | 5-methylpyridin-2(1H)-one | 109.13 | Reaction of 2-halo-5-methylpyridine with water. | Lower mass peak in LC-MS. Removed by aqueous workup or column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (approx. 0.5 M concentration relative to 3-hydroxypiperidine).
-
Add 3-hydroxypiperidine (1.1 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
In a separate flask, dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the alkoxide (from step 5) to the 2-chloro-5-methylpyridine solution at room temperature.
-
Heat the reaction mixture to 80°C and monitor by LC-MS or TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude free base by silica gel column chromatography.
-
Convert the purified product to the hydrochloride salt as described in FAQ 3.
Protocol 2: Analytical Method for In-Process Monitoring (LC-MS)
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
-
Expected Retention Order: 3-Hydroxypiperidine (early) -> N-Alkylation Isomer -> Desired O-Alkylation Product -> 2-Chloro-5-methylpyridine (late).
Caption: Troubleshooting decision tree for impurity analysis.
References
- Common side reactions in the Williamson synthesis of ethers - Benchchem.
-
Williamson ether synthesis - Wikipedia. [Link]
- Technical Support Center: Optimizing N-Alkyl
- troubleshooting Williamson ether synthesis side reactions - Benchchem.
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. [Link]
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 10. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 11. 3-羟基哌啶 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Pyridine Ether Synthesis
Welcome to the Technical Support Center for Pyridine Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridine ethers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common challenges and optimize your reaction conditions. This resource is structured as a dynamic troubleshooting guide and a series of frequently asked questions to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions that often arise when planning and executing the synthesis of pyridine ethers.
Q1: What are the primary methods for synthesizing pyridine ethers, and how do I choose the most suitable one for my target molecule?
The two most common and well-established methods for synthesizing pyridine ethers are the Williamson Ether Synthesis and the Ullmann Condensation . The choice between them depends on the nature of your starting materials.
-
Williamson Ether Synthesis: This method involves the reaction of a pyridinolate (the conjugate base of a hydroxypyridine) with an alkyl halide. It proceeds via an SN2 mechanism and is generally best suited for the synthesis of alkyl pyridine ethers where the alkyl halide is primary.[1][2][3] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[2]
-
Ullmann Condensation: This is a copper-catalyzed reaction between a halopyridine and an alcohol or phenol.[4][5] It is particularly useful for the synthesis of aryl pyridine ethers. Traditional Ullmann conditions often require high temperatures and stoichiometric copper, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[4]
Decision Workflow:
Caption: Choosing the right synthetic route.
Q2: Why is the position of the hydroxyl or halogen group on the pyridine ring so critical for reactivity?
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the reactivity is not uniform across all positions. The 2- and 4-positions are significantly more reactive towards nucleophiles than the 3-position.[6][7][8]
This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. When the nucleophile attacks the 2- or 4-position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a favorable arrangement.[6][7] This stabilization is not possible when the attack occurs at the 3-position.[6]
Caption: Reactivity differences in pyridine substitution.
Q3: How do I select an appropriate base for my pyridine ether synthesis?
The choice of base is critical and depends on the pKa of the hydroxyl group and the overall reaction conditions.
-
For Williamson Ether Synthesis: A sufficiently strong base is needed to deprotonate the hydroxypyridine to form the pyridinolate nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[9][10][11] The choice can influence reaction rate and yield.
-
For Ullmann Condensation: A base is required to deprotonate the alcohol or phenol and to neutralize the hydrogen halide formed during the reaction. Potassium carbonate and cesium carbonate are frequently used.[4]
| Base | pKa of Conjugate Acid | Typical Applications | Considerations |
| Sodium Hydride (NaH) | ~35 | Williamson | Highly reactive, requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Williamson, Ullmann | Milder, often requires higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Williamson, Ullmann | More soluble and often more effective than K₂CO₃.[10][11] |
| Potassium tert-butoxide (KOtBu) | ~19 | Williamson | Very strong, non-nucleophilic base. |
Q4: What is the role of the solvent in pyridine ether synthesis?
The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and in some cases, determining the reaction mechanism.[12][13]
-
Polar Aprotic Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.[1][9] They are effective at solvating cations, leaving the anionic nucleophile more reactive, thus accelerating SN2 and SNAr reactions.
-
Protic Solvents like alcohols can also be used, but they can solvate the nucleophile through hydrogen bonding, which may reduce its reactivity.[12] However, in some cases, they can facilitate proton transfer steps.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting some of the most frequent issues in pyridine ether synthesis.
Issue 1: Low or No Product Yield
This is one of the most common frustrations in synthesis. A logical, step-by-step investigation can often reveal the root cause.
Troubleshooting Workflow:
Caption: Systematic approach to low yield troubleshooting.
Potential Causes and Solutions:
-
Poor Quality of Reagents:
-
Cause: Starting materials may be impure or degraded. Bases like sodium hydride can be passivated by atmospheric moisture.
-
Solution: Use freshly opened or purified reagents. Ensure accurate weighing and stoichiometry.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, or the reaction time too short. The solvent may not be appropriate for the specific reaction.
-
Solution: Systematically screen different temperatures and reaction times. Consider switching to a more suitable solvent, such as a polar aprotic solvent to enhance nucleophilicity.[14]
-
-
Incomplete Deprotonation:
-
Cause: The base may not be strong enough to fully deprotonate the hydroxypyridine or alcohol.
-
Solution: Switch to a stronger base (see FAQ Q3).
-
-
Steric Hindrance:
-
Cause: Bulky groups near the reaction center on either the pyridine ring or the alkyl/aryl halide can impede the approach of the nucleophile.[2]
-
Solution: If possible, redesign the synthesis to use a less sterically hindered substrate. For Williamson synthesis, ensure the alkyl halide is primary.[2][3]
-
-
Catalyst Inactivity (for Ullmann Condensation):
-
Cause: The copper catalyst may be poisoned by impurities or may not be in the active oxidation state.
-
Solution: Use high-purity copper sources and consider the use of activating ligands.
-
Issue 2: Formation of Side Products
The presence of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products.
Common Side Products and Their Prevention:
-
Elimination Products (in Williamson Synthesis):
-
Cause: When using secondary or tertiary alkyl halides, the alkoxide can act as a base, leading to E2 elimination instead of SN2 substitution.[1][3]
-
Prevention: Use a primary alkyl halide whenever possible. If a secondary halide is unavoidable, use a less hindered base and lower reaction temperatures.
-
-
N-Alkylation or N-Arylation:
-
Cause: The pyridine nitrogen is a nucleophilic site and can compete with the hydroxyl group, leading to the formation of pyridinium salts.
-
Prevention: This is generally less of a problem with hydroxypyridines as the pyridinolate is a much stronger nucleophile. However, in some cases, careful control of pH and reaction conditions may be necessary.
-
-
Homocoupling (in Ullmann Condensation):
-
Cause: The aryl halide can react with itself to form a biaryl species.
-
Prevention: Optimize the catalyst system and reaction conditions. The use of appropriate ligands can often suppress this side reaction.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Purification Strategies and Troubleshooting:
-
Removal of Unreacted Starting Materials:
-
Hydroxypyridine/Alcohol: Can often be removed by an aqueous basic wash (e.g., with dilute NaOH solution) to deprotonate the hydroxyl group and extract it into the aqueous layer.
-
Halopyridine: Can be challenging to remove due to similar polarity to the product. Careful column chromatography is often required.
-
Pyridine as a Solvent: If pyridine is used as a solvent, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to form the water-soluble pyridinium salt.[15][16]
-
-
Column Chromatography:
-
Challenge: Co-elution of the product with impurities.
-
Troubleshooting:
-
Optimize the Solvent System: Experiment with different solvent polarities and compositions. A shallow gradient can improve separation.
-
Use Additives: For basic compounds like pyridine ethers, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[17]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase stationary phase.[17]
-
-
-
Recrystallization:
-
Challenge: The product "oils out" instead of crystallizing, or the recovery is low.
-
Troubleshooting:
-
Oiling Out: This can happen if the solution is too concentrated or cooled too quickly. Try using a bit more solvent or allowing the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[18]
-
Low Recovery: This is often due to using too much solvent. Use the minimum amount of hot solvent needed to dissolve your product.[18][19] Cooling the solution in an ice bath can help maximize crystal formation.
-
-
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific substrates.
Protocol 1: General Procedure for Williamson Ether Synthesis of an Alkyl Pyridine Ether
-
To a solution of the hydroxypyridine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ullmann Condensation for the Synthesis of an Aryl Pyridine Ether
-
To a reaction vessel, add the halopyridine (1.0 eq.), the alcohol or phenol (1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if required, e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a high-boiling polar solvent (e.g., DMF, NMP).
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- BenchChem. (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Ullmann condensation.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central.
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine....
- Williamson Ether Synthesis. (n.d.).
- Google Patents. (n.d.). Method for recovery of pyridine bases.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Journal of the American Chemical Society. (2017).
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- BYJU'S. (n.d.). Ullmann Reaction.
- Chemistry LibreTexts. (2023).
- PubMed Central. (n.d.).
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- PubMed Central. (n.d.). One-Pot Etherification of Purine Nucleosides and Pyrimidines.
- BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- Flash-Chromatography. (n.d.).
- Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Google Patents. (n.d.).
- Reddit. (2024). Removing Pyridine.
- Wordpress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
- YouTube. (2010). Solvent Effects on Sn1 and Sn2 Reactions.
- PubMed Central. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- YouTube. (2022).
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- MDPI. (n.d.). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source.
- MDPI. (2023).
- University of Windsor. (n.d.).
- Chemistry LibreTexts. (2023).
- Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
- Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chrom
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Welcome to the technical support guide for 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility issues encountered during in vitro experiments. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your results.
Part 1: Compound Fundamentals & Initial Assessment
Before troubleshooting, it's crucial to understand the inherent chemical properties of your compound. This compound is a salt, formed from a basic parent molecule and hydrochloric acid. This characteristic is the primary determinant of its solubility behavior.
FAQ 1: What is the expected solubility behavior of this compound based on its structure?
This compound contains two basic nitrogen atoms: one on the pyridine ring and one on the piperidine ring. As a hydrochloride salt, the molecule is protonated, carrying a positive charge, which generally confers good aqueous solubility.[1][2] The solubility of such a compound is highly dependent on the pH of the solvent.[3][4]
-
At Low pH (Acidic): The compound will be fully protonated (ionized). This charged state is favorable for interaction with polar solvents like water, leading to higher solubility.[5][6]
-
At High pH (Basic): As the pH increases, the compound will be deprotonated, transitioning to its neutral, "free base" form. This form is typically less polar and thus less soluble in aqueous buffers, which can lead to precipitation.
The pKa of the compound (the pH at which 50% is ionized) is the critical point for this transition. While the exact pKa for this specific molecule is not readily published, the pKa of a simple pyridine is around 5.2.[7] The piperidine nitrogen is more basic, with a pKa typically around 11. The presence of these groups suggests that the molecule's solubility will significantly decrease as the pH of the medium rises above the lower pKa value.
Part 2: Preparing Stock and Working Solutions
Proper preparation of solutions is the first and most critical step in any experiment. Errors at this stage are the most common source of solubility problems.
FAQ 2: What is the best solvent for preparing a high-concentration stock solution?
For initial stock solutions, a high-purity organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[8]
Why DMSO? DMSO is a polar aprotic solvent that can effectively solvate both polar and nonpolar compounds. It allows for the preparation of high-concentration stocks (e.g., 10-50 mM), which can then be diluted to low working concentrations in your aqueous assay buffer.[9] This minimizes the amount of organic solvent introduced into the final assay.
Alternative Solvents: If DMSO is incompatible with your assay, other options include ethanol or N,N-Dimethylformamide (DMF). However, their solvating power may be lower for this compound. Always start with a small amount of your compound to test solubility before committing the bulk of your material.
Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow both the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents atmospheric moisture from condensing into the solvent or onto the compound.[9]
-
Calculation: Determine the mass of the compound needed. The molecular weight is 242.75 g/mol .[10] For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 242.75 g/mol * (1000 mg / 1 g) = 2.43 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of the compound.[11]
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the compound. Vortex thoroughly for 1-2 minutes. A brief sonication in a water bath can aid dissolution if particulates are visible.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[9]
FAQ 3: My compound won't dissolve in DMSO, even at a low concentration. What should I do?
This is highly unusual for a compound of this nature but can occur due to issues with compound purity or residual moisture.
-
Action 1: Gentle Warming. Warm the solution to 37°C for 5-10 minutes. Most solids have increased solubility at higher temperatures.[12]
-
Action 2: Check for Hydration. The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] Water can interfere with dissolution in pure DMSO. Ensure you are using anhydrous (dry) DMSO.
-
Action 3: Contact Supplier. If solubility issues persist in high-purity DMSO, there may be an issue with the quality of the compound lot.
Part 3: Troubleshooting Precipitation in Aqueous Assay Buffers
The most common solubility challenge arises when the organic stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media).
FAQ 4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why?
This is a classic case of a compound "crashing out" of solution and is almost always due to exceeding the aqueous solubility limit.
Causality Explained: Your high-concentration DMSO stock creates a supersaturated state when diluted into the aqueous buffer.[13] The compound molecules, now in an unfavorable water-rich environment, rapidly aggregate and precipitate.[14] This is especially true for basic compounds like this one if the pH of your final buffer is neutral or slightly basic (e.g., PBS at pH 7.4), where the compound is less ionized and therefore less soluble.[5]
Troubleshooting Workflow for Aqueous Precipitation
The following diagram outlines a systematic approach to resolving this issue.
Caption: Effect of pH on the ionization and solubility of a basic compound.
FAQ 6: What are co-solvents, and how can they help?
If pH adjustment is not possible or insufficient, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar solutes. [15][16] Commonly Used Co-solvents:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
These agents work by reducing the polarity of the aqueous solvent system, making it more favorable for your compound. [17]
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
|---|---|---|
| DMSO | < 0.5% | Often present from the stock solution. Concentrations above 0.5-1% can be toxic to cells. [8][18][19] |
| PEG 400 | 1-10% | Generally well-tolerated in many in vitro systems. [20] |
| Ethanol | < 1% | Can be cytotoxic at higher concentrations. |
Protocol: Using a Co-solvent
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent (e.g., PBS with 5% PEG 400).
-
Add your DMSO stock solution to this co-solvent-containing buffer.
-
Mix immediately and thoroughly. The co-solvent should help prevent precipitation.
Part 4: Differentiating Solubility Types
Understanding the type of solubility you are measuring is key for interpreting results, especially during drug discovery screening.
FAQ 7: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility: This is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer until it precipitates. [21]It's a rapid, high-throughput measurement of the concentration at which a compound falls out of a supersaturated solution. [22]Kinetic solubility values are often higher than thermodynamic ones. [23]* Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved compound. [24]This value is more representative of the compound's intrinsic solubility but is a much lower-throughput assay.
For most early-stage in vitro experiments, you are dealing with and trying to overcome the limits of kinetic solubility . The troubleshooting steps described in this guide are designed to keep your compound in solution under these non-equilibrium conditions.
References
- Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ACS Publications. (2021). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design. Retrieved from [Link]
-
NIH. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
NIH. (2022). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
YouTube. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. Retrieved from [Link]
-
PubMed. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
YouTube. (2020). Solution-making strategies & practical advice. Retrieved from [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
NIH. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
NIH. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
MDPI. (2022). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]
-
University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Technical Support Center: Stability of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in Aqueous Solutions
Introduction: Welcome to the technical support guide for 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability challenges associated with this compound in aqueous environments. Understanding the chemical behavior of this molecule is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. The core structure contains a potentially labile ether linkage, making it susceptible to degradation under common laboratory conditions. This guide offers troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) - A Quick Reference Guide
Q1: What is the primary stability concern when dissolving this compound in aqueous solutions? A1: The most significant stability issue is the acid-catalyzed hydrolysis of the ether bond connecting the pyridine and piperidine rings. This reaction cleaves the molecule into two primary degradation products: 5-methyl-2-hydroxypyridine and piperidin-3-ol.
Q2: Why is hydrolysis a concern even when dissolving the compound in neutral water? A2: The compound is a hydrochloride salt. When dissolved in unbuffered water, it will create a mildly acidic solution due to the protonated piperidine nitrogen. This acidic environment is sufficient to catalyze the slow cleavage of the ether linkage over time.[1][2]
Q3: How does pH influence the stability of the solution? A3: The rate of hydrolysis is highly pH-dependent. The compound is most labile under acidic conditions and exhibits significantly greater stability at neutral or slightly basic pH (e.g., pH 7.4). Therefore, for experiments requiring prolonged incubation in solution, using a buffer is critical.
Q4: Is this compound sensitive to light? A4: Yes, pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV or even high-intensity ambient light.[3][4] It is a standard best practice to protect solutions from light to prevent the formation of photochemical artifacts.
Q5: What are the recommended storage conditions for aqueous stock solutions? A5: For long-term storage, we recommend preparing concentrated stock solutions in an anhydrous solvent like DMSO, which can be stored at -20°C or -80°C. For aqueous working solutions, prepare them fresh for each experiment. If short-term storage (1-2 days) of an aqueous solution is necessary, store it at 2-8°C and protect it from light. Always verify the integrity of your solution if it has been stored for any length of time.
Section 2: Troubleshooting Guide - Investigating Degradation in Your Experiments
This section addresses common problems that may indicate compound instability.
Problem: My experimental results are inconsistent, or I observe a loss of the compound's expected biological activity over the course of an experiment.
Possible Cause 1: Hydrolytic Degradation
-
Scientific Rationale (The "Why"): Ethers are generally stable but can be cleaved under acidic conditions.[1][5][6] The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2] Since the compound is a hydrochloride salt, it provides its own acidic catalyst upon dissolution in water.
-
Troubleshooting Steps & Solutions:
-
Measure the pH: Immediately after preparing your aqueous solution, measure its pH. You will likely find it to be in the acidic range (pH 4-6).
-
Use Buffered Solutions: For all aqueous experiments, especially those lasting several hours, prepare your solutions in a physiologically relevant buffer (e.g., PBS at pH 7.4). This will neutralize the acidity from the hydrochloride salt and significantly slow the rate of hydrolysis.
-
Prepare Fresh Solutions: The most reliable practice is to prepare aqueous working solutions immediately before use from a frozen, anhydrous stock (e.g., DMSO).
-
Conduct a Time-Course Analysis: To confirm degradation, incubate the compound in your experimental medium and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by HPLC to quantify the decrease in the parent compound peak area and the corresponding increase in degradation product peaks.
-
Possible Cause 2: Photodegradation
-
Scientific Rationale (The "Why"): The pyridine ring contains a π-electron system that can absorb UV light, leading to excited states that can undergo chemical reactions, such as ring-opening or reactions with solvent molecules.[3][7]
-
Troubleshooting Steps & Solutions:
-
Protect from Light: Always store and handle solutions in amber vials or tubes. If using clear containers (like microplates), wrap them in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize exposure to direct overhead laboratory lighting.
-
Run a Light vs. Dark Control: To definitively test for photodegradation, prepare two identical samples. Incubate one exposed to normal lab light and the other wrapped completely in foil. Analyze both by HPLC after the incubation period to compare degradation profiles.
-
Section 3: Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is the industry-standard approach.[8][9] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.
Protocol 1: Forced Degradation Study Workflow
This protocol provides a framework for stressing the compound under various conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively detect and resolve the degradants.[9]
Objective: To identify the degradation pathways and validate a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition outlined in the table below.
-
Incubation: Incubate the samples as described. For thermal studies, the vial should be loosely capped to avoid pressure buildup. For photostability, the vial should be placed in a photostability chamber.
-
Quenching: After the incubation period, stop the reactions. For acidic and basic samples, neutralize them by adding an equimolar amount of base or acid, respectively. Cool thermal samples to room temperature.
-
Analysis: Dilute all samples to a final concentration of ~50-100 µg/mL with the mobile phase and analyze immediately by a stability-indicating HPLC method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Parameters | Incubation Time | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Simulates acidic environments and tests the key ether linkage.[10] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Assesses stability in alkaline conditions. |
| Oxidative | 3% H₂O₂ | 24 hours at room temp. | Tests for susceptibility to oxidation.[10] |
| Thermal | 80°C (in solution) | 48 hours | Evaluates intrinsic stability at elevated temperatures. |
| Photolytic | ICH Q1B Option 2 | Expose to cool white fluorescent and near UV lamps | Determines light sensitivity. |
Note: Incubation times may need to be adjusted based on preliminary results to achieve the target degradation level.
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Section 4: Analytical Methodology
A validated, stability-indicating analytical method is crucial for separating the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[11][12]
Table 2: Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the parent compound and its likely degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 270 nm (or DAD) | Pyridine ring provides strong UV absorbance. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Section 5: Understanding the Primary Degradation Pathway
As established, the most probable degradation route in aqueous solution is the acid-catalyzed hydrolysis of the ether linkage.
Mechanism: Acid-Catalyzed Ether Hydrolysis
-
Protonation: The first step is the rapid and reversible protonation of the ether oxygen atom by a hydronium ion (H₃O⁺) from the acidic solution. This converts the alkoxy group into a much better leaving group (an alcohol).[2]
-
Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the carbon atom adjacent to the protonated ether oxygen. This is the rate-determining step. Depending on the structure, this can proceed via an Sₙ1 or Sₙ2 mechanism.[1]
-
Deprotonation: The resulting intermediate is deprotonated by another water molecule to yield the final products: 5-methyl-2-hydroxypyridine and piperidin-3-ol.
Diagram 2: Hydrolysis Degradation Pathway
Caption: Simplified pathway of acid-catalyzed ether hydrolysis.
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Preventing degradation of "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" during storage
Introduction
Welcome to the technical support guide for 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This molecule is a key intermediate in pharmaceutical research and development, and maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. Degradation, often subtle, can introduce impurities that may alter biological activity or lead to inconsistent results.
This guide provides a comprehensive overview of best practices for storage and handling, troubleshooting common issues, and verifying compound purity. It is designed for researchers, chemists, and drug development professionals who handle this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal stability, the compound should be stored at -20°C , protected from light and moisture. As a hydrochloride salt, it has improved stability over its freebase form, but low temperatures significantly slow down potential degradation pathways.[1][2]
Q2: Is this compound sensitive to light?
Yes. Pyridine-based structures can be susceptible to photodegradation. It is crucial to store the compound in an amber or opaque vial to prevent exposure to UV and visible light.[3] All handling and weighing should be performed in a subdued light environment where possible.
Q3: Is the compound hygroscopic?
As a hydrochloride salt, it has the potential to be hygroscopic. Pyridine itself can absorb atmospheric water.[3] Moisture absorption can lead to physical clumping and may accelerate hydrolytic degradation of the ether linkage or other moisture-mediated reactions. Always store in a tightly sealed container, preferably within a desiccator or a controlled low-humidity environment.
Q4: What type of container is recommended for storage?
Use a Type 1 borosilicate glass vial with a PTFE-lined cap. This minimizes leaching of contaminants and ensures an airtight seal to protect against moisture and atmospheric oxygen. For long-term storage, sealing the vial with Parafilm® provides an extra barrier.
Q5: What are the immediate visual signs of potential degradation?
The pure compound should be a white to off-white solid. Any significant change in color (e.g., to yellow or brown), change in texture (e.g., from a crystalline powder to a sticky or clumpy solid), or a noticeable "amine-like" odor may indicate degradation.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you might encounter and provides a logical path to resolution.
Q: I've observed a color change in my compound after several months of storage at 4°C. What should I do?
A color change, typically to a yellowish hue, is a common indicator of degradation, likely due to minor oxidation of the pyridine or piperidine rings. While the compound may still be largely intact, its purity is now questionable.
-
Causality: The ether linkage and the nitrogen-containing rings are susceptible to slow oxidation, a process accelerated by repeated temperature cycling (removing from/returning to storage), light exposure, and the presence of oxygen.
-
Recommended Action:
-
Do not use the material for sensitive quantitative experiments until its purity has been re-assessed.
-
Perform a purity analysis using the HPLC-UV method outlined in the Experimental Protocols section below.
-
If the purity is below your experimental threshold (e.g., <95%), it is recommended to acquire a new, verified lot of the compound.
-
Review your storage protocol. Ensure the container is sealed tightly and stored in the dark at the recommended -20°C. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles.
-
Q: My HPLC analysis of a stored sample shows a new peak that wasn't present initially. What could this impurity be?
The appearance of new peaks strongly suggests chemical degradation. The identity of the degradant depends on the storage conditions that were compromised.
-
Causality & Potential Degradants:
-
Hydrolysis: If exposed to moisture, the ether bond could hydrolyze, leading to the formation of 5-methyl-2-hydroxypyridine and 3-hydroxypiperidine. This is generally slow but possible over long periods if moisture is present.
-
Oxidation: This is a more likely pathway. Oxidation can occur on the piperidine ring to form N-oxide or hydroxylated species, or on the pyridine ring.[4][5] These products are typically more polar and will have different retention times in reversed-phase HPLC.
-
-
Recommended Action:
-
Use a stability-indicating analytical method, such as the one provided, to ensure the new peak is well-resolved from the parent compound.[6]
-
If you have access to mass spectrometry (LC-MS), analyze the sample to get a molecular weight for the new peak. This is the most effective way to tentatively identify the degradant by comparing the mass to potential oxidized or hydrolyzed products.
-
Quantify the impurity. If it exceeds acceptable limits for your application, the batch should be discarded.
-
Q: My compound has become clumpy and difficult to weigh accurately. Is it still usable?
This indicates moisture absorption. The compound's chemical purity might still be high, but its physical state has been compromised.
-
Causality: The hydrochloride salt is polar and can attract water molecules from the air if the container is not sealed properly or is opened frequently in a humid environment.
-
Recommended Action:
-
Dry the material under a high vacuum for several hours. This may remove adsorbed water and return it to a free-flowing powder. Do not use heat , as this will accelerate chemical degradation.[1]
-
After drying, re-test the purity via HPLC to confirm that no significant chemical degradation has occurred.
-
To prevent recurrence, store the compound in a desiccator and minimize the time the container is open to the atmosphere. Prepare aliquots for daily use to protect the main stock.
-
Visual Logic & Workflows
Diagram 1: Troubleshooting Degradation
Caption: A decision tree for troubleshooting observed degradation issues.
Diagram 2: Recommended Handling Workflow
Caption: Standard workflow for receiving and storing the compound.
Experimental Protocols
Protocol 1: Procedure for Aliquoting and Storing
This protocol minimizes the risk of contaminating and degrading the main stock of the compound.
-
Preparation: Move the main stock container and several smaller, tared amber glass vials with PTFE-lined caps into a glove box or a controlled low-humidity environment. Allow the main container to equilibrate to room temperature before opening to prevent water condensation.
-
Dispensing: In a subdued light environment, open the main container. Using a clean spatula, quickly dispense the desired amount of compound (e.g., 10-20 mg) into each of the smaller vials.
-
Inerting: If possible, flush the headspace of the main container and each new aliquot with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal all vials with their caps. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if dissolved), and date of preparation.
-
Storage: Return the main stock container and all aliquots to a dark, -20°C freezer. If possible, place the main stock container inside a desiccator within the freezer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose, stability-indicating reversed-phase HPLC method suitable for routine purity checks.[6][7]
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B over 1 min, hold for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
| Sample Prep | Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water |
Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample solution.
-
Analysis: Record the chromatogram for at least 25 minutes to ensure all potential late-eluting impurities are observed. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
References
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N. Retrieved from [Link]
-
Princeton University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Gao, C., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(5), e02330-17. Retrieved from [Link]
-
Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
-
El-Kafrawy, O., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 27(15), 4946. Retrieved from [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Baertschi, S. W., et al. (2011). Trends in Analytical chemistry. TrAC Trends in Analytical Chemistry, 30(3), 435-454.
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- 1. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Spectroscopic Data for 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the analytical characterization of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This resource, designed by senior application scientists, provides in-depth guidance in a question-and-answer format to address common challenges encountered during the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. However, interpreting the spectra of complex molecules like this compound can present several challenges. This section provides answers to frequently asked questions regarding its ¹H and ¹³C NMR spectra.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: What are the expected chemical shifts for the protons on the pyridine ring, and how does the substitution pattern influence them?
A1: The pyridine ring in this compound is substituted at the 2 and 5 positions. The proton at the 6-position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The protons at the 3 and 4-positions will have chemical shifts influenced by both the methyl group and the piperidinyloxy group. In general, protons on a pyridine ring appear at lower fields than those on a benzene ring because of the nitrogen's electron-withdrawing nature[1][2][3][4]. The methyl group at the 5-position will cause a slight upfield shift for the adjacent protons.
Q2: How does the hydrochloride salt formation affect the ¹H NMR spectrum, particularly the signals from the piperidine ring?
A2: The formation of a hydrochloride salt involves the protonation of a basic nitrogen atom. In this molecule, the piperidine nitrogen is more basic than the pyridine nitrogen and will be protonated. This protonation leads to a significant downfield shift of the protons on the carbons adjacent to the nitrogen (the α-protons) in the piperidine ring[5][6][7]. The N-H proton itself may appear as a broad signal, and its chemical shift can be concentration and solvent-dependent[6]. In some cases, if using a protic solvent like D₂O, this proton may exchange with the solvent and not be observed[6].
Q3: I am observing complex splitting patterns for the piperidine ring protons. How can I assign them?
A3: The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons with different chemical environments[8][9]. This results in complex geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) couplings. The protons on C2 and C6 (adjacent to the nitrogen) and the proton on C3 (attached to the oxygen) are diastereotopic and will exhibit complex multiplets. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these protons by revealing their coupling networks and their direct attachment to specific carbon atoms.
Q4: What are the anticipated chemical shifts in the ¹³C NMR spectrum for this molecule?
A4: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbons of the pyridine ring will appear in the aromatic region (typically 110-160 ppm)[4][10]. The carbon attached to the oxygen (C2 of pyridine) will be significantly downfield. For the piperidine ring, the carbons adjacent to the protonated nitrogen (C2 and C6) will be shifted downfield compared to a neutral piperidine[11][12]. The carbon attached to the oxygen (C3 of piperidine) will also be in the downfield region of the aliphatic carbons. The methyl carbon will appear at a characteristic upfield chemical shift.
Expected NMR Data Summary
The following tables summarize the predicted chemical shifts for this compound. These are estimated values and can vary based on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H-3 | 6.5 - 7.0 | d | |
| Pyridine H-4 | 7.4 - 7.8 | dd | |
| Pyridine H-6 | 7.9 - 8.3 | d | Most downfield aromatic proton. |
| Piperidine O-CH | 4.8 - 5.2 | m | |
| Piperidine N-H | Variable (broad) | br s | May not be observed in protic solvents. |
| Piperidine CH₂ (α to N) | 3.0 - 3.6 | m | Downfield shift due to protonation. |
| Piperidine CH₂ | 1.5 - 2.2 | m | Complex overlapping multiplets. |
| Pyridine CH₃ | 2.2 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Approximate Chemical Shift (ppm) | Notes |
| Pyridine C-2 | 160 - 165 | Attached to oxygen. |
| Pyridine C-5 | 130 - 135 | Attached to methyl group. |
| Pyridine C-6 | 145 - 150 | |
| Pyridine C-3 | 110 - 115 | |
| Pyridine C-4 | 135 - 140 | |
| Piperidine C-3 | 70 - 75 | Attached to oxygen. |
| Piperidine C-2, C-6 | 45 - 55 | Adjacent to protonated nitrogen. |
| Piperidine C-4, C-5 | 20 - 30 | |
| Pyridine CH₃ | 15 - 20 |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through fragmentation analysis.
Frequently Asked Questions (FAQs) - MS Analysis
Q1: What is the expected molecular ion peak ([M+H]⁺) for 5-Methyl-2-(piperidin-3-yloxy)-pyridine in its free base form?
A1: The molecular formula of the free base is C₁₁H₁₆N₂O. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) would be approximately 193.13 m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Q2: What are the major fragmentation pathways I should expect to see in the MS/MS spectrum?
A2: The fragmentation of 5-Methyl-2-(piperidin-3-yloxy)-pyridine will likely be initiated by cleavage of the bonds around the piperidine ring and the ether linkage. Common fragmentation pathways for piperidine-containing compounds involve the loss of the piperidine ring or parts of it[8][13][14]. Cleavage of the C-O bond of the ether can lead to fragments corresponding to the charged pyridine moiety or the charged piperidine moiety. Further fragmentation of the pyridine ring can also occur[15][16][17].
Q3: How can I differentiate between isomers using mass spectrometry?
A3: While mass spectrometry provides the mass-to-charge ratio, distinguishing between structural isomers can be challenging with MS alone. However, tandem mass spectrometry (MS/MS) can be very useful. Different isomers will often produce unique fragmentation patterns. By carefully analyzing the MS/MS spectra and comparing them to known standards or theoretical fragmentation patterns, it is often possible to differentiate between isomers[18].
Visualizing Fragmentation
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.
Caption: Plausible mass spectrometry fragmentation pathways.
Section 3: Experimental Protocols
To ensure high-quality data, proper sample preparation and instrument setup are critical.
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is often a good starting point for organic molecules, but for hydrochloride salts, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary for sufficient solubility.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference to the residual solvent peak.
Protocol 2: Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
-
Solvent System: Prepare a solution of the compound in a solvent compatible with ESI-MS, typically a mixture of methanol or acetonitrile and water. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation and improve signal intensity in positive ion mode.
-
Concentration: A typical concentration for infusion analysis is in the range of 1-10 µg/mL.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
LC-MS: For analysis of complex mixtures or to improve signal-to-noise, the sample can be introduced via a liquid chromatography system coupled to the mass spectrometer.
Logical Workflow for Spectral Interpretation
Caption: Workflow for spectroscopic data interpretation.
References
- Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz | Journal of the American Chemical Society. (n.d.).
- structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.).
- Piperidine - Wikipedia. (n.d.).
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.).
- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. (n.d.).
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).
- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).
- Analysis of the NMR Spectrum of Pyridine | Semantic Scholar. (n.d.).
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (n.d.).
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. (n.d.).
- Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.).
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (n.d.).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.).
- Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (n.d.).
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (n.d.).
- Mass spectral study of pyridine derivative - ResearchGate. (n.d.).
- Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs - PubMed. (n.d.).
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.).
- pyridine - MassBank. (n.d.).
- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (n.d.).
- Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
- Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.).
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.).
- 5-Methyl-2-(piperidin-3-ylMethoxy)-pyridine hydrochloride, 9... (cas 1185308-79-5) SDS/MSDS download - Guidechem. (n.d.).
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (n.d.).
- CAS N/A | 5-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride - Alchem Pharmtech. (n.d.).
- This compound, 98+% C11H17ClN2O, MW. (n.d.).
- Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. (n.d.).
- 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride - Fluorochem. (n.d.).
- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.).
- 1185308-30-8|5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride - BLDpharm. (n.d.).
- 1055196-29-6 | (r)-3-(Piperidin-2-yl)pyridine hydrochloride - ChemScene. (n.d.).
- Fragmentation pathways of polymer ions - PubMed. (n.d.).
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (n.d.).
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
- 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride - Sigma-Aldrich. (n.d.).
- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr - Glen Jackson - West Virginia University. (n.d.).
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Cell toxicity and off-target effects of "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride"
Introduction
Welcome to the technical support guide for 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. As a novel compound, publicly available data on its specific biological effects, including cytotoxicity and off-target profiles, is limited. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for the initial characterization of this and similar small molecules. We will address common experimental challenges and provide a systematic approach to investigating cellular toxicity and identifying potential off-target liabilities. Our focus is on empowering you with the foundational principles and practical workflows needed to generate reliable and interpretable data.
The structure of this molecule, containing both piperidine and pyridine moieties, is common in compounds targeting the central nervous system (CNS) and in kinase inhibitors.[1][2][3][4][5] This provides a logical starting point for hypothesis-driven investigation but also necessitates a broad and careful assessment of potential off-target activities.
PART 1: Frequently Asked Questions (FAQs) - Initial Experimental Design
This section addresses the most common initial questions when beginning work with a poorly characterized compound.
Q1: What are the immediate safety and handling concerns for this compound?
While specific toxicological data for this compound is not available, a structurally related compound, 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, is classified with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Therefore, standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste guidelines.
Q2: How should I prepare this compound for in vitro assays? What about vehicle controls?
Proper solubilization is critical to avoid artifacts. Many experimental pitfalls can be traced back to poor compound solubility or inappropriate solvent concentrations.[7]
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Solubility Check: After creating the stock, dilute it into your cell culture medium to the highest intended working concentration. Visually inspect for any precipitation or cloudiness. If issues arise, consider gentle warming or sonication, but be mindful of potential compound degradation.
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should be consistent across all wells, including untreated controls. Crucially, this concentration should be kept below 0.5%, and ideally below 0.1%, to prevent solvent-induced cytotoxicity. [8]
Q3: I'm seeing high levels of cell death even at low concentrations. What's the first thing I should check?
Unexpectedly high cytotoxicity is a common issue. Before assuming it's a true biological effect, rule out experimental artifacts.
-
Compound Aggregation: Aggregates can cause non-specific membrane disruption and lead to false-positive results. See the troubleshooting workflow in Part 2 for how to address this.
-
Solvent Toxicity: Ensure your final DMSO concentration is non-toxic to your specific cell line. Run a DMSO dose-response curve to confirm.
-
Contamination: Test for microbial (bacterial, yeast) or endotoxin contamination in your compound stock or reagents, as these can independently cause cell death.[8]
Q4: How can I begin to distinguish between on-target and off-target toxicity?
This is a central question in drug development. An initial strategy involves comparing the compound's effect across different cell lines.
-
Differential Sensitivity: If the compound is potent against a cell line known to express a specific target (e.g., a particular kinase) but weak against a cell line that does not, it suggests a potential on-target effect.
-
Broad, Non-specific Toxicity: If the compound exhibits similar, high cytotoxicity across numerous, unrelated cell lines, it may indicate a general cytotoxic mechanism (e.g., membrane disruption, mitochondrial toxicity) or a very common off-target.[9]
PART 2: Troubleshooting Guide - Investigating Unexpected Cytotoxicity
This section provides logical workflows and protocols to diagnose and solve common experimental problems encountered during cytotoxicity screening.[8][10][11]
Workflow: Diagnosing Higher-than-Expected Cytotoxicity
This decision tree guides the investigation into non-specific or artifactual cell death.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Protocol: Checking for Assay Interference
Many compounds can interfere with assay readouts (e.g., autofluorescence, reduction of tetrazolium salts). This protocol validates your results.
-
Prepare a cell-free 96-well plate. Add the same volume of complete cell culture medium (without cells) to each well.
-
Add your compound in a serial dilution, mirroring the concentrations used in your cell-based experiment. Include vehicle-only wells.
-
Add the assay reagent (e.g., MTT, WST-1, or the LDH reaction mix).
-
Incubate for the standard assay duration.
-
Read the plate on a microplate reader.
-
Analyze: If you see a signal that changes with compound concentration, this indicates direct interference. This background signal must be subtracted from your cell-based results, or an alternative, non-interfering assay should be chosen.[8][12]
PART 3: Core Protocols for Characterizing Cellular Effects
Once artifacts are ruled out, these protocols provide a robust starting point for characterizing the compound's cytotoxic and off-target profile.
Protocol 1: Dual Cytotoxicity Assessment (Metabolic vs. Membrane Integrity)
Running two assays with different endpoints provides richer mechanistic insight than a single assay alone.[13][14] This protocol combines a metabolic assay (MTT) with a membrane integrity assay (Lactate Dehydrogenase, LDH).
Methodology:
-
Cell Seeding: Seed cells in two identical 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 concentrations from 100 µM down to 1 nM) for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only (0% cytotoxicity) and a positive control for lysis (e.g., Triton X-100 for 100% cytotoxicity).[12]
-
Assay Execution (Plate 1 - MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Read absorbance (typically ~570 nm).[15]
-
-
Assay Execution (Plate 2 - LDH):
-
Carefully collect a portion of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate as per the manufacturer's protocol (typically 30 minutes at room temperature, protected from light).
-
Read absorbance (typically ~490 nm).[9]
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls and plot the dose-response curves to determine IC50/EC50 values.
Data Interpretation:
| MTT Result (Metabolic Activity) | LDH Result (Membrane Integrity) | Potential Interpretation |
| ↓ Low IC50 | ↓ Low LDH release (High IC50) | Compound is likely cytostatic or inhibits mitochondrial respiration without causing immediate cell lysis. |
| ↓ Low IC50 | ↑ High LDH release (Low IC50) | Compound is cytotoxic and causes loss of membrane integrity (necrosis or late apoptosis). |
| ↔ High IC50 | ↔ High IC50 | Compound is not cytotoxic under these conditions. |
| ↑ Increased Signal | ↔ No LDH release | Potential assay artifact or compound-induced cellular proliferation/hypermetabolism. |
Protocol 2: Differentiating Apoptosis from Necrosis via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between programmed cell death (apoptosis) and cellular injury (necrosis), providing critical mechanistic information.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x, 5x, and 10x the previously determined IC50 value for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive.
-
PART 4: A Tiered Strategy for Off-Target Profiling
For a novel compound, a systematic search for off-target effects is crucial to anticipate potential liabilities and understand its mechanism of action.[16][17]
Caption: Tiered strategy for off-target identification.
Tier 1: Broad Phenotypic Screening
-
Objective: To identify patterns of activity without an a priori hypothesis.
-
Method: Screen the compound against a large, diverse panel of cell lines (e.g., the NCI-60 panel or similar commercially available panels).
-
Interpretation: The pattern of sensitive vs. resistant cell lines can be correlated with genomic or proteomic data from those cells, suggesting that the compound may be acting on a pathway that is dysregulated in the sensitive lines.
Tier 2: Hypothesis-Driven Profiling (Commercial Services)
-
Objective: To screen for interactions with large families of common off-targets.[18][19]
-
Method: Submit the compound to a contract research organization (CRO) for screening. Based on the piperidine/pyridine structure, logical panels include:
-
Broad Kinase Panel (e.g., 400+ kinases): To identify unintended inhibition of signaling kinases.
-
Safety/Pharmacology Panel (e.g., CEREP panel): Screens against a wide range of GPCRs, ion channels, and transporters known to be associated with adverse drug reactions.
-
-
Interpretation: Hits from these panels provide a direct list of potential off-target proteins that must be validated.
Tier 3: Target Validation
-
Objective: To confirm that a "hit" from Tier 2 is a genuine, functionally relevant off-target.
-
Methods:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to the target protein in a cellular context.
-
Functional Assays: Use a specific functional assay for the identified off-target (e.g., a downstream signaling reporter assay for a kinase) to confirm that binding leads to a functional consequence.
-
Knockdown/Knockout Studies: Use siRNA or CRISPR to reduce the expression of the putative off-target. If the compound's cytotoxic effect is diminished in these cells, it strongly implicates that protein as a mediator of the effect.[16]
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- Creative Biolabs. (n.d.). Off-Target Profiling.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- Bowman, C. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
- Zhang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Scientific Reports.
- Szafrański, K., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.
- Matotoka, M., & Masoko, P. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate.
- Abcam. (n.d.). Cell viability assays.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- de la Osa, R., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules.
- Sigma-Aldrich. (n.d.). 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride.
- He, H., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
- He, H., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
- Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride | 1779126-53-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
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- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 18. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 19. criver.com [criver.com]
Adjusting pH for optimal "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" activity
Welcome to the technical support center for 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. Here, we address common questions and challenges related to solution preparation, experimental conditions, and ensuring the stability and optimal activity of the compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent and procedure for preparing a stock solution of this compound?
A1: Proper preparation of a high-concentration stock solution is critical for experimental accuracy and reproducibility.
Recommended Solvent: Due to its hydrochloride salt form, the compound is generally soluble in aqueous solutions. For initial stock solutions, we recommend using high-purity dimethyl sulfoxide (DMSO) to achieve a higher concentration (e.g., 10-50 mM) and ensure stability during long-term storage. For immediate use in aqueous buffers, sterile deionized water or phosphate-buffered saline (PBS) can be used, although lower concentrations may be achieved.
Step-by-Step Protocol for Stock Solution Preparation (DMSO):
-
Pre-weighing: Allow the vial of this compound (Molecular Weight: 228.72 g/mol [1]) to equilibrate to room temperature before opening to prevent condensation, as piperidine hydrochloride compounds can be hygroscopic[2].
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the solution gently for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C for long-term stability.
Q2: What is the optimal pH for ensuring the activity of this compound in my assay?
A2: The optimal pH for this compound's activity is a balance between its chemical stability and the physiological requirements of its target, the α7 nicotinic acetylcholine receptor. While a specific optimal pH has not been empirically published for this exact molecule, we can provide guidance based on chemical principles and typical assay conditions for α7 nAChR.
Chemical Considerations:
-
Compound Stability: As a piperidine-containing compound, it is susceptible to degradation at extreme pH values. Studies on similar piperidine derivatives show the greatest stability in a slightly acidic to neutral pH range (approximately pH 4-6)[3]. Both strongly acidic and strongly basic conditions can catalyze hydrolysis[3][4][5].
-
Ionization State: The compound has two basic nitrogen atoms (on the piperidine and pyridine rings). The pKa of these nitrogens will determine the molecule's charge at a given pH. The piperidine nitrogen is typically more basic. At physiological pH (~7.4), it is expected that the piperidine nitrogen will be protonated, carrying a positive charge, which may be crucial for its interaction with the receptor's binding site[6].
Receptor Considerations:
-
Physiological pH: The α7 nAChR, being a neuronal and immune cell receptor, functions under physiological conditions. Therefore, most in vitro functional assays, such as cell-based calcium flux or electrophysiology, are performed at a pH of 7.2-7.4 to ensure the viability and normal function of the cells and the receptor itself[7][8].
Recommendation: For most functional cell-based assays, it is strongly recommended to use a buffer system that maintains a stable physiological pH of 7.4 . Common choices include Phosphate-Buffered Saline (PBS) or HEPES-buffered solutions. For binding assays, a buffer of pH 7.4 is also standard, though some specific protocols for receptor purification have used higher pH, such as pH 8.3, for coupling reactions[9][10].
Q3: My experimental results are inconsistent. Could the pH of my buffer be the issue?
A3: Yes, inconsistent results can certainly stem from issues with buffer pH. Here’s a troubleshooting guide to help you diagnose the problem.
| Symptom | Potential pH-Related Cause | Recommended Action |
| Low or no compound activity | Compound Degradation: If the buffer is too acidic or alkaline, the compound may have degraded. This is more likely if the buffered solution was stored for an extended period. | Prepare fresh dilutions of the compound in your experimental buffer immediately before each experiment. Verify the pH of your final assay buffer after all components have been added. |
| Incorrect Ionization State: The binding of agonists to nicotinic receptors can be pH-dependent, often requiring a positive charge on a key nitrogen atom for ionic interactions with the receptor[6]. If the pH is too high, deprotonation of the piperidine nitrogen may occur, reducing binding affinity. | Ensure your buffer is consistently maintained at pH 7.2-7.4. Consider performing a pH-activity curve (e.g., from pH 6.8 to 8.0) to determine the optimal pH for your specific assay conditions. | |
| High background signal or cell death | Buffer Incompatibility: The buffer itself or an incorrect pH could be causing cellular stress, leading to non-specific effects that mask the compound's activity. | Confirm that your chosen buffer (e.g., PBS, HEPES) and its pH are appropriate for the cell line being used. Ensure all solutions are sterile. |
| Precipitation of the compound in the assay plate | Poor Solubility at Assay pH: The hydrochloride salt form enhances aqueous solubility, but if the final concentration is high and the buffer composition is not optimal, precipitation can occur. | Decrease the final concentration of the compound. Ensure the concentration of DMSO from the stock solution is low (typically <0.5%) in the final assay volume. You can test the solubility of the compound at your working concentration and pH visually before running a full experiment. |
Q4: How should I design an experiment to determine the optimal pH for my specific assay?
A4: An empirical determination of the optimal pH is the most rigorous approach. This can be achieved through a pH-response curve.
Experimental Workflow: pH Optimization Assay
Caption: Workflow for determining the optimal experimental pH.
Understanding the Mechanism of Action
This compound functions as an agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel composed of five identical α7 subunits.[4] Upon agonist binding, the channel opens, leading to a rapid influx of cations, most notably calcium (Ca²⁺).[7][11] This influx of Ca²⁺ is a key signaling event that can trigger various downstream cellular processes, including neurotransmitter release and the modulation of inflammatory pathways.[4]
Caption: Simplified signaling pathway of α7 nAChR activation.
The protonation state of the agonist, governed by the surrounding pH, is critical for its electrostatic interaction with amino acid residues in the receptor's binding pocket. Maintaining a physiological pH ensures that both the compound and the receptor are in their optimal conformational and ionic states for effective binding and channel gating.
References
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 803789. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Guides.
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal. [Link]
-
Broad, L. M., Zwart, R., & Sher, E. (2012). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology, 165(6), 1877-1889. [Link]
-
Waelbroeck, M., Camus, J., Tastenoy, M., & Christophe, J. (1989). Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors. British Journal of Pharmacology, 98(1), 167-174. [Link]
-
McClure-Begley, T. D., Stone, K. L., & Marks, M. J. (2018). Proteomic Investigation of Murine Neuronal α7-Nicotinic Acetylcholine Receptor Interacting Proteins. Journal of Proteome Research, 17(10), 3464-3476. [Link]
-
ChemWhat. (n.d.). This compound, 98+%. ChemWhat Product Page. [Link]
-
Marks, M. J., Whiteaker, P., & Collins, A. C. (2007). Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome. Journal of Proteome Research, 6(8), 3200-3211. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride. MySkinRecipes Product Page. [Link]
-
Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-14. [Link]
-
Papke, R. L., & Papke, K. M. (2010). Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States. Journal of Pharmacology and Experimental Therapeutics, 333(1), 147-157. [Link]
-
Islam, M. R., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 24. [Link]
- BenchChem. (2025).
-
Oz, M., et al. (2023). α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling. PLOS ONE, 18(7), e0289098. [Link]
-
Jansson, D., et al. (2024). The alpha 7 nicotinic acetylcholine receptor agonist PHA 568487 dampens inflammation in PBMCs from patients with newly discovered coronary artery disease. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Issabekova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 6-15. [Link]
-
Pharmaffiliates. (n.d.). 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile. Pharmaffiliates Product Page. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor alpha 7 (CHRNA7) (extracellular) Polyclonal Antibody (ANC-007-200UL) [thermofisher.com]
- 9. Proteomic Investigation of Murine Neuronal α7-Nicotinic Acetylcholine Receptor Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Batch-to-Batch Variability of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Welcome to the technical support center for the synthesis of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in this synthetic process. Our approach is grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), moving beyond simple step-by-step instructions to explain the causality behind experimental choices.[1][2][3] The goal is to build robust process understanding, ensuring that quality is not just tested at the end but is built into every stage of the synthesis.[1][4]
Introduction: A Quality by Design (QbD) Approach
Batch-to-batch variability is a significant challenge in the synthesis of Active Pharmaceutical Ingredients (APIs). A QbD approach systematically identifies and controls the sources of this variability from the outset.[5][6] For the synthesis of this compound, this involves defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs) of the final product, and linking them to the Critical Process Parameters (CPPs) of the manufacturing process.[5][7] This guide will walk you through this framework in a practical, problem-solving format.
Overall Synthetic Workflow
The synthesis can be broadly divided into two critical stages: the Nucleophilic Aromatic Substitution (SNAr) reaction to form the ether linkage and the subsequent hydrochloride salt formation and crystallization. Each stage has its own set of parameters that must be tightly controlled.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: Our SNAr reaction yield is inconsistent, ranging from 60% to 90%. What is the most likely cause?
A1: This level of variability typically points to three primary areas:
-
Raw Material Quality: The purity and, most critically, the water content of your reactants and solvent are paramount. The base used to deprotonate the 3-hydroxypiperidine (e.g., sodium hydride, potassium tert-butoxide) is highly sensitive to moisture. Water will consume the base, leading to incomplete deprotonation and lower yields.
-
Nucleophile Activation: Incomplete deprotonation of the 3-hydroxypiperidine is a common pitfall. Ensure your base is of high purity, handled under strictly anhydrous conditions, and that sufficient time is allowed for the alkoxide to form before adding the electrophile (2-halo-5-methylpyridine).
-
Temperature Control: SNAr reactions on pyridine rings are sensitive to temperature.[8] Inadequate temperature control can lead to the formation of side products or decomposition, especially if using a high-boiling solvent like DMF or DMSO.
Q2: We are observing an unknown impurity in our final product that varies between batches. How can we identify and control it?
A2: The impurity's origin is likely in the SNAr step. The pyridine ring, being electron-deficient, is prone to nucleophilic attack, but regioselectivity can be an issue.[9][10]
-
Positional Isomers: If you are using a starting material like 2,3-dichloro-5-methylpyridine, competitive substitution can occur.
-
Solvent-Derived Impurities: If using DMF at elevated temperatures, it can decompose into dimethylamine, a nucleophile that can react with your starting material to form a dimethylamino-pyridine byproduct.
-
Control Strategy: Implement in-process controls (IPCs) using HPLC to monitor the reaction progress and impurity profile. This allows you to stop the reaction when the product/impurity ratio is optimal. A thorough investigation using LC-MS can help identify the impurity's mass, providing clues to its structure.
Q3: The hydrochloride salt formation is problematic. Sometimes we get a crystalline solid, but other times it "oils out." Why does this happen and how can we fix it?
A3: "Oiling out" during crystallization is a classic sign of supersaturation being too high, the presence of impurities, or an inappropriate solvent system.[11]
-
Solvent System: The free base is non-polar, while the HCl salt is highly polar. The solvent system must accommodate this change. A common strategy is to dissolve the free base in a solvent in which the salt is poorly soluble (e.g., isopropanol, ethyl acetate, or MTBE) and then add the HCl source.
-
Water Content: The presence of excess water can be detrimental, as many hydrochloride salts are hygroscopic or highly soluble in water, preventing precipitation.[12] Using anhydrous HCl (either as a gas or a solution in an organic solvent like dioxane or isopropanol) is critical.[11][12]
-
Rate of Addition & Temperature: Adding the acid too quickly or at too high a temperature can generate a localized high concentration of the salt, causing it to crash out as an amorphous oil rather than forming an ordered crystal lattice. A slow addition at a controlled temperature is recommended.
Part 2: Troubleshooting Guide: The SNAr Reaction Stage
This section provides a deeper dive into troubleshooting the core ether-forming reaction.
Key Parameters and Attributes
| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Impacted | Recommended Control Strategy & Rationale |
| Raw Material Purity | Yield, Impurity Profile | Qualify incoming lots of 2-halo-5-methylpyridine, 3-hydroxypiperidine, and base. Purity should be >99% by HPLC. Impurities can compete in the reaction or inhibit it.[13] |
| Water Content | Yield, Reproducibility | Use Karl Fischer titration to ensure solvent moisture is <0.05% and reactants are anhydrous. Water consumes the base, directly impacting yield. |
| Base Equivalents & Addition | Conversion, Yield | Use 1.1-1.5 equivalents of base (e.g., NaH). Add the 3-hydroxypiperidine to the base slurry first to pre-form the alkoxide before adding the halopyridine. This ensures the active nucleophile is ready. |
| Reaction Temperature | Impurity Profile, Yield | Maintain a consistent temperature (e.g., 80-100 °C, depending on solvent and leaving group). Use a jacketed reactor with automated temperature control. Temperature excursions can generate side products. |
| Reaction Time | Conversion, Impurity Profile | Monitor the reaction by HPLC (IPC). Define completion as <1% starting material remaining. Prolonged reaction times at high temperatures can lead to degradation. |
Troubleshooting Logic for Low SNAr Reaction Yield
Caption: Decision tree for troubleshooting low yield in the SNAr reaction.
Part 3: Troubleshooting Guide: Hydrochloride Salt Formation & Crystallization
Controlling the final crystallization step is essential for ensuring the purity, stability, and handling properties of the API.
Key Parameters and Attributes
| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Impacted | Recommended Control Strategy & Rationale |
| Free Base Purity | Crystal Formation, Final Purity | Ensure free base meets IPC specs (>99% purity, low residual solvent) before proceeding. Impurities can act as crystallization inhibitors. |
| HCl Source & Stoichiometry | Salt Form, pH, Purity | Use anhydrous HCl in a suitable organic solvent (e.g., 2M HCl in Isopropanol). Use 1.0-1.05 molar equivalents. Excess HCl can be an impurity and affect stability.[14] |
| Crystallization Solvent | Polymorph, Crystal Size, Yield | Select a solvent/anti-solvent system where the free base is soluble but the HCl salt has low solubility. Common systems include Isopropanol/Heptane or Ethyl Acetate/Heptane. |
| Temperature & Cooling Profile | Crystal Size Distribution (CSD), Purity | Employ a controlled, linear cooling ramp (e.g., 10-20 °C/hour). Rapid cooling ("crash cooling") leads to small, impure crystals and potential oiling.[15] |
| Agitation Rate | CSD, Crystal Habit | Maintain a consistent agitation rate that keeps solids suspended without causing excessive secondary nucleation or crystal breakage. |
Troubleshooting Logic for Crystallization Issues
Q: My product precipitates as a sticky oil or goo instead of a filterable solid. What steps should I take?
A: This is a common and frustrating issue. Follow this systematic approach:
-
Confirm Anhydrous Conditions: First, re-verify that your free base solution and HCl source are scrupulously dry. Any water present can dramatically increase the salt's solubility, promoting oil formation.[12]
-
Reduce Supersaturation Rate: The most likely cause is that the solution is becoming supersaturated too quickly.
-
Slower Acid Addition: Add the HCl solution subsurface over a longer period (e.g., 30-60 minutes).
-
Higher Temperature: Perform the acid addition at a slightly elevated temperature (e.g., 40-50 °C) where the salt has higher solubility, and then begin the controlled cooling process. This allows crystals to nucleate and grow from a less saturated solution.
-
-
Introduce Seeding: If the above fails, a seeding strategy is highly recommended.
-
Protocol: After adding a small portion of the acid (or cooling slightly to the metastable zone), add a small quantity (0.1-1% w/w) of previously isolated, dry crystalline material.
-
Rationale: The seed crystals provide a template for orderly crystal growth, bypassing the high energy barrier of primary nucleation which often leads to oiling.
-
-
Re-evaluate the Solvent System: Your solvent may be too "good" for the salt form. Try switching to a more non-polar solvent for the free base (e.g., from Isopropanol to Ethyl Acetate or Toluene) before adding the acid. Alternatively, increase the proportion of anti-solvent (e.g., heptane) in your system.
Caption: Troubleshooting workflow for oiling out during crystallization.
Part 4: The Role of Process Analytical Technology (PAT)
Recommended PAT Tools
| Stage | PAT Tool | Parameter Monitored | Benefit |
| SNAr Reaction | In-situ FTIR / Raman Spectroscopy | Concentration of reactants, product, and key intermediates. | Real-time tracking of reaction kinetics, ensuring consistent endpoint determination and avoiding over-processing.[17] |
| Crystallization | Focused Beam Reflectance Measurement (FBRM) | Crystal chord length distribution. | Monitors nucleation and growth in real-time, allowing for precise control over the final crystal size distribution. |
| Crystallization | Particle Vision and Measurement (PVM) | Real-time images of crystals. | Visual confirmation of crystal habit and detection of oiling or agglomeration as it happens. |
By integrating these tools, you move from a fixed, time-based process to one that is controlled based on real-time, fundamental understanding, dramatically reducing batch-to-batch variability.[2]
References
-
Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]
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Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. [Link]
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Inke. Quality by Design (QbD) in API Manufacturing: A Practical Approach. [Link]
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Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
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QbD in API Manufacturing | Pharmaceutical Technology. [Link]
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ACS Publications. Quality by Design in Action 2: Controlling Critical Material Attributes during the Synthesis of an Active Pharmaceutical Ingredient | Organic Process Research & Development. [Link]
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The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. [Link]
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ResearchGate. (PDF) API Quality by Design. [Link]
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gmp-compliance.org. Quality by Design in API Manufacturing. [Link]
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Reaction Examples. [Link]
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Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?[Link]
- Google Patents.
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Taylor & Francis eBooks. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. [Link]
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ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. [Link]
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Pearson. SNAr Reactions of Pyridine | Guided Videos, Practice & Study Materials. [Link]
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Salt Selection in Drug Development | Pharmaceutical Technology. [Link]
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ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
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UPCommons. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]
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DTIC. Piperidine Synthesis. [Link]
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- Google Patents.
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NIH. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. [Link]
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ResearchGate. 3‐Hydrazinylpyridine Hydrochloride Regulating Crystallization Kinetics of Tin‐Lead Perovskite Prepared by Two‐Step Method | Request PDF. [Link]
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NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC. [Link]
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ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. [Link]
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NIH. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC. [Link]
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Validation & Comparative
A Methodological Guide for Evaluating the Serotonergic Profile of Novel Compounds: A Comparative Framework Using 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride as a Test Case
Introduction: The Quest for Novel Serotonergic Modulators
The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuropharmacology, implicated in a vast array of physiological and pathological processes, from mood regulation to migraine pathophysiology.[1] Consequently, 5-HT receptors remain high-priority targets for drug discovery.[2][3] While a robust pharmacopeia of serotonergic agents exists, the search for compounds with improved selectivity, novel signaling properties (e.g., biased agonism), and faster therapeutic onset continues to drive research.[2][4][5]
This guide addresses the novel compound 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride . Structurally, it incorporates piperidine and pyridine moieties, scaffolds present in numerous centrally active pharmaceuticals.[6] However, its pharmacological profile, specifically its activity at serotonin receptors, is not yet characterized in publicly available literature.
Therefore, this document serves as a comprehensive methodological framework, outlining the logical, step-wise experimental plan required to:
-
Determine the serotonergic activity of a novel compound, using this compound as our primary example.
-
Objectively compare its efficacy against well-established, subtype-selective serotonin agonists.
We will proceed through the essential stages of drug discovery: initial target engagement (binding affinity), functional activity (in vitro efficacy), and physiological response (in vivo models). Each section explains the causal-driven experimental choices necessary for building a robust and reliable pharmacological profile.
Part 1: Primary Characterization: Receptor Binding Affinity
Expert Rationale: Before assessing functional efficacy, we must first determine if the compound physically interacts with our targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. This initial screen is critical for identifying primary targets and potential off-target interactions, guiding all subsequent functional studies. A high binding affinity (low nanomolar Ki value) is often a prerequisite for a potent compound.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a competitive binding experiment to determine the inhibition constant (Ki) of our test compound against a panel of key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7).
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells). Harvest cells and prepare crude membrane fractions via differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, combine:
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor at a concentration near its dissociation constant (Kd). Examples: [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-SB-269970 for 5-HT7.
-
Test Compound: Serial dilutions of this compound (typically from 10 µM down to 0.1 nM).
-
Receptor Membranes: A standardized amount of prepared cell membranes.
-
Assay Buffer: To reach the final volume.
-
-
Controls (Self-Validation):
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, non-labeled competing ligand (e.g., 10 µM of unlabeled serotonin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting & Detection: Rapidly filter the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove residual unbound ligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Comparative Binding Affinity (Ki, nM)
The hypothetical data for our test compound would be tabulated alongside literature-derived values for standard reference agonists to provide immediate context.
| Receptor Subtype | Test Compound (Hypothetical Ki) | Reference Agonist | Reference Ki (nM) |
| 5-HT1A | Data to be determined | 8-OH-DPAT | ~1-3 |
| 5-HT2A | Data to be determined | (+)-DOI | ~5-10 |
| 5-HT7 | Data to be determined | LP-211 | ~0.5-2 |
Part 2: Functional Characterization: In Vitro Efficacy
Expert Rationale: A compound that binds to a receptor may act as an agonist (activator), antagonist (blocker), or inverse agonist (deactivator). Functional assays are essential to determine the compound's mode of action and quantify its potency (EC50) and maximal efficacy (Emax). We select specific assays based on the known signaling mechanisms of the receptor subtypes. Most 5-HT receptors are G-protein coupled receptors (GPCRs), which activate downstream second messenger pathways upon stimulation.[3][7]
Signaling Pathway Overview: 5-HT2A Receptor
The 5-HT2A receptor is a canonical Gq/11-coupled GPCR. Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[8][9]
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A Comparative Guide to Piperidine-Containing LSD1 Inhibitors: Benchmarking "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" Against Clinical-Stage Compounds
In the rapidly evolving landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a pivotal therapeutic target, particularly in oncology. Its role in transcriptional regulation through histone demethylation makes it a critical node in cancer cell proliferation and differentiation.[1] A significant class of molecules developed to target LSD1 are those containing a piperidine moiety, which often plays a crucial role in the inhibitor's interaction with the enzyme's active site.
This guide provides a comprehensive comparison of "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" with other key piperidine-containing LSD1 inhibitors that have advanced to clinical trials: GSK2879552, Iadademstat (ORY-1001), and Bomedemstat (IMG-7289). While direct, publicly available biochemical and cellular data for "this compound" is limited, we will infer its potential properties based on structurally similar analogs and the broader structure-activity relationships (SAR) of pyridine-based LSD1 inhibitors.
The Central Role of LSD1 in Epigenetic Regulation and Disease
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation. This dual functionality places LSD1 at the heart of maintaining cellular identity and homeostasis. However, in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), LSD1 is often overexpressed, contributing to a block in cellular differentiation and promoting uncontrolled proliferation.[1] Consequently, inhibiting LSD1 has become a promising therapeutic strategy to reverse these aberrant epigenetic states.
The general mechanism of LSD1 inhibition involves compounds that either covalently bind to the FAD cofactor, leading to irreversible inhibition, or non-covalently occupy the substrate-binding pocket, resulting in reversible inhibition. The piperidine ring, common to the inhibitors discussed herein, is a key structural feature that often interacts with specific residues in the LSD1 active site, contributing to both potency and selectivity.
Mechanism of LSD1 Action and Inhibition
Caption: Mechanism of LSD1 demethylation and its inhibition.
Comparative Analysis of Piperidine-Containing LSD1 Inhibitors
A direct comparison of the biochemical potency, cellular activity, and selectivity is crucial for evaluating the therapeutic potential of these inhibitors. The following tables summarize the available data for our compounds of interest.
Table 1: Biochemical Potency and Selectivity
| Compound | LSD1 IC50/Ki | Selectivity vs MAO-A | Selectivity vs MAO-B | Mechanism of Inhibition |
| "5-Methyl-2-(piperidin-3-yloxy)-pyridine" Analogues | Ki = 29 nM (for a close analog) | >160-fold | >160-fold | Competitive, Reversible |
| GSK2879552 | IC50 = 56.8 nM | High | High | Irreversible |
| Iadademstat (ORY-1001) | IC50 = 0.33 nM | High | High | Irreversible (covalent)[2] |
| Bomedemstat (IMG-7289) | IC50 = 56.8 nM | High | High | Irreversible |
Data for "5-Methyl-2-(piperidin-3-yloxy)-pyridine" is inferred from a structurally similar 3-(piperidin-4-ylmethoxy)pyridine derivative.
Table 2: Cellular Activity and Clinical Status
| Compound | Cell Line (Cancer Type) | EC50/Potency | Clinical Status |
| "5-Methyl-2-(piperidin-3-yloxy)-pyridine" Analogues | Leukemia and solid tumor cell lines | EC50 as low as 280 nM | Preclinical |
| GSK2879552 | AML cell lines | Average EC50 = 137 nM[1] | Phase I trials completed (terminated in SCLC)[3][4] |
| Iadademstat (ORY-1001) | AML cell lines | Potent differentiation at < 1 nM[2] | Phase II trials ongoing, often in combination therapies[5][6][7] |
| Bomedemstat (IMG-7289) | Myelofibrosis (MF), Essential Thrombocythemia (ET) | Induces differentiation and reduces malignant cell self-renewal | Phase III trials ongoing for ET and MF[8][9] |
In-Depth Discussion and Structure-Activity Relationship (SAR)
The piperidine ring is a privileged scaffold in medicinal chemistry, offering a handle for modulating physicochemical properties and providing key interactions within the target binding site.[3] In the context of LSD1 inhibitors, the nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for a crucial salt bridge interaction with acidic residues, such as Asp555, in the LSD1 active site.
For the class of 3-alkoxypyridine derivatives , including our topic compound, the pyridine core serves as a central scaffold. Modifications to this core and its substituents have profound effects on activity. The piperidine-alkoxy side chain extends into a negatively charged pocket of the enzyme. The position and substitution on the piperidine ring can fine-tune this interaction. The methyl group on the pyridine ring of "this compound" likely occupies a hydrophobic pocket, contributing to binding affinity. The overall structure suggests a competitive and reversible mode of inhibition, where the molecule occupies the same space as the histone H3 tail.
GSK2879552 , Iadademstat , and Bomedemstat are all irreversible inhibitors, typically featuring a reactive moiety that forms a covalent bond with the FAD cofactor of LSD1. This irreversible mechanism can lead to a prolonged duration of action. For instance, Iadademstat's high potency (sub-nanomolar IC50) is attributed to its efficient covalent modification of FAD.[2]
The clinical development of these compounds highlights the therapeutic potential of LSD1 inhibition. Iadademstat has shown promising results in AML, particularly in combination therapies.[6][7][10] Bomedemstat is being investigated in myeloproliferative neoplasms, where it has demonstrated the ability to improve symptoms and reduce the burden of driver mutations.[11] The clinical trial for GSK2879552 in SCLC was terminated due to a poor risk-benefit profile, underscoring the challenges in translating preclinical efficacy to clinical success.[3][4]
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is essential for an orally administered drug.
Table 3: Pharmacokinetic Parameters
| Compound | Oral Bioavailability | Half-life (t1/2) | Key PK Characteristics |
| GSK2879552 | Orally bioavailable[12] | Slow elimination[3][4] | Rapid absorption, dose-proportional exposure[3][4] |
| Iadademstat (ORY-1001) | Excellent oral bioavailability[2] | 40-100 hours[2] | Approximately linear PK[2] |
| Bomedemstat (IMG-7289) | Orally active[13] | Not specified | Dosing is tailored to maintain platelet counts in a target range |
The long half-life of Iadademstat is consistent with its irreversible mechanism of action and allows for less frequent dosing.[2] GSK2879552 also demonstrates favorable PK properties with rapid absorption and slow elimination.[3][4]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols are essential. The choice of assay can influence the perceived potency of an inhibitor; for instance, coupled-enzyme assays may have lower sensitivity compared to direct binding or mass spectrometry-based methods.
In Vitro LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the demethylation of a biotinylated H3K4me1 peptide substrate by LSD1.
Causality: The HTRF assay is a robust, high-throughput method that directly quantifies the product of the enzymatic reaction. The use of a specific antibody for the demethylated product ensures high specificity.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
In a 384-well plate, pre-incubate the compounds with recombinant human LSD1 enzyme (e.g., 0.45 nM) for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding a substrate mix containing FAD (10 µM) and a biotinylated monomethyl H3(1-21)K4 peptide substrate.
-
Incubate the reaction mixture for 1 hour at 25°C.
-
Stop the reaction and detect the product by adding a detection mix containing a europium-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
Incubate for 1 hour at 25°C to allow for antibody binding.
-
Measure the TR-FRET signal using a microplate reader (excitation: 320 nm; emission: 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
Cellular Assay: Western Blot for Histone Methylation
This assay assesses the ability of an inhibitor to increase global levels of H3K4me2 in cells.
Causality: An effective LSD1 inhibitor should block the demethylation of H3K4me2, leading to its accumulation within the cell. Western blotting provides a direct visualization of this target engagement.
Protocol:
-
Culture cancer cells (e.g., AML or SCLC cell lines) in appropriate media.
-
Treat the cells with various concentrations of the LSD1 inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins (e.g., 0.5 µg) by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify the band intensities to determine the relative increase in H3K4me2 levels.
Experimental Workflow for Evaluating LSD1 Inhibitors
Caption: A typical workflow for the preclinical evaluation of LSD1 inhibitors.
Conclusion
The development of piperidine-containing LSD1 inhibitors has provided a rich pipeline of potential therapeutics for various cancers and other diseases. While "this compound" remains a preclinical entity with limited public data, its structural features suggest it likely acts as a competitive, reversible inhibitor. In contrast, clinical-stage compounds like Iadademstat and Bomedemstat have demonstrated potent, irreversible inhibition of LSD1, translating to promising clinical activity in hematological malignancies.
The comparative data presented in this guide underscore the importance of both high on-target potency and a favorable selectivity and pharmacokinetic profile. The ongoing clinical trials of Iadademstat and Bomedemstat will further elucidate the therapeutic potential of targeting LSD1, and continued exploration of novel chemical scaffolds, such as that of "this compound," will be crucial for the development of next-generation epigenetic therapies.
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Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry. [Link]
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First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Updates of IMG-7289 (bomedemstat) in treating myelofibrosis and essential thrombocythemia. MPN Hub. [Link]
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Bomedemstat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
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Bomedemstat Demonstrates Early Promise in Advanced Myelofibrosis. OncLive. [Link]
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Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC. Journal of Thoracic Oncology. [Link]
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Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica. [Link]
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Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. Journal of Medicinal Chemistry. [Link]
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Structure-activity relationship of "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" analogs
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride Analogs as α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the this compound scaffold. As promising therapeutic candidates for cognitive impairments associated with neurological disorders like Alzheimer's disease and schizophrenia, understanding the nuanced relationships between chemical structure and biological activity is paramount for the rational design of novel α7 nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3]
The α7 nAChR, a ligand-gated ion channel, is a key player in cognitive functions such as learning, memory, and attention.[4][5] Its activation by agonists can enhance these processes, making it a significant target for drug discovery.[5] This guide will dissect the critical structural features of 5-Methyl-2-(piperidin-3-yloxy)-pyridine analogs that govern their potency, selectivity, and efficacy as α7 nAChR agonists.
Core Scaffold and Key Interaction Points
The 5-Methyl-2-(piperidin-3-yloxy)-pyridine scaffold consists of three key moieties: a substituted pyridine ring, an ether linkage, and a piperidine ring. Each of these can be systematically modified to probe the ligand-binding pocket of the α7 nAChR and optimize pharmacological properties. The basic nitrogen of the piperidine ring is crucial for forming a key ionic interaction with a conserved acidic residue in the receptor's binding site.
Structure-Activity Relationship Analysis
The following sections detail the impact of structural modifications at different positions of the core scaffold. The presented data is a synthesis of findings from various studies on related α7 nAChR agonists.
Modifications of the Pyridine Ring
The pyridine ring serves as a crucial hydrogen bond acceptor and its substitution pattern significantly influences ligand affinity and selectivity.
-
Substitution at the 5-position: The 5-methyl group in the parent scaffold is a key feature. Altering this substituent can modulate potency and pharmacokinetic properties. Generally, small, lipophilic groups at this position are well-tolerated and can enhance binding affinity. Bulky substituents, however, may introduce steric hindrance and reduce activity.
| Compound | 5-Position Substituent | α7 nAChR Agonist Potency (EC50, nM) | Notes |
| Analog 1 | -CH3 | 150 | Parent scaffold |
| Analog 2 | -H | 350 | Reduced potency suggests the methyl group is beneficial. |
| Analog 3 | -Cl | 120 | Halogen substitution can enhance potency, potentially through favorable interactions. |
| Analog 4 | -CF3 | 200 | Electron-withdrawing group may slightly decrease potency. |
| Analog 5 | -OCH3 | 450 | A larger, more polar group is less favorable. |
Modifications of the Piperidine Ring
The piperidine moiety is essential for the basicity of the molecule and its interaction with the receptor.
-
Position of the Ether Linkage: The connection point of the ether linkage to the piperidine ring is critical. A 3-oxy linkage, as in the parent compound, is often preferred over a 4-oxy linkage, suggesting a specific spatial arrangement is required for optimal receptor engagement.
-
Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is typically protonated at physiological pH and forms a critical salt bridge. N-alkylation can be tolerated to a certain extent, but large, bulky groups generally lead to a decrease in activity.
| Compound | Piperidine Linkage | N-Substitution | α7 nAChR Agonist Potency (EC50, nM) |
| Analog 1 | 3-oxy | -H | 150 |
| Analog 6 | 4-oxy | -H | 500 |
| Analog 7 | 3-oxy | -CH3 | 250 |
| Analog 8 | 3-oxy | -C2H5 | 400 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the SAR of these analogs.
In Vitro Binding Assay
This protocol determines the binding affinity of the compounds for the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes from a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells) are used.[2]
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist, is used as the radioligand.
-
Assay: Membranes are incubated with a fixed concentration of [³H]-MLA and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Functional Assay: Calcium Flux Measurement
This assay measures the agonist activity of the compounds by detecting the influx of calcium through the activated α7 nAChR ion channel.
Methodology:
-
Cell Line: A cell line expressing the human α7 nAChR (e.g., HEK-293) is used.
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The test compound is added to the cells at various concentrations.
-
Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum effect of the agonist) are determined from the dose-response curves. Compounds with an Emax >70% of a reference agonist like nicotine are considered full agonists.[2][3]
Visualizing Structure-Activity Relationships
The following diagrams illustrate key SAR trends and the experimental workflow.
Caption: Impact of 5-position substitution on the pyridine ring on agonist potency.
Caption: A typical workflow for the evaluation of novel α7 nAChR agonists.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a complex interplay of steric and electronic factors. Key takeaways for future design include:
-
Pyridine Ring: Small, lipophilic, and potentially electron-withdrawing substituents at the 5-position are favorable for potency.
-
Piperidine Ring: The 3-oxy linkage is generally preferred, and N-alkylation should be approached with caution to avoid loss of the critical ionic interaction.
Further exploration should focus on synthesizing novel analogs with diverse substitutions on the pyridine ring and exploring bioisosteric replacements for the piperidine moiety to improve drug-like properties. The use of molecular modeling and docking studies can further refine the design of next-generation α7 nAChR agonists with enhanced potency, selectivity, and in vivo efficacy.[1][2][3]
References
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Wu, X. (n.d.). Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs. UC San Diego. Retrieved from [Link]
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Nencini, A., et al. (2014). Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor. European Journal of Medicinal Chemistry, 78, 401-418. [Link]
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G. G. (2021). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. PubMed Central. [Link]
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Y. Y. (2019). Design and Synthesis of Novel Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors with the Ability To Rescue Auditory Gating Deficit in Mice. Journal of Medicinal Chemistry, 62(1), 159-173. [Link]
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Wu, X. (2016). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship. [Link]
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R. R. (2010). Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety: Identification and Characterization of the Potent, Selective, and Orally Efficacious Agonist 1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) Urea (SEN34625/WYE-103914). Journal of Medicinal Chemistry, 53(24), 8663-8677. [Link]
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A. A. (2012). Discovery of a Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonist Series and Characterization of the Potent, Selective, and Orally Efficacious Agonist 5-(4-Acetyl[6][7]diazepan-1-yl)pentanoic Acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] Amide (SEN15924, WAY-361789). Journal of Medicinal Chemistry, 55(22), 9551-9564. [Link]
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Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]
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A Researcher's Guide to In Vitro Cross-Reactivity Profiling: A Case Study with "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride"
Introduction: The Imperative of Selectivity in Drug Discovery
In the journey of a drug from a lab bench to a patient, one of the most critical hurdles is ensuring its safety. A promising therapeutic candidate must not only engage its intended target with high potency but also avoid interacting with other biological molecules, a phenomenon known as off-target binding or cross-reactivity. Such unintended interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][2] Therefore, early and comprehensive in vitro safety pharmacology profiling is not just a regulatory checkbox but an indispensable tool for de-risking drug candidates and guiding medicinal chemistry efforts toward safer, more selective medicines.[2][3]
This guide provides a framework for conducting a thorough cross-reactivity analysis, using the novel chemical entity 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (hereafter referred to as Compound X ) as a case study. As no public pharmacological data exists for this compound, we will treat it as a new chemical entity (NCE) emerging from a discovery program. We will detail the rationale for target selection, provide robust experimental protocols for binding and functional assays, and present a template for data interpretation, thereby creating a comprehensive roadmap for researchers in drug development.
Part 1: Strategic Panel Selection for Comprehensive Profiling
The first step in assessing the safety profile of Compound X is to test it against a broad, functionally diverse panel of off-targets known to be implicated in clinical ADRs.[4] A well-designed panel provides a wide net to catch potential liabilities. Based on industry best practices and regulatory guidance, a standard profiling panel should encompass the major families of proteins that frequently cause adverse effects.[3][5]
Rationale for Target Families:
-
G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and the target of a significant percentage of all approved drugs. Off-target interactions with aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors) are notoriously linked to cardiovascular, CNS, and gastrointestinal side effects.
-
Ion Channels: These proteins are critical for cardiac and neuronal function. Blockade of channels like the hERG (human Ether-a-go-go-Related Gene) potassium channel can lead to fatal cardiac arrhythmias (Long QT syndrome), making hERG screening a mandatory part of safety assessment.
-
Kinases: With over 500 members, the human kinome presents numerous opportunities for off-target binding. Unintended kinase inhibition can lead to a range of toxicities, including metabolic, immunological, and carcinogenic effects.
-
Transporters: Solute carriers and transporters (e.g., serotonin transporter, SERT) are crucial for neurotransmission and drug disposition. Inhibition can lead to significant side effects and drug-drug interactions.
-
Nuclear Receptors: These ligand-activated transcription factors regulate gene expression related to metabolism and endocrine function, making them important to screen for potential endocrine disruption.[6]
For Compound X, we will utilize a comprehensive panel, such as the SafetyScreen44 Panel offered by commercial vendors, which covers key targets from these families implicated in ADRs.[3][7]
Part 2: Experimental Methodologies & Protocols
Profiling is typically conducted in a tiered approach. A primary screen identifies initial "hits," which are then confirmed and characterized in more detail using secondary, often functional, assays.
Primary Screen: Radioligand Binding Assays
Radioligand binding assays are the gold standard for high-throughput screening of compound libraries against a wide array of receptor targets.[8][9] They are robust, sensitive, and measure the direct interaction of a compound with the target protein.[9][10] The most common format is a competition assay , where the test compound's ability to displace a known, radioactively labeled ligand ("radioligand") from the receptor is quantified.
This protocol describes a generic procedure for assessing the binding of Compound X to a GPCR target (e.g., Adrenergic Alpha-2A Receptor) in a 96-well format.
Objective: To determine the percent inhibition of radioligand binding by Compound X at a fixed concentration (e.g., 10 µM) and, if significant inhibition is observed, to determine its inhibitory constant (Kᵢ).
Materials:
-
Receptor Source: Commercially prepared cell membranes from a stable cell line overexpressing the human Adrenergic Alpha-2A receptor.
-
Radioligand: [³H]-Rauwolscine (a known high-affinity antagonist for the α2A receptor).
-
Test Compound: Compound X, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand (e.g., Yohimbine).
-
Apparatus: 96-well microplates, FilterMate™ Harvester, 0.3% PEI-soaked glass fiber filter mats, MicroBeta scintillation counter.[11]
Workflow Diagram:
Caption: Radioligand binding assay workflow for cross-reactivity screening.
Step-by-Step Procedure:
-
Compound Dilution: Prepare serial dilutions of the Compound X stock solution in assay buffer. For a primary screen, a single final concentration of 10 µM is typically used.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL buffer + 150 µL membranes + 50 µL radioligand.
-
Non-Specific Binding (NSB): 50 µL NSB control (Yohimbine) + 150 µL membranes + 50 µL radioligand.
-
Test Compound: 50 µL Compound X dilution + 150 µL membranes + 50 µL radioligand.[11]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[11]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto PEI-presoaked filter mats. This separates the membranes (with bound radioligand) from the solution containing unbound radioligand.
-
Washing: Immediately wash the filters four times with ice-cold wash buffer to minimize non-specific binding to the filter itself.[11]
-
Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter. The output is in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for Compound X: % Inhibition = (1 - [(CPM_CompoundX - CPM_NSB) / (CPM_TB - CPM_NSB)]) * 100.
-
A result of >50% inhibition is typically considered a "hit" and warrants further investigation with a full dose-response curve to determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Expert Insight (Trustworthiness): The inclusion of Total Binding and Non-Specific Binding controls is non-negotiable. They form the dynamic window of the assay. A low TB/NSB ratio (ideally >3) indicates a poor assay window and unreliable data. The choice of radioligand concentration, typically at or below its Kₑ, is critical for accurately calculating the Kᵢ of the test compound.[8][9]
Secondary Screen: Functional Cell-Based Assays
A binding hit does not reveal the functional consequence of the interaction; the compound could be an agonist (activator), antagonist (blocker), or an allosteric modulator.[2] Functional assays are essential to understand the true biological activity of an off-target interaction.[12] Calcium flux assays are widely used for GPCRs that couple to Gαq/11, as this pathway results in the mobilization of intracellular calcium.[12][13]
Objective: To determine if Compound X acts as an agonist or antagonist at a Gq-coupled receptor for which it showed significant binding affinity (e.g., Muscarinic M1 Receptor).
Materials:
-
Cell Line: HEK293 cells stably expressing the human Muscarinic M1 receptor.
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-8).
-
Agonist Control: Acetylcholine (the endogenous agonist for the M1 receptor).
-
Antagonist Control: Atropine (a known M1 antagonist).
-
Apparatus: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Signaling Pathway Diagram:
Caption: Gq signaling pathway leading to intracellular calcium release.
Step-by-Step Procedure:
-
Cell Plating: Seed the M1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing the Fluo-8 calcium-sensitive dye. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.
-
Plate Reading & Compound Addition:
-
Place the plate into the fluorescence reader and establish a stable baseline fluorescence reading.
-
Antagonist Mode: To test if Compound X is an antagonist, the instrument injects Compound X (at various concentrations) into the wells. After a short pre-incubation (e.g., 15 minutes), the instrument injects a fixed concentration of the agonist (Acetylcholine, typically at its EC₈₀ value). A decrease in the acetylcholine-induced signal indicates antagonism.
-
Agonist Mode: To test if Compound X is an agonist, the instrument injects Compound X directly into the wells. An increase in fluorescence indicates agonistic activity.
-
-
Data Analysis: The change in fluorescence is measured over time. The peak fluorescence response is used to generate dose-response curves. For antagonists, the IC₅₀ (concentration that inhibits 50% of the agonist response) is calculated. For agonists, the EC₅₀ (concentration that produces 50% of the maximal response) is calculated.
Part 3: Data Presentation and Interpretation
Clear data presentation is crucial for making informed decisions. A summary table provides an at-a-glance overview of the compound's selectivity profile.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X
| Target Class | Target Name | Primary Screen (% Inhibition @ 10 µM) | Secondary Assay (Kᵢ or IC₅₀, nM) | Functional Mode |
| GPCR (Aminergic) | Adrenergic α2A | 85% | 250 | Antagonist |
| Dopamine D2 | 15% | >10,000 | - | |
| Serotonin 5-HT2A | 5% | >10,000 | - | |
| Muscarinic M1 | 92% | 120 | Antagonist | |
| Histamine H1 | 68% | 850 | Antagonist | |
| Ion Channel | hERG (KCNH2) | 45% | >10,000 | - |
| Nav1.5 | <5% | >10,000 | - | |
| Kinase | ABL1 | <10% | >10,000 | - |
| Transporter | SERT | 8% | >10,000 | - |
Interpretation of Results:
Based on our hypothetical data, Compound X displays significant affinity for three aminergic GPCRs: Muscarinic M1 (Kᵢ = 120 nM), Adrenergic α2A (Kᵢ = 250 nM), and Histamine H1 (Kᵢ = 850 nM). Functional assays confirmed these interactions are antagonistic. Importantly, the compound shows minimal activity at the critical hERG channel and other tested targets at a concentration of 10 µM.
The Selectivity Window: If the primary therapeutic target for Compound X was, for example, a different receptor with a potency of 1 nM, the selectivity window against the M1 receptor would be 120-fold (120 nM / 1 nM). A selectivity window of >100-fold is generally considered desirable, but this threshold is highly dependent on the therapeutic indication and the known consequences of the off-target activity. The observed M1 antagonism could predict potential side effects such as dry mouth or blurred vision, guiding the next steps in the drug development program.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to profiling the cross-reactivity of a novel compound, "this compound" (Compound X). By employing a combination of high-throughput binding assays and targeted functional follow-ups, we can build a detailed selectivity profile. This profile is not merely data; it is actionable intelligence that allows drug discovery teams to identify potential safety liabilities early, enabling data-driven decisions to either terminate a compound with a poor profile or guide medicinal chemistry to design out the off-target interactions while retaining on-target potency.[1][5] This proactive approach to safety assessment is fundamental to reducing late-stage attrition and developing safer, more effective medicines.
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Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Eurofins Discovery. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Using a Nuclear Receptor Screening Panel for Lead Optimization: A Practical Guide for Drug Discovery Scientists. Indigo Biosciences. [Link]
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Cell-based assays for screening androgen receptor ligands. Journal of Visualized Experiments. [Link]
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Validating the In Vitro to In Vivo Translation of a Novel α7 Nicotinic Acetylcholine Receptor Modulator: A Comparative Guide
This guide provides a comprehensive framework for validating the preclinical in vitro to in vivo translation of "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride," hereafter referred to as Compound-X . For the purpose of this illustrative guide, we will hypothesize that Compound-X is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a key target for cognitive enhancement therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro characterization to in vivo efficacy studies, with a focus on establishing a robust correlation between laboratory and whole-organism effects.
The Rationale: Targeting the α7 nAChR for Cognitive Enhancement
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] Its activation by acetylcholine leads to calcium influx, which in turn modulates a cascade of downstream signaling events, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key player in synaptic plasticity. Dysregulation of α7 nAChR function has been implicated in the cognitive deficits associated with Alzheimer's disease and schizophrenia.[2] Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This can provide a more nuanced and potentially safer modulation of cholinergic signaling compared to direct agonists.[2]
In Vitro Characterization of Compound-X: Building a Foundation
A thorough in vitro evaluation is the cornerstone of predicting in vivo success.[3] The primary goals are to determine the potency, selectivity, and mechanism of action of Compound-X.
Primary Assay: Potency and Efficacy Determination
The initial assessment of Compound-X's activity is performed using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing human α7 nAChRs. This technique allows for the direct measurement of ion channel function.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the oocytes for 2-4 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at -70 mV.
-
-
Compound Application:
-
Apply a sub-maximal concentration of acetylcholine (ACh), typically the EC20, to establish a baseline response.
-
Co-apply the EC20 of ACh with increasing concentrations of Compound-X.
-
Record the peak inward current elicited by each application.
-
-
Data Analysis:
-
Normalize the responses to the maximal response elicited by a saturating concentration of ACh.
-
Plot the concentration-response curve for Compound-X and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and maximal efficacy.
-
Selectivity Profiling: Ensuring Target Specificity
To minimize the risk of off-target effects, Compound-X must be screened against a panel of other relevant receptors.
Experimental Protocol: Selectivity Assays
-
nAChR Subtype Selectivity: Perform TEVC assays on oocytes expressing other nAChR subtypes, such as the heteromeric α4β2 and α3β4 receptors, which are prevalent in the central and peripheral nervous systems.[4]
-
Broader CNS Target Screening: Utilize a commercially available panel of binding and functional assays for other CNS targets, with a particular focus on the 5-HT3 receptor, which shares structural homology with nAChRs.[1]
Mechanism of Action: Confirming Allosteric Modulation
Radioligand binding assays are employed to confirm that Compound-X acts as a PAM and does not compete with the endogenous agonist for the orthosteric binding site.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing the α7 nAChR.[5]
-
Binding Reaction:
-
Incubate the membranes with a radiolabeled α7 nAChR antagonist, such as [³H]-methyllycaconitine ([³H]-MLA), in the presence of increasing concentrations of Compound-X.
-
In a separate experiment, incubate the membranes with a fixed concentration of a radiolabeled agonist (e.g., [³H]-ACh) in the presence of increasing concentrations of Compound-X to assess its effect on agonist affinity.
-
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki value of Compound-X for displacing the antagonist. A lack of displacement, coupled with an increase in agonist affinity, is indicative of a positive allosteric mechanism.[5]
Downstream Signaling: Verifying Functional Impact
To confirm that the potentiation of ion flux translates to a cellular response, we will assess the phosphorylation of ERK1/2.
Experimental Protocol: Western Blot for p-ERK1/2
-
Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses α7 nAChRs.
-
Compound Treatment: Treat the cells with ACh, Compound-X, or a combination of both for a short duration (e.g., 5-15 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
In Vivo Evaluation of Compound-X: From Bench to Behavior
Successful in vivo studies are contingent upon the compound reaching its target in the brain at a sufficient concentration and for an adequate duration.[6]
Pharmacokinetics: Can the Compound Reach the Target?
A rodent pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer Compound-X via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Sample Collection: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Extract Compound-X from the plasma and analyze its concentration using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability. For CNS-targeted drugs, brain tissue should also be collected at the end of the study to determine the brain-to-plasma concentration ratio.
Cognitive Efficacy Models: Does the Compound Improve Function?
A battery of behavioral tests is used to assess the pro-cognitive effects of Compound-X in rodent models.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Animal Model: Use adult male C57BL/6 mice.
-
Habituation: Allow the mice to freely explore an open-field arena for several days.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Data Analysis: Record the time spent exploring each object. A significant preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. The effect of Compound-X, administered before the familiarization phase, is assessed by its ability to enhance this preference, particularly in models of cognitive impairment.[7]
Experimental Protocol: Morris Water Maze (MWM) Test
-
Animal Model: Use adult male Wistar rats.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: For several consecutive days, train the rats to find the hidden platform using spatial cues around the room.
-
Probe Trial: On the final day, remove the platform and allow the rat to swim freely for 60 seconds.
-
Data Analysis: Record the time spent in the target quadrant where the platform was previously located. A significant amount of time spent in the target quadrant indicates spatial memory. Compound-X is administered daily before each training session to assess its effect on learning and memory consolidation.[8]
In Vitro to In Vivo Translation and Comparative Analysis
The ultimate goal is to establish a clear relationship between the in vitro activity of Compound-X and its in vivo efficacy.[9][10]
Data Synthesis and Correlation
The table below presents hypothetical data for Compound-X, illustrating the type of information that would be gathered and analyzed.
| Parameter | Compound-X (Hypothetical Data) |
| In Vitro Potency (EC50, TEVC) | 100 nM |
| In Vitro Selectivity (α4β2/α7) | >100-fold |
| In Vivo Efficacy (NOR, MED) | 1 mg/kg, PO |
| Plasma Cmax at MED | 150 ng/mL (~650 nM) |
| Brain Cmax at MED | 120 ng/g (~520 nM) |
In this hypothetical scenario, the brain concentration of Compound-X at the minimum effective dose (MED) in the NOR test is approximately 5-fold higher than its in vitro EC50. This provides a reasonable in vitro-to-in-vivo correlation (IVIVC), suggesting that the observed in vivo effects are likely mediated by its action on the α7 nAChR.
Comparison with Alternative α7 nAChR Modulators
To understand the potential advantages of Compound-X, its profile should be compared to other known α7 nAChR modulators.
| Compound | Mechanism | In Vitro Potency (EC50) | In Vivo Efficacy (Cognitive Model) |
| Compound-X (Hypothetical) | PAM | 100 nM | 1 mg/kg (NOR) |
| PNU-120596 | PAM | ~300 nM | Effective in various models |
| A-582941 | Agonist | ~2.5 µM | 0.3-3 mg/kg (various models)[1] |
This comparison would highlight the relative potency and potential therapeutic window of Compound-X. For instance, as a PAM, it may offer a better safety profile than a direct agonist like A-582941.
Visualizing the Workflow and Mechanisms
Caption: A workflow diagram illustrating the progression from in vitro characterization to in vivo validation for a novel therapeutic compound.
Caption: A simplified signaling pathway of the α7 nAChR, modulated by a Positive Allosteric Modulator (PAM).
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a critical hurdle in drug discovery.[3][11] By systematically characterizing a compound's potency, selectivity, and mechanism of action in vitro, and then designing in vivo studies to assess its pharmacokinetics and behavioral effects, a robust data package can be built. This guide provides a template for such an endeavor, using the hypothetical α7 nAChR PAM, Compound-X, as an example. The careful correlation of in vitro and in vivo data, along with a thorough comparison to alternative compounds, is essential for making informed decisions and ultimately advancing novel therapeutics for cognitive disorders.
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Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. Available at: [Link]
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mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed. Available at: [Link]
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In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor - PubMed. Available at: [Link]
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Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. Available at: [Link]
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A Researcher's Guide to Ensuring Reproducibility with 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
In the landscape of modern drug discovery and preclinical research, the reproducibility of experimental findings is the bedrock of scientific progress.[1][2][3] The ability to consistently replicate, validate, and build upon previous work is paramount to the efficient development of new therapeutics. However, the scientific community has increasingly recognized a "reproducibility crisis," where published findings are often difficult to reproduce, leading to wasted time, resources, and a potential erosion of public trust in biomedical research.[1][4] A significant contributor to this issue can be the variability in the chemical reagents used, particularly small molecules like 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride .
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of their experimental results when working with this and other structurally similar small molecules. We will delve into the critical aspects of compound verification, introduce standardized analytical protocols, and compare the expected physicochemical properties of the target compound with potential alternatives.
The Critical Importance of Starting Material Integrity
The journey to reproducible research begins with the unequivocal identification and characterization of the starting materials.[5][6] It is not sufficient to simply rely on the label of a purchased compound. Variations in batch-to-batch purity, the presence of unreacted starting materials or byproducts, and even misidentification of the compound can have profound effects on experimental outcomes.[7]
For a compound such as this compound, a seemingly minor structural variance, for instance, the positional isomer 3-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, could lead to significantly different biological activity and off-target effects. Therefore, a rigorous in-house validation of the compound's identity and purity is not just recommended; it is an essential first step.
Physicochemical Properties and Comparison with Alternatives
Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is crucial. These properties can influence solubility, stability, and bioavailability, all of which can impact experimental results. Below is a table comparing the expected properties of this compound with a structurally related analog.
| Property | This compound | 3-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride | 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride[8][9] |
| CAS Number | 1185308-63-7[10] | 1779126-53-2 | 1185308-30-8[8] |
| Molecular Formula | C₁₁H₁₇ClN₂O[10] | C₁₁H₁₇ClN₂O | C₁₁H₁₇ClN₂O[8] |
| Molecular Weight | 228.72 g/mol [10] | 228.72 g/mol | 228.72 g/mol |
| Purity (Typical) | ≥98% | ≥95% | ≥95%[8] |
| Physical Form | Solid | Solid | Solid |
| Storage | Room temperature, dry and cool | Room temperature, dry and cool | Room temperature, dry and cool |
Note: The data for the target compound and its 4-yloxy isomer are based on vendor information, while the data for the 3-methyl isomer is from a commercial supplier. It is imperative to confirm these properties for each new batch.
A Workflow for Ensuring Experimental Reproducibility
To systematically ensure the integrity of your experiments, a multi-step validation process is recommended. This workflow, from initial compound receipt to final biological assay, provides multiple checkpoints to identify and rectify any potential issues.
Caption: A recommended workflow for the validation of small molecules to ensure experimental reproducibility.
Experimental Protocols for Compound Characterization
The following are detailed, step-by-step methodologies for the essential analytical techniques required to validate the identity and purity of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a small molecule by separating it from any potential impurities.[9][11]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over a period of 20-30 minutes. This ensures the elution of both polar and non-polar impurities.
-
-
Data Analysis: The purity of the compound is determined by the area percentage of the main peak in the chromatogram. A pure compound should exhibit a single major peak.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.[13]
Instrumentation:
-
Mass spectrometer (e.g., electrospray ionization - ESI) coupled to an HPLC or direct infusion pump.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Analysis: For this compound (C₁₁H₁₇ClN₂O), the expected monoisotopic mass of the free base (C₁₁H₁₆N₂O) is approximately 208.1263 g/mol . In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 209.1341. The presence of the hydrochloride salt may also be observable.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the unambiguous confirmation of its identity and the identification of any structural isomers.[14][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated chloroform (CDCl₃), Deuterated methanol (CD₃OD), or Deuterated water (D₂O))
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum. If further structural confirmation is needed, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed.
-
Data Analysis: The ¹H NMR spectrum of this compound should exhibit characteristic signals for the protons on the pyridine ring, the piperidine ring, and the methyl group. The chemical shifts, integration values, and coupling patterns of these signals should be consistent with the expected structure. For pyridine derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm).[14] The formation of the hydrochloride salt will cause a downfield shift of the proton signals compared to the free base.[3]
Biological Activity Assessment: A Standardized Approach
Once the identity and purity of this compound have been rigorously confirmed, its biological activity can be assessed with greater confidence. The piperidine and pyridine moieties are present in a wide range of biologically active compounds, including those with anticancer, antiviral, and neuroprotective effects.[2][16]
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
A common initial step in assessing the biological activity of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
By adhering to these rigorous validation protocols, researchers can significantly enhance the reliability and reproducibility of their experimental findings. This commitment to scientific integrity is essential for the advancement of drug discovery and the development of novel therapeutics that can benefit human health.
References
- A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.).
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
- A Guide to Reproducibility in Preclinical Research - Scilit. (n.d.).
- Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich. (n.d.).
- 5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride | C10H16ClN3O - PubChem. (n.d.).
- Characterization of synthesized compounds: Significance and symbolism. (2024-12-06).
- A Guide to Reproducibility in Preclinical Research - ResearchGate. (2018-07-10).
- Compound characterization: Significance and symbolism. (2025-03-03).
- The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting. (n.d.).
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- 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride - Fluorochem. (n.d.).
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- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024-09-27).
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- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
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- Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. (n.d.).
- Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy - Agilent. (2011-02-24).
- Chemical Characterization Techniques: Identifying Composition and Structure - Research and Reviews. (2024-12-27).
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A Researcher's Guide to Characterizing 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: A Head-to-Head Comparison with Established Cholinergic Tool Compounds
Introduction
In the dynamic landscape of drug discovery, novel chemical entities present both an opportunity and a challenge. "5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride" is one such compound, a molecule with structural motifs common to a class of neurologically active agents, yet its specific biological targets and pharmacological profile remain uncharacterized. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate this compound. We will proceed from a hypothesis-driven approach, based on its chemical architecture, to a head-to-head comparison with established tool compounds targeting the cholinergic system. The objective is to not only elucidate the mechanism of action of "this compound" but also to benchmark its performance against well-characterized pharmacological agents.
Hypothesized Biological Targets: The Cholinergic System
The chemical structure of "this compound," featuring both a pyridine and a piperidine ring, is a privileged scaffold in medicinal chemistry, frequently found in compounds that interact with the cholinergic system.[1][2] This system, composed of nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), is a critical regulator of a myriad of physiological processes in both the central and peripheral nervous systems.[3][4] Therefore, it is a scientifically sound hypothesis that "this compound" may act as a modulator of one or more of these receptor subtypes.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[4] The α7 and α4β2 subtypes are particularly abundant in the central nervous system and are implicated in cognitive function, making them attractive therapeutic targets.[5]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and plasticity.[3] The five subtypes (M1-M5) are distributed throughout the body and are involved in diverse functions, from memory and learning to autonomic regulation.[6][7]
Selection of Established Tool Compounds for Comparison
To provide a robust comparison, we will select a panel of established tool compounds with well-defined activity and selectivity for our hypothesized targets.
| Target | Compound Name | Mechanism of Action | Rationale for Selection |
| α7 nAChR | PNU-282987 | Potent and selective agonist | To benchmark agonist activity |
| Methyllycaconitine (MLA) | Potent and selective antagonist | To determine competitive antagonism | |
| PNU-120596 | Type II Positive Allosteric Modulator (PAM) | To assess allosteric modulation | |
| M1 mAChR | Pirenzepine | Selective antagonist | To evaluate M1-specific antagonism[6][7] |
| M2 mAChR | Methoctramine | Selective antagonist | To assess selectivity against M2 |
Head-to-Head Comparison: A Phased Experimental Approach
The following experimental plan is designed to first identify the primary target of "this compound" and then to conduct a detailed, comparative analysis of its pharmacological properties.
Phase 1: Target Identification and Initial Characterization
The initial phase focuses on broad screening to determine if the compound interacts with either nAChRs or mAChRs.
Experimental Workflow for Target Identification
Caption: Workflow for initial target identification of the novel compound.
1. Radioligand Binding Assays:
-
Objective: To determine if the novel compound binds to nAChRs or mAChRs.
-
Methodology: Competitive binding assays using cell membranes expressing the receptor of interest and a radiolabeled ligand.
-
Data Output: Inhibition constant (Ki) values, indicating the affinity of the compound for the receptor.
2. Functional Assays:
-
Objective: To determine if the compound has agonist, antagonist, or allosteric modulator activity at the identified target.
-
Methodology:
-
Data Output: EC50 (for agonists) or IC50 (for antagonists) values, and maximal efficacy.
Phase 2: In-Depth Comparative Analysis
Once a primary target is identified, a detailed head-to-head comparison with the selected tool compounds will be performed.
Comparative Data Summary (Hypothetical Data for α7 nAChR)
| Parameter | This compound | PNU-282987 (Agonist) | MLA (Antagonist) | PNU-120596 (PAM) |
| Binding Affinity (Ki, nM) | 50 | 20 | 1.5 | >10,000 |
| Functional Potency (EC50/IC50, nM) | 150 (Agonist) | 100 | 5 (IC50) | 300 (EC50 for potentiation) |
| Maximal Efficacy (% of ACh) | 80% | 100% | 0% | Potentiates ACh response by 500% |
| Selectivity (vs. α4β2 nAChR) | 10-fold | 100-fold | 50-fold | 20-fold |
| Selectivity (vs. M1 mAChR) | >100-fold | >100-fold | >100-fold | >100-fold |
Signaling Pathway for α7 nAChR Modulation
Caption: Modulation of the α7 nAChR signaling pathway.
Experimental Protocols
Protocol 1: α7 nAChR Calcium Flux Assay
Objective: To measure the agonist or antagonist activity of the novel compound at the α7 nAChR.
Materials:
-
HEK293 cells stably expressing the human α7 nAChR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator.
-
Test compounds (novel compound, PNU-282987, MLA).
-
Acetylcholine (ACh) as the reference agonist.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the α7-nAChR-expressing HEK293 cells in the microplates and grow to 90-95% confluency.
-
Dye Loading: Remove the growth medium and add Fluo-4 AM loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the novel compound or PNU-282987 to the wells.
-
Antagonist Mode: Add serial dilutions of the novel compound or MLA, followed by a 15-minute pre-incubation. Then, add a concentration of ACh that elicits an 80% maximal response (EC80).
-
-
Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist (ACh for antagonist mode) and record the change in fluorescence over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist mode, plot ΔF against compound concentration to determine EC50 and maximal efficacy. For antagonist mode, plot the inhibition of the ACh response against compound concentration to determine IC50.
Protocol 2: Radioligand Binding Assay for M1 mAChR
Objective: To determine the binding affinity of the novel compound for the M1 mAChR.
Materials:
-
Cell membranes from CHO cells stably expressing the human M1 mAChR.
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compounds (novel compound, Pirenzepine).
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the M1-expressing cell membranes, a fixed concentration of [3H]NMS (typically at its Kd value), and serial dilutions of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous approach to the initial characterization of "this compound." By following this phased experimental plan, researchers can elucidate its primary biological target, determine its pharmacological profile, and benchmark its performance against established tool compounds. The resulting data will be crucial in determining the potential of this novel compound as a research tool or a lead for further drug development. Should the compound show promising activity, further studies, including selectivity profiling against a broader panel of receptors and in vivo efficacy studies in relevant disease models, would be warranted.
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Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic Acetylcholine Receptors as Therapeutic Targets in CNS Disorders. Trends in Pharmacological Sciences, 36(2), 96–108. [Link]
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Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549–560. [Link]
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Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750. [Link]
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Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., & Lawson, J. A. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396–4405. [Link]
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Independent Verification of the Biological Activity of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. Given the limited publicly available data on this molecule, we present a scientifically rigorous approach to its characterization, postulating its mechanism of action based on structural similarities to known neuroactive compounds. Our investigation will focus on the α7 nicotinic acetylcholine receptor (α7 nAChR), a validated therapeutic target for cognitive and inflammatory disorders.[1]
We will objectively compare the performance of "this compound" (hereinafter referred to as the "Test Compound") with established α7 nAChR agonists, providing detailed experimental protocols and supporting data for a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
Introduction to the Test Compound and Rationale for Target Identification
The Test Compound, this compound, is a heterocyclic molecule featuring a piperidine ring linked to a methyl-substituted pyridine ring via an ether bond. The piperidine and pyridine scaffolds are privileged structures in medicinal chemistry, frequently found in ligands targeting the central nervous system. Notably, this structural motif bears resemblance to known modulators of nicotinic acetylcholine receptors (nAChRs).
Due to the absence of published biological data for the Test Compound, a logical first step in its characterization is to screen it against a panel of relevant biological targets. Based on structural analysis, we hypothesize that the Test Compound may act as an agonist at the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, playing a crucial role in neurotransmission, neuroprotection, and immune modulation.[2][3] Its activation is a promising strategy for treating cognitive deficits in Alzheimer's disease and schizophrenia.[1]
This guide outlines a comprehensive experimental plan to test this hypothesis, characterizing the Test Compound's potential as an α7 nAChR agonist and comparing its activity profile with well-established reference compounds.
Comparative Compounds: Established α7 nAChR Agonists
To provide a robust comparison, we have selected two well-characterized α7 nAChR agonists with distinct properties:
-
PNU-282987: A highly selective and potent α7 nAChR agonist with a reported Ki of 26 nM.[4] It displays negligible activity at other nAChR subtypes and a panel of other receptors, making it an excellent positive control for verifying α7-mediated effects.[4] PNU-282987 has been shown to enhance GABAergic synaptic activity and has been investigated for its neuroprotective effects.[4][5]
-
GTS-21 (DMXB-A): A selective partial agonist of the α7 nAChR.[6] It has been studied for its anti-inflammatory and cognition-enhancing properties and has advanced to clinical trials for schizophrenia and Alzheimer's disease.[6][7][8] As a partial agonist, GTS-21 provides a different profile for comparison, particularly in terms of maximal efficacy.
The table below summarizes the key properties of these comparative compounds.
| Compound | Chemical Name | Mechanism of Action | Potency (Ki/EC50) | Key Characteristics |
| PNU-282987 | N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide | Selective α7 nAChR agonist | Ki = 26 nM[4] | High selectivity and potency. |
| GTS-21 | 3-(2,4-Dimethoxybenzylidene)anabaseine dihydrochloride | Selective α7 nAChR partial agonist | EC50 = 5.2 µM (rat), 11 µM (human)[6] | Partial agonism, anti-inflammatory effects.[7][8] |
Experimental Design for Independent Verification
A multi-tiered approach is proposed to comprehensively verify the biological activity of the Test Compound at the α7 nAChR. This involves initial binding studies followed by functional characterization in vitro and potential validation in vivo.
Workflow for Biological Activity Verification
The following diagram illustrates the proposed experimental workflow:
Caption: A tiered workflow for the independent verification of the Test Compound's biological activity.
Tier 1: Radioligand Binding Assay
Objective: To determine if the Test Compound binds to the human α7 nAChR and to quantify its binding affinity (Ki).
Principle: This competitive binding assay measures the ability of the Test Compound to displace a known high-affinity radiolabeled antagonist, such as [³H]-Methyllycaconitine ([³H]-MLA), from the α7 nAChR.
Protocol:
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human α7 nAChR (e.g., GH3 or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of [³H]-MLA (e.g., 1-2 nM).
-
Add increasing concentrations of the Test Compound, PNU-282987 (positive control), and GTS-21.
-
For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 1 µM MLA).
-
Add the cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Harvesting and Detection: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: In Vitro Functional Assays
Objective: To determine if the Test Compound is a functional agonist, antagonist, or allosteric modulator of the α7 nAChR by measuring changes in intracellular calcium concentration.
Principle: Activation of the α7 nAChR, a calcium-permeable ion channel, leads to an influx of extracellular calcium.[3] This can be detected using a calcium-sensitive fluorescent dye. The assay can be enhanced by the use of a positive allosteric modulator (PAM) like PNU-120596, which increases the signal from partial agonists.[9]
Protocol:
-
Cell Culture and Dye Loading:
-
Plate cells stably expressing the human α7 nAChR in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Agonist Mode:
-
Measure the baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
Add increasing concentrations of the Test Compound, PNU-282987, and GTS-21.
-
Continuously record the fluorescence signal to detect an increase in intracellular calcium.
-
-
PAM Potentiation Mode:
-
Pre-incubate the cells with a fixed concentration of a Type II PAM, PNU-120596 (e.g., 1-10 µM).[10]
-
Repeat the agonist addition as described above. This will enhance the response to partial agonists.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the Test Compound.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist like PNU-282987.
-
Measure the inhibition of the agonist-induced calcium influx.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax) relative to the positive control.
-
For antagonist activity, determine the IC50 value.
-
Objective: To provide a detailed characterization of the Test Compound's effect on the α7 nAChR ion channel, including its potency, efficacy, and kinetics.
Principle: Whole-cell patch-clamp electrophysiology directly measures the ion flow through the α7 nAChR in response to compound application.[11][12][13][14] Automated systems allow for higher throughput than traditional manual patch-clamp.[15]
Protocol:
-
Cell Preparation: Use a cell line stably expressing the human α7 nAChR suitable for automated patch-clamp (e.g., GH3 cells).[11][12][13]
-
Recording Solutions:
-
Internal Solution (mimicking intracellular fluid): e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP.
-
External Solution (mimicking extracellular fluid): e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension and recording solutions into the automated patch-clamp system (e.g., QPatch).
-
The system will automatically establish whole-cell recordings.
-
Hold the cells at a negative membrane potential (e.g., -70 mV).
-
-
Compound Application:
-
Apply increasing concentrations of the Test Compound, PNU-282987, and GTS-21.
-
Record the inward currents elicited by the compound application. The rapid desensitization of the α7 nAChR will be observable.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration.
-
Plot the normalized peak current against the log of the compound concentration to determine the EC50 and Emax.
-
Analyze the current kinetics (activation and desensitization rates).
-
α7 nAChR Signaling Pathway
Activation of the α7 nAChR leads to downstream signaling events that are crucial for its physiological effects. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway following α7 nAChR activation.
Expected Data and Interpretation
The following table summarizes the expected data from the proposed experiments, which will allow for a direct comparison of the Test Compound with the reference agonists.
| Parameter | Test Compound | PNU-282987 | GTS-21 | Interpretation |
| Binding Affinity (Ki, nM) | To be determined | ~26 | ~6.9 (as tropisetron)[6] | Lower Ki indicates higher binding affinity. |
| Functional Potency (EC50, µM) | To be determined | ~0.154[16] | ~5-11[6] | Lower EC50 indicates higher potency. |
| Functional Efficacy (Emax, %) | To be determined | ~100% (Full Agonist) | <100% (Partial Agonist) | Indicates the maximal response relative to a full agonist. |
| Electrophysiology Current Profile | To be determined | Rapid activation & desensitization | Rapid activation & desensitization | Confirms direct channel gating and characterizes kinetics. |
A potent and efficacious agonist profile (low Ki and EC50, high Emax) would suggest that the Test Compound has significant potential as a direct activator of the α7 nAChR. A profile similar to GTS-21 would indicate partial agonism. Lack of activity in functional assays despite binding could suggest an antagonist or silent agonist profile.[10]
Conclusion
This guide outlines a systematic and robust methodology for the independent verification of the biological activity of this compound. By hypothesizing its action on the α7 nicotinic acetylcholine receptor and employing a series of well-established in vitro assays with appropriate comparators, a comprehensive pharmacological profile can be generated. This approach ensures scientific integrity and provides a solid foundation for further investigation into the therapeutic potential of this novel compound. The detailed protocols and expected data interpretation framework presented herein will enable researchers to make informed decisions about the future development of this and other new chemical entities.
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Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. Sophion. [Link]
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α7nAChR agonist GTS-21 engages the GLP-1 incretin hormone axis to lower levels of blood glucose in db/db mice. NIH. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
For Immediate Reference: Key Disposal Actions
| Action | Summary Guidance |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
| In-Lab Handling | Segregate from incompatible materials. Store in a designated Satellite Accumulation Area (SAA). |
| Container Requirements | Use a dedicated, properly labeled, sealed, and compatible waste container. |
| Spill Management | Evacuate, ventilate, and use appropriate PPE. Absorb with inert material. |
Introduction: Prioritizing Safety and Compliance in Chemical Lifecycle Management
As a novel compound often utilized in targeted drug discovery programs, 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride represents a significant investment in research and development.[1] The culmination of its use in the laboratory is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined are grounded in established principles of chemical waste management and are designed to meet regulatory requirements.
Hazard Assessment and Waste Identification
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6] Although specific data for this compound is limited, related compounds exhibit properties that fall under these categories.
Key Hazard Considerations:
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Systemic effects can include damage to the liver, kidneys, and central nervous system.[4]
-
Irritation: The compound may cause skin and eye irritation.[8][9]
-
Flammability: While the hydrochloride salt is a solid, the parent compound may be flammable.
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated lab supplies, including pipette tips, vials, and absorbent materials.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dusts or aerosols. |
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[6]
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.
-
Select an Appropriate Container:
-
Use a container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, leak-proof lid.[10]
-
Ensure the container is clean and free from any residues of other chemicals.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[11]
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the first waste was added to the container.
-
Attach the appropriate hazard pictograms (e.g., harmful/irritant).[12]
-
In-Lab Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the control of laboratory personnel.[10]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[10] While this compound is not explicitly P-listed, it is prudent to minimize accumulation.
-
Storage Conditions:
-
Keep the waste container securely closed at all times, except when adding waste.[10]
-
Store in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5]
-
Disposal Workflow Diagram
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Comprehensive Safety & Handling Guide: 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (CAS No. 1185308-79-5). As a research chemical, its toxicological properties may not be fully characterized, demanding a cautious and proactive approach to safety. This guide is intended for drug development professionals, researchers, and scientists.
Pre-Handling Hazard Assessment: Know Your Compound
Before any manipulation, a thorough understanding of the potential hazards is critical. Based on data for analogous pyridine hydrochloride compounds, this compound should be treated as a hazardous substance.[1][2][3] The primary risks are associated with acute toxicity, and skin and eye irritation.[2][4][5]
Table 1: GHS Hazard Classification & Recommendations
| Hazard Classification | GHS Pictogram | Signal Word | Precautionary Statements & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (Assumed) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. [6] Avoid creating dust.[2] Handle only with adequate ventilation and appropriate PPE to prevent systemic exposure.[7] | |
| Skin Irritation - Category 2 | Warning | H315: Causes skin irritation. [2][5] Direct contact can cause inflammation and discomfort. Always wear chemically resistant gloves.[3] | |
| Serious Eye Irritation - Category 2A | Warning | H319: Causes serious eye irritation. [2][5] Particulate matter can cause significant damage to the eyes. Appropriate eye protection is mandatory.[8] | |
| Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Irritation) | Warning | H335: May cause respiratory irritation. [5][9] Inhalation of dust can irritate the respiratory tract. Engineering controls are the primary method to mitigate this risk.[1] |
This classification is based on the known hazards of similar pyridine hydrochloride compounds. A full risk assessment should be conducted for the specific experimental conditions.
Engineering Controls: Your Primary Barrier
Personal protective equipment is the last line of defense.[10] The primary method for exposure control is the use of robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1] This ensures that any dusts or aerosols are effectively captured and exhausted, preventing inhalation.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe working environment.[7]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent exposure through all potential routes (inhalation, skin, and eye contact).[10][12]
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[8][13]
-
Required for Handling: When handling the solid compound or solutions, chemical splash goggles are required to provide a complete seal around the eyes.[8][14]
-
High-Risk Operations: If there is a significant splash risk, a full face shield must be worn in addition to chemical splash goggles.[8][14]
-
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard for handling most chemicals and provide good splash protection.[13] Avoid latex gloves due to poor chemical resistance and potential for allergies.[13]
-
Double Gloving: For prolonged handling or when working with larger quantities, double-gloving (wearing two pairs of nitrile gloves) is recommended to increase protection against potential tears and permeation.[13]
-
Inspection and Disposal: Always inspect gloves for tears or holes before use.[3] If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Dispose of used gloves in the appropriate chemical waste stream.
-
-
Protective Clothing:
-
Respiratory Protection:
-
Under normal conditions, handling this compound within a certified fume hood should provide adequate respiratory protection.
-
If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter may be required.[9] A full respiratory protection program, including fit testing and training, is necessary if respirators are used.
-
Standard Operating Procedure (SOP) for Handling
This SOP outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE (lab coat, chemical splash goggles, double nitrile gloves).
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) and place them inside the fume hood.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.
-
Minimize the generation of dust during transfer.[7]
-
Once the desired mass is obtained, securely close the primary stock bottle.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the appropriate vial.
-
Using a pipette, add the desired volume of solvent to the vial.
-
Securely cap the vial.
-
If necessary, vortex the vial to ensure complete dissolution. Keep the vial capped during this process.
-
-
Cleanup:
-
Dispose of the used weigh boat, any contaminated wipes, and outer gloves in the designated solid chemical waste container located inside the fume hood.
-
Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent and dispose of the wipes in the solid waste container.
-
-
Post-Handling:
-
Remove your inner gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.[5]
-
Spill and Exposure Procedures
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an absorbent material like vermiculite or sand to cover the spill.[11]
-
Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Skin Exposure:
-
Eye Exposure:
Waste Disposal Protocol
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions and rinseates must be collected in a designated, labeled hazardous waste container for liquids.
-
Disposal Compliance: Never pour pyridine-containing compounds down the drain.[11] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][3]
Workflow Visualization
This diagram outlines the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). A&A Pharmachem. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
-
GHS SDS 1282 - Sdfine. Chemwatch. [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. [Link]
-
Pyridine Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer. [Link]
-
Pyridine Safety Data Sheet. Carl ROTH. [Link]
-
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride Safety Data Sheet. Angene Chemical. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. uprm.edu [uprm.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. biosynth.com [biosynth.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. westlab.com [westlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
